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  • Product: N-(4-bromo-2-chlorophenyl)methanesulfonamide
  • CAS: 902092-99-3

Core Science & Biosynthesis

Foundational

What is N-(4-bromo-2-chlorophenyl)methanesulfonamide

N-(4-bromo-2-chlorophenyl)methanesulfonamide: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Targeted Drug Discovery Executive Summary In the landscape of modern drug discovery, the strategic selection of c...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(4-bromo-2-chlorophenyl)methanesulfonamide: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Targeted Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of lead optimization. N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3) is a highly versatile, commercially available halogenated sulfonamide intermediate[1]. As a Senior Application Scientist, I frequently deploy this specific scaffold in fragment-based drug discovery (FBDD) and targeted library synthesis. Its unique structural topology—featuring an acidic methanesulfonamide moiety, a conformationally restricting ortho-chloro group, and a highly reactive para-bromo handle—makes it an ideal precursor for synthesizing complex pharmacophores, including kinase inhibitors, allosteric modulators, and anti-inflammatory agents.

Structural and Electronic Profiling

The utility of N-(4-bromo-2-chlorophenyl)methanesulfonamide lies in its three distinct reactivity zones, which allow for orthogonal, site-selective functionalization without the need for complex protecting group strategies.

  • The Methanesulfonamide Group (H-Bonding & Solubilization): Acting as a bioisostere for carboxylic acids or amides, the sulfonamide NH proton is moderately acidic (pKa ~8.5). This allows it to act as a potent hydrogen-bond donor in protein binding pockets (e.g., the ATP-binding hinge region of kinases).

  • The Ortho-Chloro Substituent (Conformational Lock): The chlorine atom provides critical steric bulk that forces the sulfonamide group out of coplanarity with the phenyl ring. This "locks" the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding. Furthermore, the C-Cl bond is relatively inert under standard palladium(0) coupling conditions, serving as a secondary handle for late-stage functionalization.

  • The Para-Bromo Substituent (Primary Synthetic Handle): The primary site for C-C or C-N bond formation. The lower bond dissociation energy of the C-Br bond ensures strictly regioselective oxidative addition during cross-coupling reactions.

Topology Core N-(4-bromo-2-chlorophenyl) methanesulfonamide (CAS: 902092-99-3) Zone1 Para-Bromo Group Primary Cross-Coupling Handle (C-Br BDE ~68 kcal/mol) Core->Zone1 Regioselective Pd(0) Insertion Zone2 Ortho-Chloro Group Conformational Lock & Secondary Handle Core->Zone2 Steric Hindrance / Late-Stage Zone3 Methanesulfonamide H-Bond Donor / Acidic NH (pKa ~8.5) Core->Zone3 Target Binding / Alkylation

Fig 1. Orthogonal reactivity zones and pharmacophoric utility of the scaffold.

Quantitative Data & Analytics

To understand why this scaffold is prioritized in lead generation, we must analyze its physicochemical properties and its differential reactivity profile. The inherent properties of the core keep the molecule well within "Rule of 5" compliance, leaving ample molecular weight budget for downstream functionalization.

Table 1: Physicochemical & Predictive ADME Properties

Property Value Causality / Impact in Drug Design
Molecular Weight 284.56 g/mol Optimal for fragment-based or lead-like chemical space.
Formula C7H7BrClNO2S High halogen content provides dual synthetic handles.
Topological Polar Surface Area ~46 Ų Excellent membrane permeability; high CNS penetrant potential.
Hydrogen Bond Donors 1 (NH) Critical for hinge-binding and directional target interactions.

| Hydrogen Bond Acceptors | 2 (SO2) | Enhances aqueous solubility and dipole-dipole interactions. |

Table 2: Orthogonal Reactivity Profile

Halogen Site Bond Dissociation Energy Pd(0) Oxidative Addition Rate Primary Synthetic Utility
Para-Bromo (C-Br) ~68 kcal/mol Fast (Primary site) Suzuki/Buchwald couplings for core extension.

| Ortho-Chloro (C-Cl) | ~81 kcal/mol | Slow (Requires specific ligands) | Conformational locking; late-stage functionalization. |

Synthetic Methodologies & Self-Validating Protocols

Scientific integrity requires that protocols are not just listed, but mechanistically justified. Below are the self-validating workflows for synthesizing the core and executing its most common downstream application: regioselective cross-coupling.

Protocol A: Primary Synthesis via Sulfonylation

The synthesis of the core scaffold is achieved through the reaction of 4-bromo-2-chloroaniline with methanesulfonyl chloride. This reaction proceeds via an E1cB or SN2-like mechanism, where the amine attacks the sulfonyl sulfur, displacing the chloride ion (2)[2].

  • Reagents: 4-bromo-2-chloroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).

  • Step-by-Step Methodology:

    • Initiation: Dissolve 4-bromo-2-chloroaniline in anhydrous DCM under an inert N2 atmosphere. Cool the reaction vessel to 0°C.

    • Catalysis & Scavenging: Add pyridine (1.5 eq). Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting aniline.

    • Addition: Dropwise addition of MsCl (1.1 eq) over 15 minutes to control the exothermic reaction and prevent bis-sulfonylation.

    • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench with 1N aqueous HCl to remove excess pyridine. Wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via 1H NMR (DMSO-d6). The reaction is deemed successful and complete when the aniline NH2 protons (~5.5 ppm) disappear, replaced by a highly deshielded sulfonamide NH broad singlet (~9.4 ppm) and a sharp methyl singlet (~3.1 ppm) corresponding to the mesyl group.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Exploiting the differential bond dissociation energies (Table 2), we can selectively couple arylboronic acids to the para-bromo position while leaving the ortho-chloro position intact. This site-selective cross-coupling of polyhalogenated arenes is a cornerstone of modern library synthesis (3)[3].

  • Reagents: N-(4-bromo-2-chlorophenyl)methanesulfonamide (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1).

  • Step-by-Step Methodology:

    • Preparation: Suspend the scaffold, arylboronic acid, and K2CO3 in the Dioxane/H2O mixture. Causality: K2CO3 is selected as a mild base. Stronger bases (like KOtBu) risk deprotonating the sulfonamide NH, which can lead to off-target N-arylation or catalyst poisoning.

    • Degassing: Sparge the mixture with N2 for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

    • Catalyst Addition: Add Pd(dppf)Cl2. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, driving the reaction forward and minimizing protodehalogenation side reactions.

    • Heating: Heat to 90°C for 12 hours.

  • Self-Validation System: Monitor via LC-MS. Successful regioselective coupling is confirmed by a mass shift corresponding to the loss of the bromine isotope pattern (M / M+2 of equal intensity) and the appearance of the new[M+H]+ peak of the arylated product, while retaining the characteristic 3:1 chlorine isotope pattern.

Workflow Start 4-Bromo-2-chloroaniline + Methanesulfonyl Chloride Step1 Sulfonylation (0°C to RT) Pyridine, DCM Start->Step1 Nucleophilic Attack Intermediate N-(4-bromo-2-chlorophenyl) methanesulfonamide Step1->Intermediate HCl Scavenging Step2 Regioselective Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Intermediate->Step2 Arylboronic Acid Product 4-Aryl-2-chloro-phenyl methanesulfonamide derivative Step2->Product C-C Bond Formation

Fig 2. Step-by-step synthetic workflow from precursor to functionalized derivative.

References

  • Accela ChemBio Product Catalog - 60458-71-1, 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetohydrazide-AccelaChem (Listing for CAS: 902092-99-3). Accela ChemBio. 1

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition - Reactions - Lesson 7 - Addition to Carbon–Hetero Multiple Bonds. Schoolbag.info.2

  • Chemical Reviews - Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.3

Sources

Exploratory

Architectural Mastery of N-(4-bromo-2-chlorophenyl)methanesulfonamide in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, halogenated N-aryl sulfonamides serve as highly versatile, multi-functional building blocks. N-(4-bromo-2-chlorophenyl)methanesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, halogenated N-aryl sulfonamides serve as highly versatile, multi-functional building blocks. N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3) stands out as a structurally privileged intermediate[1]. It possesses orthogonal reactivity sites: a sulfonamide moiety capable of hydrogen bonding and further functionalization, a reactive para-bromo group primed for transition-metal-catalyzed cross-coupling, and an ortho-chloro group that provides critical steric locking and electronic modulation[2].

This technical guide deconstructs the physicochemical profile, synthetic methodologies, and advanced applications of this compound, providing drug development professionals with a comprehensive framework for utilizing this scaffold in the synthesis of targeted therapeutics, such as kinase inhibitors.

Structural Deconstruction & Orthogonal Reactivity

The utility of N-(4-bromo-2-chlorophenyl)methanesulfonamide lies in the deliberate placement of its functional groups, which allows chemists to perform sequential, regioselective transformations without the need for excessive protecting group chemistry.

  • The Methanesulfonamide Group: The NH proton is relatively acidic (pKa ~ 8-9), allowing for facile deprotonation and subsequent N-alkylation or N-arylation. In biological systems, this group frequently acts as a hydrogen bond donor/acceptor, mimicking the transition state of peptide hydrolysis or interacting with the ATP-binding pockets of kinases[3].

  • The 4-Bromo Substituent: Positioned para to the sulfonamide, the C-Br bond is highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. This makes it the primary site for C-C bond formation (e.g., Suzuki, Heck, or Sonogashira couplings)[2].

  • The 2-Chloro Substituent: The ortho-chloro group serves two distinct purposes. Synthetically, it electronically deactivates the ring and provides steric hindrance, ensuring that cross-coupling occurs regioselectively at the bromo position. Pharmacologically, once a biphenyl system is formed via coupling at the 4-position, the chloro group restricts the rotation of the biaryl axis, locking the molecule into a specific dihedral conformation required for optimal binding in deep hydrophobic protein pockets[4].

Quantitative Physicochemical & Spectroscopic Profile

To ensure rigorous analytical tracking during synthesis, the following tables summarize the core physicochemical parameters and expected spectroscopic signals for this scaffold.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name N-(4-bromo-2-chlorophenyl)methanesulfonamide
CAS Number 902092-99-3
Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 46.2 Ų
Physical State Crystalline Solid

Table 2: Typical Spectroscopic Validation Data

Analytical TechniqueTypical Signal / ShiftStructural Assignment
1H NMR (CDCl3, 400 MHz) δ 3.05 (s, 3H)Methanesulfonyl methyl group (-CH3)
1H NMR (CDCl3, 400 MHz) δ 6.85 (br s, 1H)Sulfonamide proton (N-H)
1H NMR (CDCl3, 400 MHz) δ 7.42 - 7.68 (m, 3H)Aromatic ring protons (C-H)
LC-MS (ESI+) m/z ~283.9 / 285.9[M+H]+ (Characteristic Br/Cl isotopic cluster)

Synthetic Methodology: Constructing the Scaffold

The synthesis of N-aryl methanesulfonamides requires careful control of reaction conditions due to the inherently low nucleophilicity of halogenated anilines. The ortho-chloro group strongly withdraws electron density via the inductive effect (-I) and sterically shields the amine, necessitating the use of highly reactive electrophiles and nucleophilic catalysts[3].

SynthesisWorkflow Start 4-Bromo-2-chloroaniline (Weak Nucleophile) Intermediate Sulfonylpyridinium Intermediate Start->Intermediate Nucleophilic Attack Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Activation Base Pyridine / DMAP (Catalyst & Scavenger) Base->Intermediate Catalysis Product N-(4-bromo-2-chlorophenyl) methanesulfonamide Intermediate->Product HCl Neutralization

Caption: Experimental Workflow for N-Aryl Methanesulfonamide Synthesis.

Protocol 1: Sulfonylation of 4-Bromo-2-chloroaniline

This protocol is designed as a self-validating system; the reaction progress is continuously monitored via TLC, and the final product is verified by LC-MS to ensure the absence of bis-sulfonylated byproducts.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloroaniline (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL) under a continuous nitrogen atmosphere.

  • Catalytic Base Addition: Add anhydrous pyridine (20.0 mmol, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 equiv).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic aniline. DMAP acts as a nucleophilic catalyst, reacting with methanesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the hindered aniline[3].

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (MsCl) (11.0 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of the undesired bis-sulfonylated byproduct (N,N-bis(methylsulfonyl)aniline).

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Validate reaction completion via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot ( Rf​ ~ 0.6) should completely disappear, replaced by a more polar product spot ( Rf​ ~ 0.3).

  • Quenching & Isolation: Quench the reaction by adding 1M aqueous HCl (20 mL) to protonate and remove excess pyridine/DMAP into the aqueous layer. Extract the mixture with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-(4-bromo-2-chlorophenyl)methanesulfonamide. Validate purity via LC-MS (Target m/z: 283.9).

Applications in Targeted Therapeutics (Kinase Inhibition)

N-(4-bromo-2-chlorophenyl)methanesulfonamide is a critical precursor in the synthesis of allosteric kinase inhibitors. Notably, it has been utilized in the development of Kinesin Spindle Protein (KSP) inhibitors and Mitogen-Activated Protein Kinase Kinase (MEK) inhibitors[2],[4].

In these applications, the bromo group is leveraged to build a biphenyl architecture via Suzuki-Miyaura cross-coupling. The resulting biphenyl sulfonamides exhibit potent anti-proliferative activity by binding to allosteric pockets, thereby disrupting the ATP hydrolysis cycle or preventing the conformational changes required for kinase activation[2].

DownstreamApplication Core N-(4-bromo-2-chlorophenyl) methanesulfonamide Suzuki Pd-Catalyzed Suzuki Coupling Core->Suzuki Regioselective Oxidative Addition Biphenyl Biphenyl Sulfonamide (Locked Conformation) Suzuki->Biphenyl Reductive Elimination Boronic Aryl Boronic Acid Boronic->Suzuki Transmetalation Target Kinase Target (MEK / KSP) Biphenyl->Target Allosteric Binding Effect Tumor Growth Inhibition Target->Effect Pathway Blockade

Caption: Regioselective Suzuki Coupling and Kinase Inhibition Pathway.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the transformation of the bromo-sulfonamide core into a bioactive biphenyl scaffold.

  • System Assembly: To an oven-dried Schlenk tube, add N-(4-bromo-2-chlorophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv), the desired substituted aryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv).

  • Catalyst Selection: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 0.05 equiv).

    • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle and steric bulk facilitate rapid oxidative addition into the C-Br bond while completely avoiding the stronger, more sterically hindered C-Cl bond. This guarantees 100% regioselectivity[2].

  • Solvent Degassing: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

    • Causality: Water is strictly required to dissolve the inorganic base and to form the reactive trihydroxyboronate complex, which is the actual species that undergoes transmetalation with the Palladium(II) intermediate. Degassing prevents the homocoupling of the boronic acid (Suzuki side-reaction) driven by ambient oxygen.

  • Thermal Activation: Seal the tube and heat the biphasic mixture to 90 °C in an oil bath for 8 hours. Monitor via LC-MS until the starting mass (m/z 283.9) is fully consumed.

  • Isolation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure biphenyl kinase inhibitor scaffold.

Conclusion

N-(4-bromo-2-chlorophenyl)methanesulfonamide is far more than a simple chemical catalog item; it is a highly engineered synthetic node. By exploiting the differential reactivity of its halogens and the hydrogen-bonding capacity of its sulfonamide tail, medicinal chemists can rapidly generate complex, conformationally restricted biaryl libraries. Mastery over its synthetic handling—particularly the nuances of nucleophilic catalysis during its formation and ligand selection during its cross-coupling—is essential for accelerating the discovery of next-generation allosteric kinase inhibitors.

References

  • [1] Accela ChemBio Product Catalog Source: Accela ChemBio Inc. URL:[Link]

  • [2] Novel ATP-Competitive Kinesin Spindle Protein Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [4] Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: US Patent US7803839B2 (Google Patents) URL:

Sources

Foundational

An In-depth Technical Guide to N-(4-bromo-2-chlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a halogen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for researchers and professionals in the field.

Core Compound Identity and Properties

N-(4-bromo-2-chlorophenyl)methanesulfonamide is a synthetic organic compound characterized by a methanesulfonamide group attached to a 4-bromo-2-chloroaniline core.

CAS Number: 902092-99-3[1]

Molecular Formula: C₇H₇BrClNO₂S[1]

Molecular Weight: 282.91 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-bromo-2-chlorophenyl)methanesulfonamide is presented in the table below. It is important to note that while some properties are available from chemical suppliers, comprehensive experimental data for parameters such as melting and boiling points are not extensively published in peer-reviewed literature. The data presented here is a consolidation of available information and predicted values.

PropertyValueSource
Physical Form Solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Predicted to be soluble in polar organic solvents like DMSO and alcohols.[2]Inferred from related sulfonamides
Predicted logP 1.7PubChemLite[3]

Synthesis and Structural Elucidation

The synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide follows a well-established pathway for the formation of sulfonamides: the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

Synthetic Workflow

The logical flow for the synthesis of the target compound is outlined below. The key starting material is 4-bromo-2-chloroaniline, which can be synthesized from o-chloroaniline through electrophilic bromination.[4][5]

Synthesis_Workflow Start o-Chloroaniline Step1 Electrophilic Bromination Start->Step1 Reagents: NaBr, NaHSO₃, Acetonitrile Intermediate 4-Bromo-2-chloroaniline Step1->Intermediate Step2 Sulfonylation with Methanesulfonyl Chloride Intermediate->Step2 Reagents: Methanesulfonyl Chloride, Pyridine Product N-(4-bromo-2-chlorophenyl)methanesulfonamide Step2->Product

Caption: Synthetic workflow for N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide

This protocol is based on the general synthesis of N-aryl methanesulfonamides and is adapted for the specific target molecule.

Materials:

  • 4-Bromo-2-chloroaniline

  • Methanesulfonyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous pyridine (or a suitable non-protic solvent like DCM with a base such as triethylamine).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The use of a dropping funnel is recommended to control the rate of addition and maintain the temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-bromo-2-chlorophenyl)methanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized N-(4-bromo-2-chlorophenyl)methanesulfonamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons of the methanesulfonyl group and aromatic protons in the region characteristic of a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The spectrum would show a signal for the methyl carbon and distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the sulfonamide, asymmetric and symmetric S=O stretching, and C-S stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Potential Applications in Drug Discovery and Development

While specific biological activity studies for N-(4-bromo-2-chlorophenyl)methanesulfonamide are not widely published, the sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of N-phenylsulfonamides have demonstrated a broad range of biological activities.

Biological_Activities Core N-(Aryl)sulfonamide Scaffold Activity1 Antimicrobial Activity Core->Activity1 Activity2 Anticancer Activity Core->Activity2 Activity3 Enzyme Inhibition (e.g., Carbonic Anhydrase, Kinases) Core->Activity3

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Exploratory

Comprehensive Technical Whitepaper on N-(4-bromo-2-chlorophenyl)methanesulfonamide: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary & Core Identification In modern medicinal chemistry and drug development, functionalized sulfonamides serve as ubiquitous building blocks. Among these, N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identification

In modern medicinal chemistry and drug development, functionalized sulfonamides serve as ubiquitous building blocks. Among these, N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3) stands out as a highly versatile intermediate. Designed with orthogonal reactivity handles, this compound is engineered to facilitate rapid library generation and downstream diversification in pharmaceutical workflows.

This technical guide provides an in-depth analysis of the compound's core physicochemical properties—specifically its molecular formula (C7H7BrClNO2S ) and molecular weight (284.56 g/mol )—alongside a field-proven, self-validating synthetic protocol grounded in authoritative methodologies.

Structural Rationale & Physicochemical Profiling

The structural architecture of N-(4-bromo-2-chlorophenyl)methanesulfonamide is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose. As detailed in the structural data from 1, the molecule's properties dictate its behavior in both biological and synthetic environments.

  • The Methanesulfonamide Moiety: This group acts as a potent hydrogen bond donor and acceptor. In drug design, it frequently functions as a bioisostere for carboxylic acids or as a direct pharmacophore for binding the zinc active sites of metalloenzymes (e.g., carbonic anhydrases).

  • The 4-Bromo Substituent: Positioned para to the sulfonamide, the bromine atom serves as an ideal electrophilic handle. It undergoes facile oxidative addition by Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The 2-Chloro Substituent: The ortho-chloro group provides critical steric hindrance, forcing the sulfonamide group out of coplanarity with the phenyl ring. Furthermore, its inductive electron-withdrawing effect increases the acidity of the sulfonamide N-H proton, altering the molecule's pKa, which is a critical parameter for target binding and oral bioavailability. Crucially, the chlorine atom is less reactive toward Pd(0) than bromine, enabling chemoselective coupling exclusively at the 4-position.

Table 1: Quantitative Physicochemical Data Summary
PropertyValue
Chemical Name N-(4-bromo-2-chlorophenyl)methanesulfonamide
CAS Registry Number 902092-99-3
Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
Monoisotopic Mass 282.91 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 46.2 Ų

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide relies on the N-sulfonylation of 4-bromo-2-chloroaniline using methanesulfonyl chloride (MsCl). Drawing upon established standards for 2 and 3, the following step-by-step methodology is engineered to be a self-validating system, ensuring high yield and purity while mitigating the risk of bis-sulfonylation.

Step 1: Reaction Setup and Reagent Preparation
  • Action: Dissolve 4-bromo-2-chloroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (1.5 equiv) to the stirring solution.

  • Causality: DCM is chosen as a non-polar, aprotic solvent that readily dissolves both reagents without reacting with the highly electrophilic MsCl. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation and deactivation of the aniline) and functions as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate.

Step 2: Controlled Electrophilic Addition
  • Action: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Add methanesulfonyl chloride (MsCl, 1.05 equiv) dropwise over a 30-minute period.

  • Causality: The primary failure mode in sulfonamide synthesis is over-reaction to form the di-sulfonylated byproduct. Maintaining a low temperature and adding the electrophile slowly keeps the steady-state concentration of MsCl low relative to the primary amine, kinetically favoring mono-sulfonylation.

Step 3: Reaction Propagation and Self-Validation Checkpoint
  • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: Before proceeding to the aqueous workup, the system must self-validate its completion. Remove a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The protocol is validated to proceed only when the starting material mass (m/z ~206.5) is entirely replaced by the target product mass (m/z ~283.9 [M+H]+). If starting material persists, the system dictates the addition of 0.1 equiv MsCl and a further 2 hours of stirring.

Step 4: Aqueous Workup and Isolation
  • Action: Quench the reaction with 1.0 M aqueous HCl. Extract the aqueous layer with DCM, combine the organic phases, and wash sequentially with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality: The acidic quench ensures that all excess pyridine is protonated and partitioned into the aqueous layer, driving the equilibrium away from any reversible intermediates and yielding the pure sulfonamide product.

Downstream Pharmaceutical Workflows

Once synthesized, N-(4-bromo-2-chlorophenyl)methanesulfonamide acts as a central node for divergent synthesis. The chemoselective reactivity of the bromo group allows researchers to build complex biaryl or amino-sulfonamide architectures without disturbing the sulfonamide or the chloro group.

G A 4-Bromo-2-chloroaniline (Starting Material) B Methanesulfonyl Chloride (MsCl) Pyridine / DCM, 0 °C to RT A->B C N-(4-bromo-2-chlorophenyl) methanesulfonamide (Target Intermediate) B->C N-Sulfonylation D Suzuki-Miyaura Coupling (Pd-Catalyzed, Ar-B(OH)2) C->D C-C Bond Formation E Buchwald-Hartwig Amination (Pd-Catalyzed, R-NH2) C->E C-N Bond Formation F Biaryl Sulfonamide Therapeutics D->F G Amino Sulfonamide Therapeutics E->G

Workflow of N-(4-bromo-2-chlorophenyl)methanesulfonamide synthesis and downstream functionalization.

References

  • PubChemLite (Université du Luxembourg). N-(4-bromo-2-chlorophenyl)methanesulfonamide (C7H7BrClNO2S).
  • BenchChem Technical Support Team. Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide.
  • The Journal of Organic Chemistry (ACS Publications). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.

Sources

Foundational

Discovery and history of N-aryl sulfonamides

An In-Depth Technical Guide to the Discovery and History of N-Aryl Sulfonamides Introduction The N-aryl sulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of N-Aryl Sulfonamides

Introduction

The N-aryl sulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] Its journey from a component of industrial dyes to a key pharmacophore in blockbuster drugs is a testament to serendipity, keen observation, and the relentless evolution of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery and history of N-aryl sulfonamides, designed for researchers, scientists, and drug development professionals. We will delve into the foundational discoveries, trace the evolution of synthetic methodologies from classical multi-step procedures to sophisticated catalytic cross-coupling reactions, and examine the enduring impact of this versatile motif on drug design.

Part 1: The Dawn of the Sulfonamide Era - A Serendipitous Discovery

The story of N-aryl sulfonamides begins not in a pharmaceutical laboratory, but in the German dye industry. In the early 1930s, at the Bayer laboratories of I.G. Farben, a team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes.[3][4] In 1932, they synthesized a red dye named Prontosil rubrum, which demonstrated remarkable efficacy against streptococcal infections in mice.[3] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era, providing the first-ever effective systemic treatment for bacterial infections.[3][4]

A pivotal moment came when researchers at the Pasteur Institute in France discovered that Prontosil itself was inactive in vitro. They astutely deduced that it was a prodrug, metabolized within the body to its active form, p-aminobenzenesulfonamide, now commonly known as sulfanilamide.[3][5] This revelation shifted the focus of medicinal chemistry towards sulfanilamide and its derivatives, unleashing a torrent of research that established the fundamental mechanism of action for this new class of drugs.

The antibacterial action of sulfonamides is a classic example of antimetabolite theory. They are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2][6] By competitively inhibiting this enzyme, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of purines, thymidine, and ultimately, bacterial DNA.[2][7] This selective toxicity is effective because humans obtain folic acid from their diet and do not possess the DHPS enzyme.

G cluster_0 In Vivo Metabolism cluster_1 Bacterial Folic Acid Synthesis Prontosil Prontosil (Inactive Prodrug) Sulfanilamide Sulfanilamide (Active Drug) Prontosil->Sulfanilamide Azo Reduction DHPS Dihydropteroate Synthase (DHPS) Sulfanilamide->DHPS Competitive Inhibition PABA PABA PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Incorporation Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid DNA Bacterial DNA & RNA Synthesis Folic_Acid->DNA G Aniline Aniline Step1 Step 1: Protection (Ac₂O) Aniline->Step1 Acetanilide Acetanilide Step1->Acetanilide Step2 Step 2: Chlorosulfonation (ClSO₃H) Acetanilide->Step2 p_AcBSCl p-Acetamidobenzene- sulfonyl Chloride Step2->p_AcBSCl Step3 Step 3: Amination (NH₃) p_AcBSCl->Step3 p_AcBSA p-Acetamidobenzene- sulfonamide Step3->p_AcBSA Step4 Step 4: Deprotection (H₃O⁺, Δ) p_AcBSA->Step4 Sulfanilamide Sulfanilamide Step4->Sulfanilamide

Classical four-step synthesis of sulfanilamide from aniline.
Transition Metal-Catalyzed Cross-Coupling Reactions: A Paradigm Shift

While the classical synthesis is robust for simple structures, it has significant limitations, including harsh acidic conditions and a lack of functional group tolerance. The need for more versatile and milder methods for creating the C-N bond in complex molecules led to the adoption of transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. [8]Its application to sulfonamides provides a direct route to N-aryl sulfonamides. [2][9]Early iterations of this reaction were often hampered by the need for high temperatures (often >200 °C), stoichiometric amounts of copper, and polar, high-boiling solvents. [8]Modern protocols have significantly improved the reaction's utility through the use of ligands, such as 1,10-phenanthroline, which facilitate the catalytic cycle and allow for milder conditions. [3][10] Experimental Protocol (Representative Ullmann Condensation): [3] To a reaction vessel are added the aryl iodide (1.0 mmol), the sulfonamide (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). A high-boiling polar solvent such as DMF or NMP is added, and the mixture is heated to 120-160 °C until the starting material is consumed. The reaction is then cooled, diluted, and subjected to an aqueous workup, followed by purification.

The development of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized C-N bond formation. [11][12]This powerful reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand. [13]Its application to sulfonamides offers a highly versatile and functional-group-tolerant method for synthesizing N-aryl and N,N-diaryl sulfonamides. [14][15]The choice of phosphine ligand is critical and has been the subject of extensive research, with sterically hindered, electron-rich ligands often providing the best results. [12] Experimental Protocol (Representative Buchwald-Hartwig Amination): [13] In an inert atmosphere glovebox, a reaction vial is charged with the sulfonamide (1.0 eq), aryl halide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 4-24 hours. After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

G cluster_ullmann Ullmann Condensation (Cu-Catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) u1 Cu(I)X u2 [RSO₂NH-Cu(I)] u1->u2 + RSO₂NH₂, -HX u3 [Ar-Cu(III)(X)(NHSO₂R)] u2->u3 + ArX (Oxidative Addition) u3->u1 (Reductive Elimination) u4 Ar-NHSO₂R u3->u4 b1 Pd(0)L₂ b2 [Ar-Pd(II)(X)L₂] b1->b2 + ArX (Oxidative Addition) b3 [Ar-Pd(II)(NHSO₂R)L₂] b2->b3 + RSO₂NH₂, -HX b3->b1 (Reductive Elimination) b4 Ar-NHSO₂R b3->b4

Sources

Exploratory

Predictive Physicochemical Profiling and Experimental Validation Workflows for N-(4-bromo-2-chlorophenyl)methanesulfonamide

As drug development increasingly relies on early-stage predictive modeling, the accurate physicochemical profiling of halogenated sulfonamides remains a critical bottleneck. This whitepaper provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on early-stage predictive modeling, the accurate physicochemical profiling of halogenated sulfonamides remains a critical bottleneck. This whitepaper provides an in-depth technical analysis of N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1]. By synthesizing theoretical cheminformatics with field-proven, self-validating experimental protocols, we establish a robust framework for evaluating its behavior in biological and analytical systems.

Structural Analysis & Theoretical Property Predictions

Before committing resources to empirical assays, a rigorous theoretical baseline must be established. The core structure of N-(4-bromo-2-chlorophenyl)methanesulfonamide features a central benzene ring substituted with a methanesulfonamide group at position 1, a chlorine atom at position 2, and a bromine atom at position 4.

Quantitative Property Matrix

The following table summarizes the predicted fundamental physicochemical properties derived from fragment-based and quantum mechanical estimation models:

PropertyPredicted ValuePharmacokinetic Relevance
Molecular Formula C₇H₇BrClNO₂SDefines exact mass for MS/MS tuning.
Molecular Weight 284.56 g/mol Optimal for oral bioavailability (< 500 Da).
LogP (Lipophilicity) ~3.5Indicates high membrane permeability but potential aqueous solubility challenges.
pKa (Acidity) ~6.8Dictates the ionization state at physiological pH (7.4).
TPSA 46.17 ŲExcellent passive diffusion profile (< 90 Ų).
H-Bond Donors (HBD) 1Complies with Lipinski's Rule of 5.
H-Bond Acceptors (HBA) 3Complies with Lipinski's Rule of 5.
Causality of Predictions: The Hammett Equation

The predicted pKa of ~6.8 is significantly lower than that of an unsubstituted methanesulfonanilide (pKa ~8.3). This shift is not arbitrary; it is governed by the Hammett equation , which models linear free energy relationships[2].

The acidity of the sulfonamide nitrogen is directly perturbed by the electron-withdrawing nature of the 2-chloro and 4-bromo substituents. The positive sigma constants (σ) for these halogens result in a net withdrawal of electron density from the sulfonamide nitrogen via inductive and resonance effects[2]. This electron withdrawal stabilizes the conjugate base (the sulfonamide anion), thereby increasing the acidity and lowering the pKa. Concurrently, the hydrophobic bulk of these halogens drives the LogP up to approximately 3.5, creating a highly lipophilic but acidic molecule.

SPR Molecule N-(4-bromo-2-chlorophenyl) methanesulfonamide Sub1 2-Chloro & 4-Bromo Substituents Molecule->Sub1 Sub2 Methanesulfonamide Group Molecule->Sub2 Prop1 Increased Lipophilicity (LogP ~3.5) Sub1->Prop1 Prop2 Lowered pKa (~6.8) via Inductive Effect Sub1->Prop2 Sub2->Prop2 Prop3 H-Bonding (1 HBD, 3 HBA) TPSA = 46.17 Ų Sub2->Prop3

Logical structure-property relationship mapping for N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Experimental Validation Protocols

Theoretical predictions must be empirically validated using self-validating systems to ensure data integrity. Given the compound's high lipophilicity, standard aqueous protocols will fail due to precipitation. We must employ specialized methodologies.

pKa Determination via Cosolvent Potentiometric Titration

Because the neutral form of this compound is sparingly soluble in water, traditional aqueous titration will lead to precipitation mid-assay. To circumvent this, we utilize the Yasuda-Shedlovsky extrapolation method [3]. This approach assumes a linear relationship between the apparent pKa (psKa) measured in a cosolvent mixture and the reciprocal of the dielectric constant (1/ε) of that mixture[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in three distinct mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume). Add 0.15 M KCl to all solutions to maintain a constant ionic strength[3].

  • System Calibration (Self-Validation): Prior to the test article, titrate a known reference standard (e.g., Ibuprofen) under identical cosolvent conditions. If the extrapolated pKa of the standard deviates by >0.1 units from literature, recalibrate the glass electrode.

  • Titration: Titrate the sample solutions with 0.1 M KOH under a continuous nitrogen gas purge at 25°C to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH.

  • Data Acquisition: Record the pH versus the volume of titrant to determine the apparent pKa (psKa) for each of the three cosolvent ratios.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H2O] against the reciprocal dielectric constant (1/ε) of the respective mixtures. Perform a linear regression and extrapolate the line to the 1/ε value of pure water (0% cosolvent) to derive the true aqueous pKa[4].

pKa_Workflow Step1 Sample Preparation Dissolve in MeOH/H2O mixtures (e.g., 30%, 40%, 50% MeOH) Step2 Potentiometric Titration Titrate with 0.1M KOH under N2 gas at 25°C Step1->Step2 Step3 Data Acquisition Record pH vs. Volume of Titrant for each cosolvent ratio Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation Plot psKa vs. 1/Dielectric Constant Step3->Step4 Step5 Aqueous pKa Determination Extrapolate to 0% Cosolvent (Pure Water) Step4->Step5 QC Quality Control Titrate standard (e.g., Ibuprofen) to validate electrode linearity QC->Step2

Experimental workflow for determining aqueous pKa using the Yasuda-Shedlovsky cosolvent method.

LogP Determination via Shake-Flask Method

To determine the true lipophilicity of the neutral species, we utilize the Shake-Flask Method as defined by OECD Test Guideline 107 [5].

Causality Check: Why must we buffer the aqueous phase? Because the compound has a pKa of ~6.8, measuring partition in unbuffered water (pH ~5.5-6.0) would result in partial ionization, yielding a LogD (distribution coefficient) rather than LogP. We must suppress ionization completely by buffering the aqueous phase to pH 2.0.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and an aqueous buffer (pH 2.0) by stirring them together vigorously for 24 hours. Allow them to separate completely.

  • Sample Dissolution: Dissolve a known mass of N-(4-bromo-2-chlorophenyl)methanesulfonamide in the pre-saturated n-octanol phase.

  • Partitioning (Self-Validation): Combine the octanol and aqueous phases in glass centrifuge tubes at three different volume ratios (1:1, 1:2, and 2:1). If the final calculated LogP varies between these ratios, it indicates concentration-dependent aggregation or incomplete equilibration, invalidating the run[5].

  • Equilibration: Mechanically shake the flasks at 25°C for 1 hour, followed by centrifugation at 3000 rpm for 20 minutes to eliminate micro-emulsions and achieve sharp phase separation[5].

  • Quantification & Calculation: Extract aliquots from both phases. Quantify the analyte concentration using LC-MS/MS. Calculate LogP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical profile of N-(4-bromo-2-chlorophenyl)methanesulfonamide presents a highly favorable ADME landscape. With a TPSA of 46.17 Ų and a LogP of ~3.5, the molecule will exhibit excellent passive membrane permeability across the gastrointestinal tract and the blood-brain barrier.

Crucially, its pKa of ~6.8 means that at the physiological pH of blood (7.4), the molecule will be predominantly ionized (approximately 80% in the anionic state). This ionization profile acts as an intrinsic solubility enhancer in the systemic circulation, preventing the lipophilic molecule from precipitating in the bloodstream while maintaining a sufficient fraction of the neutral species (20%) to drive continuous tissue distribution.

References

  • AccelaChem Product Catalog. "N-(4-bromo-2-chlorophenyl)methanesulfonamide; CAS: 902092-99-3." Accela ChemBio Inc.
  • Evotec. "Ionization Services (pKa Analysis)." Evotec Science Hub.
  • National Institutes of Health (NIH). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." PMC.
  • UNECE. "ANNEX 9 - OECD Test Guideline 107, Partition Coefficient (n-octanol/water): Shake Flask Method.
  • ACS Publications. "Evaluation of pKa Estimation Methods on 211 Druglike Compounds." Journal of Chemical Information and Modeling.

Sources

Foundational

N-(4-bromo-2-chlorophenyl)methanesulfonamide: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right molecular building blocks is paramount. N-(4-bromo-2-chlorophenyl)methanesulfonamide is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right molecular building blocks is paramount. N-(4-bromo-2-chlorophenyl)methanesulfonamide is a highly versatile, bifunctional intermediate that bridges the gap between structural stability and synthetic flexibility. This whitepaper provides an in-depth technical analysis of its chemical identifiers, mechanistic synthesis, and strategic utility in medicinal chemistry.

Structural Identifiers & Physicochemical Profiling

At its core, N-(4-bromo-2-chlorophenyl)methanesulfonamide is a halogenated aniline derivative where the primary amine has been converted into a methanesulfonamide. This functional group transformation is a cornerstone tactic in drug design. Sulfonamides are classic [1]. While carboxylic acids have a pKa​ of ~4–5 (making them highly ionized at physiological pH), sulfonamides possess a pKa​ of ~9–10. This shift significantly enhances lipophilicity, passive membrane permeability, and resistance to phase II metabolism (e.g., glucuronidation).

To ensure unambiguous identification across chemical databases and electronic lab notebooks (ELNs), the core structural identifiers and quantitative properties are summarized below [4].

PropertyValue
Chemical Name N-(4-bromo-2-chlorophenyl)methanesulfonamide
CAS Registry Number 902092-99-3
Molecular Formula C7​H7​BrClNO2​S
Molecular Weight 284.56 g/mol
SMILES CS(=O)(=O)Nc1ccc(Br)cc1Cl
InChIKey UQKDFHKTGLZENW-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Sulfonamide NH)
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)

Mechanistic Pathways & Synthesis Strategy

The synthesis of this compound requires careful consideration of both chemical reactivity and downstream regulatory liabilities.

The Classical Route: Electrophilic Sulfonylation

The most direct method for early-stage discovery involves the reaction of 4-bromo-2-chloroaniline with methanesulfonyl chloride (MsCl). This reaction is typically driven by a non-nucleophilic or mildly nucleophilic base such as pyridine or triethylamine. Pyridine is often preferred because it acts as a dual-agent: it scavenges the generated HCl and forms a highly reactive sulfonylpyridinium intermediate, lowering the activation energy for the nucleophilic attack by the aniline.

The Modern Route: Mitigating Genotoxic Liabilities

While the classical route is ubiquitous, reacting anilines with MsCl carries a regulatory risk in late-stage development: the potential generation of methyl methanesulfonate, a highly potent, DNA-alkylating genotoxin. To circumvent this in process chemistry, modern protocols utilize the with 4-bromo-1,2-dichlorobenzene [2]. This cross-coupling strategy entirely eliminates the use of MsCl, ensuring a safer impurity profile for clinical candidates.

Experimental Protocol: Self-Validating Classical Sulfonylation

For rapid library generation in discovery settings, the classical sulfonylation remains the most efficient. The following protocol is designed as a self-validating system, incorporating specific causality for each step to ensure high yield and purity [3].

Objective: Synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Reagents:

  • 4-bromo-2-chloroaniline (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation & Temperature Control: Dissolve 4-bromo-2-chloroaniline in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Primary anilines are prone to over-reaction, forming N,N -bis(methanesulfonyl) byproducts. Strict temperature control at 0 °C kinetically favors mono-sulfonylation.

  • Catalyst/Base Addition: Add pyridine (1.5 equiv) to the stirring solution.

  • Electrophile Addition: Dissolve MsCl (1.1 equiv) in a minimal volume of DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, further suppressing bis-sulfonylation.

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature over 3 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The desired product will present as a new UV-active spot with a significantly lower Rf​ value than the starting aniline, owing to the highly polar sulfonamide moiety.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Causality: The mild base hydrolyzes any unreacted, hazardous MsCl into harmless, water-soluble methanesulfonate salts.

  • Workup System: Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1 M HCl (to protonate and remove residual pyridine and unreacted aniline) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude solid via recrystallization (DCM/Hexanes) to yield the pure title compound.

Applications in Drug Development & Divergent Synthesis

The true value of N-(4-bromo-2-chlorophenyl)methanesulfonamide lies in its orthogonal reactivity. The molecule acts as a divergent hub for library synthesis. The sulfonamide proton can be easily alkylated under basic conditions to modulate physicochemical properties. Concurrently, the bromine atom at the 4-position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position remains largely inert, providing essential steric bulk to lock the conformation of the resulting drug candidate.

Downstream_Functionalization Core N-(4-bromo-2-chlorophenyl) methanesulfonamide Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd cat., R-NH2 Alkylation N-Alkylation Core->Alkylation Base, R-X Prod1 Biaryl Sulfonamides Suzuki->Prod1 Prod2 Aminoaryl Sulfonamides Buchwald->Prod2 Prod3 N-Alkyl Derivatives Alkylation->Prod3

Downstream functionalization pathways for N-(4-bromo-2-chlorophenyl)methanesulfonamide.

By leveraging these pathways, medicinal chemists can rapidly generate libraries of biaryl sulfonamides or aminoaryl sulfonamides, which are privileged scaffolds frequently found in kinase inhibitors, aromatase inhibitors, and antiviral agents.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters (ACS Publications). Available at:[Link]

  • Sulfonamide Synthesis by Alkylation or Arylation. Organic Chemistry Portal. Available at:[Link]

  • N-(4-bromo-2-chlorophenyl)methanesulfonamide Compound Summary. PubChem. Available at:[Link]

Exploratory

The Biological Activity of Halogenated Methanesulfonanilides: A Comprehensive Technical Guide for Drug Development

Executive Summary Halogenated methanesulfonanilides represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. By replacing traditional methylsulfonyl groups with a methanesulfonamido...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methanesulfonanilides represent a highly versatile and potent class of pharmacophores in modern medicinal chemistry. By replacing traditional methylsulfonyl groups with a methanesulfonamido ( MeSO2​NH ) moiety and strategically introducing halogen atoms (fluorine, chlorine, or bromine) onto the aromatic rings, researchers can finely tune the steric, electronic, and lipophilic properties of these molecules. This technical guide explores the causal mechanisms behind their biological activities—ranging from selective Cyclooxygenase-2 (COX-2) inhibition to antiproliferative and antiarrhythmic effects—and provides validated experimental workflows for their evaluation.

The Pharmacophore: Rationale for Halogenation and Sulfonamide Substitution

The structural evolution from standard non-steroidal anti-inflammatory drugs (NSAIDs) to targeted therapies heavily relies on the methanesulfonanilide scaffold. The core rationale for utilizing the MeSO2​NH group over a standard methylsulfonyl ( MeSO2​ ) group lies in its enhanced hydrogen-bonding capacity. The acidic proton of the sulfonamide acts as a critical hydrogen bond donor, allowing the molecule to anchor deeply within secondary binding pockets of target enzymes, such as the side pocket of COX-2[1].

The Causality of Halogenation: The deliberate introduction of halogens (F, Cl, Br) onto the phenyl rings of these scaffolds serves three fundamental purposes:

  • Electronic Modulation: Halogens are highly electronegative. Their electron-withdrawing nature modulates the pKa of the adjacent sulfonamide, optimizing its ionization state at physiological pH to maximize target affinity[1].

  • Steric Optimization: The van der Waals radii of halogens (particularly chlorine and bromine) perfectly fill hydrophobic sub-pockets within target receptors, increasing binding enthalpy.

  • Metabolic Stability: Halogenation blocks vulnerable sites on the aromatic ring from cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and in vivo bioavailability.

Primary Biological Targets and Activities

Selective COX-2 Inhibition and Anti-Inflammatory Pathways

The most prominent biological activity of halogenated methanesulfonanilides is the selective inhibition of COX-2. Structure-activity relationship (SAR) studies on rofecoxib analogues demonstrate that replacing the MeSO2​ pharmacophore with a MeSO2​NH moiety, combined with an electronegative halogen (F, Cl, Br) at the para-position of the C-3 phenyl ring, yields compounds that inhibit COX-2 with selectivity indexes ranging from 3.1 to 39.4[1].

Similarly, 5-methanesulfonamido-1-indanone derivatives, such as L-745,337 which features a 6-[(2,4-difluorophenyl)-thio] substitution, exhibit potent, selective, and orally active COX-2 inhibition. These halogenated indanones demonstrate superior efficacy in animal models of inflammation and pain compared to nonselective inhibitors like indomethacin, without inducing ulcerogenic side effects[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Catalyzed by PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization Inflammation Inflammation, Pain, & Tumor Proliferation PGE2->Inflammation Receptor Binding Inhibitor Halogenated Methanesulfonanilides Inhibitor->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by halogenated methanesulfonanilides blocking PGE2 synthesis.

Oncology: Antiproliferative and Antitumor Effects

Beyond inflammation, these compounds exhibit potent anticancer properties. Combinatorial chemistry approaches utilizing nimesulide (a known sulfonanilide COX-2 inhibitor) as a starting scaffold have generated novel halogenated sulfonanilide derivatives. Structure-function analyses indicate that a bulky terminal phenyl ring, combined with the methanesulfonamide moiety, is strictly required to inhibit the proliferation of human breast cancer cells[3]. Furthermore, hybrid molecules such as 4'-(acridin-9-ylamino)methanesulfonanilides have been developed as potent antitumor agents, leveraging the DNA-intercalating properties of acridine with the biological stability of the methanesulfonanilide group[4].

Cardiovascular: Antiarrhythmic Agents

Halogenated methanesulfonanilides also play a critical role in cardiovascular pharmacology. Specific derivatives, such as 4'-[(4-piperidyl)carbonyl]methanesulfonanilides, have been synthesized and validated as potent, selective, and highly bioavailable Class III antiarrhythmic agents. These compounds function by prolonging the cardiac action potential duration without significantly affecting conduction velocity[5].

Quantitative Data Summary

The table below consolidates the biological activities and target selectivities of key methanesulfonanilide classes based on their structural modifications.

Compound Class / ScaffoldHalogen SubstitutionPrimary Biological TargetKey Biological Activity / MetricRef
Rofecoxib Analogues 4-F, 4-Cl, 4-BrCOX-2 EnzymeCOX-2 Selectivity Index: 3.1 - 39.4[1]
1-Indanone Derivatives 2,4-Di-FCOX-2 EnzymePotent in vivo anti-inflammatory (L-745,337)[2]
Nimesulide Analogues Variable (Bulky Phenyl)Breast Cancer CellsHigh antiproliferative efficacy (IC50 reduction)[3]
Acridine Hybrids VariableDNA / TopoisomeraseAntitumor / Cytotoxic[4]
Piperidyl Analogues VariableCardiac Potassium ChannelsClass III Antiarrhythmic[5]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the evaluation of halogenated methanesulfonanilides must follow a self-validating, tiered workflow.

Workflow Synth Chemical Synthesis & Halogenation InVitro In Vitro Enzyme Assay (COX-1/COX-2 Selectivity) Synth->InVitro Purified Compounds Cell Cell-Based Assays (MTT / PGE2 EIA) InVitro->Cell Hit Selection (SI > 10) InVivo In Vivo Efficacy (Paw Edema / Xenograft) Cell->InVivo Lead Optimization

Fig 2: Tiered experimental workflow for validating halogenated methanesulfonanilide bioactivity.

Protocol 1: In Vitro COX-1 and COX-2 Selectivity Assay

Causality Check: Recombinant enzymes are used to isolate the direct molecular interaction of the drug with the target, eliminating confounding variables like cellular membrane permeability. Enzyme Immunoassay (EIA) is chosen for its high sensitivity to PGE2, allowing for precise IC50 calculations.

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the halogenated methanesulfonanilide test compounds (dissolved in DMSO, final concentration <1%) at varying concentrations (0.1 nM to 100 µM). Include a vehicle control and a reference standard (e.g., celecoxib). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (10 µM final concentration) to initiate the reaction. Self-Validation: The presence of the reference standard ensures the enzymes are active and the assay is capable of detecting competitive inhibition.

  • Termination & Quantification: Stop the reaction after 2 minutes by adding 1M HCl. Quantify the synthesized PGE2 using a competitive PGE2 EIA kit.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis. The Selectivity Index (SI) is calculated as IC50(COX−1)​/IC50(COX−2)​ .

Protocol 2: Cell Viability and Antiproliferative Assay (MTT)

Causality Check: The MTT assay measures mitochondrial reductase activity, which directly correlates with the number of viable cells. This provides a robust, high-throughput readout for the cytotoxic effects of sulfonanilides on breast cancer lines[3].

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5×103 cells/well in complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the halogenated sulfonanilide analogues (1 µM to 200 µM). Include untreated controls (100% viability baseline) and a positive cytotoxic control.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Reading: Remove the media, add 150 µL of DMSO to dissolve the formazan, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 of cellular proliferation.

Conclusion

Halogenated methanesulfonanilides are a highly adaptable class of compounds. The strategic integration of the methanesulfonamido group with targeted halogenation allows for precise control over the molecule's electronic and steric profile. Whether engineered for selective COX-2 inhibition, targeted antiproliferative activity in oncology, or modulation of cardiac ion channels, this pharmacophore remains a cornerstone of rational drug design and development.

References

  • Source: National Institutes of Health (NIH)
  • 4'-[(4-Piperidyl)
  • Potential antitumor agents. 16. 4'-(Acridin-9-ylamino)
  • Cyclooxygenase-2 inhibitors.
  • Source: National Institutes of Health (NIH)

Sources

Foundational

The Dual Paradigm of N-Aryl Sulfonamides: From Molecular Glues to Proximity-Driven Covalent Warheads

Executive Summary Historically recognized for their roles as antimicrobial agents and carbonic anhydrase inhibitors, N-aryl sulfonamides have recently emerged at the forefront of two revolutionary pharmacological modalit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized for their roles as antimicrobial agents and carbonic anhydrase inhibitors, N-aryl sulfonamides have recently emerged at the forefront of two revolutionary pharmacological modalities: Targeted Protein Degradation (TPD) via molecular glues, and Targeted Covalent Inhibition (TCI) via lysine-reactive electrophiles.

This technical guide dissects the mechanistic causality behind these two distinct pathways. We will explore how specific N-aryl sulfonamides (e.g., Indisulam, E7820) recruit the splicing factor RBM39 to the DCAF15 E3 ligase, and how N-acyl-N-aryl sulfonamides (ArNASAs) act as proximity-driven warheads to covalently modify noncatalytic lysine residues, overcoming resistance mutations in kinases like BTK.

Modality 1: Molecular Glues and the DCAF15-RBM39 Axis

Certain N-aryl sulfonamides, such as Indisulam, E7820, and Tasisulam, function as molecular glues. Unlike proteolysis-targeting chimeras (PROTACs), which use long flexible linkers to bridge a target and an E3 ligase, molecular glues bind directly to an E3 ligase to create a composite "neo-surface" that alters its substrate specificity.

Structural Basis and Causality

The target of these sulfonamides is the Rbx-Cul4-DDA1-DDB1-DCAF15 E3 ubiquitin ligase complex. The N-aryl sulfonamide binds to a shallow, cryptic pocket on the surface of DCAF15[1]. The sulfonamide moiety acts as a "molecular chimera," participating in critical hydrogen bonding and cation-π interactions that stabilize the complex.

Crucially, the binding of the drug is synergistic with the target protein. The drug-DCAF15 complex creates a highly specific interface that recruits the α1 helix of the RRM2 domain of the splicing factor RBM39[1]. This recruitment leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing widespread pre-mRNA splicing defects and apoptosis in hematopoietic malignancies.

G A N-aryl Sulfonamide (E7820 / Indisulam) B DCAF15 E3 Ligase Complex A->B Binds cryptic pocket C Ternary Complex (DCAF15-Drug-RBM39) B->C Recruits RBM39 α1-helix D Polyubiquitination of RBM39 C->D Ubiquitin transfer E Proteasomal Degradation D->E 26S Proteasome

Caption: Kinetic pathway of RBM39 degradation via sulfonamide-induced DCAF15 ternary complex formation.

Self-Validating Protocol: In Vitro Ternary Complex & Degradation Assay

To rigorously prove that an N-aryl sulfonamide is acting via the DCAF15-RBM39 degradation axis, the experimental design must isolate the proteasomal and ubiquitination pathways.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture HCT116 cells (wild-type) and a CRISPR-Cas9 generated DCAF15^(-/-) knockout HCT116 line. The knockout line serves as an absolute negative control to prove target dependency.

  • Compound Treatment & Pathway Rescue: Plate cells in 6-well plates. Pre-treat designated rescue wells with either MG132 (10 µM, a 26S proteasome inhibitor) or MLN4924 (1 µM, a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activation).

  • Sulfonamide Induction: Treat cells with the N-aryl sulfonamide (e.g., E7820 at 1 µM) for 6 hours.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE and probe with anti-RBM39 and anti-DCAF15 antibodies.

  • Causality Check:

    • True Molecular Glue Action: RBM39 is degraded in WT cells, but rescued in the presence of MG132 (proving proteasome dependence) and MLN4924 (proving cullin-ligase dependence).

    • Target Specificity: RBM39 degradation must be entirely absent in the DCAF15^(-/-) knockout line.

Quantitative Data: Molecular Glue Profiling
CompoundDCAF15 Binding ( Kd​ , µM)RBM39 Degradation ( DC50​ , nM)Primary Indication / Phenotype
Indisulam ~1.2~45Hematopoietic malignancies; Splicing failure
E7820 ~0.8~20Enhanced RBM39 recruitment kinetics
Tasisulam ~2.5~110Apoptosis induction; Anti-angiogenesis

(Data synthesized from structural and kinetic profiling of sulfonamide glues).

Modality 2: Proximity-Driven Covalent Acylation via ArNASA Warheads

While cysteine-targeted covalent inhibitors (e.g., Ibrutinib targeting BTK C481) have revolutionized oncology, acquired resistance via mutations (e.g., C481S) limits their durability. Lysine residues are highly abundant on protein surfaces, but their ε-amino groups are ~99.9% protonated at physiological pH (7.4), rendering them poorly nucleophilic.

To overcome this, researchers developed N-acyl-N-aryl sulfonamides (ArNASAs) [2].

Chemical Causality and the Proximity Effect

ArNASAs act as highly tuned electrophilic warheads. The first-generation N-acyl-N-alkyl sulfonamides (NASAs) were highly reactive but suffered from rapid hydrolysis in serum. By substituting the alkyl group with an electron-withdrawing aryl group, ArNASAs fine-tune the pKa of the leaving group, drastically enhancing aqueous stability without sacrificing target reactivity[2].

The mechanism relies entirely on the proximity effect . The ligand portion of the drug reversibly binds to the target protein's active site. This binding anchors the molecule, drastically increasing the effective local concentration of the ArNASA warhead near a specific, noncatalytic lysine residue. This high local concentration forces the unprotonated fraction of the lysine's ε-amino group to execute a nucleophilic attack on the acyl carbon, expelling the aryl sulfonamide leaving group and forming an irreversible, highly stable amide bond.

G N1 Ligand-ArNASA Conjugate N3 Reversible Binding (Local concentration ↑) N1->N3 N2 Target Protein (e.g., BTK C481S) N2->N3 N4 Nucleophilic Attack (Lysine ε-NH2) N3->N4 Proximity Effect N5 Leaving Group Expulsion (Aryl Sulfonamide) N4->N5 Transition State N6 Irreversible Covalent Acylation N5->N6 Stable Amide Bond

Caption: Proximity-driven covalent acylation of noncatalytic lysine residues by ArNASA electrophiles.

Self-Validating Protocol: Intact Protein LC-MS for Covalent Adduct Validation

To prove that an ArNASA compound covalently modifies a specific lysine via proximity (and not via random, non-specific collision), we use intact protein mass spectrometry coupled with competitive inhibition and mutagenesis.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant wild-type BTK and the BTK C481S mutant. Additionally, generate a site-directed mutant where the target lysine is mutated to arginine (e.g., BTK C481S/K430R). Arginine preserves the positive charge but is structurally immune to ArNASA acylation.

  • Reaction Setup: Incubate 2 µM of the recombinant protein with 10 µM of the ArNASA-ligand conjugate in HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Competition Control: In a parallel reaction, pre-incubate the protein with a 100-fold excess of a non-covalent, structurally analogous ligand for 30 minutes prior to adding the ArNASA probe. This blocks the reversible binding pocket, negating the proximity effect.

  • LC-MS Analysis: Desalt the protein samples using a C4 ZipTip and analyze via High-Resolution Intact Mass Spectrometry (e.g., Q-TOF). Deconvolute the raw spectra using MaxEnt1 software.

  • Causality Check:

    • Validation of Covalency: A mass shift corresponding to the exact mass of the acyl-ligand adduct (minus the expelled aryl sulfonamide leaving group) must be observed on the WT and C481S proteins.

    • Validation of Proximity: The mass shift must be completely abolished in the competition control (proving that active-site binding is required for acylation).

    • Validation of Site-Specificity: The mass shift must be absent in the K430R mutant, confirming the exact lysine residue targeted.

Quantitative Data: Lysine-Targeted Electrophile Comparison
Electrophile TypeAqueous Half-Life ( t1/2​ at pH 7.4)Target SpecificityProximity Dependence
NASA (1st Gen)~8.7 hoursLysineAbsolute
ArNASA (2nd Gen)> 48 hoursLysineAbsolute
Sulfonyl Fluoride ~19.6 hoursLys, Tyr, Ser, HisModerate (prone to off-target)

(ArNASA demonstrates superior physiological stability while maintaining rapid proximity-driven kinetics[2]).

References

  • Du, X., Volkov, O. A., Czerwinski, R. M., et al. (2019). "Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820." Structure, 27(11), 1625-1633.e3.[Link]

  • Kawano, M., Murakawa, S., Higashiguchi, K., et al. (2023). "Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant." Journal of the American Chemical Society, 145(48), 26202-26212.[Link]

Sources

Exploratory

Substituted Phenylmethanesulfonamides: A Comprehensive Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of substituted phenylmethanesulfonamides, a class of compounds demonstrating significant therapeutic potential across a range of applications. We will delve into their synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of substituted phenylmethanesulfonamides, a class of compounds demonstrating significant therapeutic potential across a range of applications. We will delve into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to accelerate innovation in this promising area of study.

Introduction: The Versatility of the Phenylmethanesulfonamide Scaffold

Substituted phenylmethanesulfonamides are a class of organic compounds characterized by a phenyl ring and a methanesulfonamide group (-SO₂NH₂). This scaffold has garnered considerable attention in medicinal chemistry due to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities. The versatility of this structure lies in the potential for substitution on the phenyl ring, allowing for the fine-tuning of physicochemical properties and biological targets. These modifications can influence the compound's acidity, lipophilicity, and steric profile, all of which are critical determinants of its therapeutic potential.

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of substituted phenylmethanesulfonamides is typically achieved through the reaction of a substituted aniline with methanesulfonyl chloride in the presence of a base. This straightforward and versatile approach allows for the introduction of a wide array of substituents on the phenyl ring, facilitating the exploration of structure-activity relationships.

General Synthesis of N-Substituted Phenylmethanesulfonamides

The most common method for synthesizing N-substituted phenylmethanesulfonamides involves the reaction of a primary or secondary amine with methanesulfonyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis of N-Phenylmethanesulfonamide

This protocol describes the synthesis of the parent compound, N-phenylmethanesulfonamide, from aniline and methanesulfonyl chloride.

Materials:

  • Aniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Phenylmethanesulfonamides with Diverse Substituents

The general protocol can be readily adapted to synthesize derivatives with a variety of substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups.

  • Electron-Donating Groups (e.g., -OCH₃): The synthesis of N-(4-methoxyphenyl)methanesulfonamide would utilize p-anisidine as the starting amine. The electron-donating nature of the methoxy group can influence the nucleophilicity of the amine and the electronic properties of the final product.

  • Electron-Withdrawing Groups (e.g., -NO₂): For the synthesis of N-(4-nitrophenyl)methanesulfonamide, 4-nitroaniline serves as the starting material. The strong electron-withdrawing nitro group significantly impacts the acidity of the sulfonamide N-H proton.[2]

The following diagram illustrates the general synthetic workflow:

G aniline Substituted Aniline reaction_step Sulfonamide Formation aniline->reaction_step mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_step base Base (e.g., Pyridine) base->reaction_step solvent Inert Solvent (e.g., DCM) temperature 0 °C to Room Temperature extraction Aqueous Workup purification Recrystallization or Chromatography extraction->purification product Substituted Phenylmethanesulfonamide purification->product reaction_step->extraction

Caption: General workflow for the synthesis of substituted phenylmethanesulfonamides.

Pharmacological Activities and Therapeutic Potential

Substituted phenylmethanesulfonamides have emerged as a privileged scaffold in drug discovery, exhibiting a remarkable range of biological activities. This section will explore their key therapeutic applications, with a focus on their roles as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3]

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. In its deprotonated form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction, binding to the Zn²⁺ ion in the active site and displacing the zinc-bound hydroxide ion. This interaction blocks the catalytic activity of the enzyme.

Structure-Activity Relationship (SAR):

  • Sulfonamide Acidity: The acidity of the sulfonamide proton is a key determinant of inhibitory potency. Electron-withdrawing substituents on the phenyl ring increase acidity, leading to a higher concentration of the active anionic form at physiological pH and generally enhancing inhibitory activity.

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by the substituents on the phenyl ring, plays a significant role in binding to the enzyme.[5]

  • Steric Factors: The position and size of substituents are critical. Para-substituted derivatives often exhibit higher potency, while ortho and meta substituents can introduce steric hindrance, negatively impacting binding.[5]

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been instrumental in elucidating the key factors governing the CA inhibitory activity of sulfonamides. A representative QSAR equation for a series of benzenesulfonamides is:

log K = 1.55σ + 0.64 log P - 2.07I₁ - 3.28I₂ + 6.94[5]

Where:

  • K is the binding constant

  • σ is the Hammett electronic substituent constant

  • P is the octanol/water partition coefficient

  • I₁ and I₂ are indicator variables for meta and ortho substituents, respectively.

This equation quantitatively demonstrates the positive correlation of inhibitory activity with electron-withdrawing character (σ) and hydrophobicity (log P), and the negative impact of steric hindrance from meta and ortho substituents.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the CA inhibitory activity of test compounds using a stopped-flow instrument to measure the catalyzed CO₂ hydration.[6]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Buffer (e.g., 10 mM HEPES, pH 7.5)

  • Phenol red indicator

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme, buffer with phenol red, and various concentrations of the inhibitor.

  • Equilibrate the solutions to the desired temperature (e.g., 25 °C).

  • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to proton formation.

  • Calculate the initial rate of the reaction from the absorbance change over time.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

The anticancer potential of substituted phenylmethanesulfonamides is a rapidly growing area of research. These compounds can exert their effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms, interference with cell cycle progression, and induction of apoptosis.[7]

Targeting Tumor-Associated Carbonic Anhydrases (CA IX and CA XII): Hypoxic tumors often overexpress specific CA isoforms, particularly CA IX and CA XII, on their cell surface. These enzymes help maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Selective inhibition of these tumor-associated CAs is a promising strategy for anticancer therapy.[6]

Other Anticancer Mechanisms: Beyond CA inhibition, some phenylmethanesulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, and trigger apoptosis in cancer cells.[8] The precise molecular targets for these effects are still under investigation for many compounds.

Structure-Activity Relationship (SAR):

  • Substitution Pattern: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. For instance, some studies have shown that compounds with electron-donating groups exhibit promising activity against certain cancer cell lines.[9]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings into the phenylmethanesulfonamide scaffold can enhance anticancer potency.[8]

  • Selectivity: A key challenge is to design compounds that are selectively toxic to cancer cells while sparing normal cells. The selectivity index (SI), the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, is a critical parameter in evaluating anticancer drug candidates.

Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative substituted phenylmethanesulfonamide derivatives against various human cancer cell lines.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
1 4-(1H-pyrrol-1-yl)-N-(8-quinolinyl)HCT-116 (Colon)3[8]
2 4-(1H-pyrrol-1-yl)-N-(8-quinolinyl)MCF-7 (Breast)5[8]
3 4-(1H-pyrrol-1-yl)-N-(8-quinolinyl)HeLa (Cervical)7[8]
4a 3-(indoline-1-carbonyl)-N-(o-tolyl)A549 (Lung)1.98 ± 0.12[9]
4b 3-(indoline-1-carbonyl)-N-(m-tolyl)A549 (Lung)2.81 ± 0.13[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The following diagram illustrates the workflow of the MTT assay:

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound seed_cells->add_compound incubate_cells Incubate (e.g., 48h) add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 result Cytotoxicity Profile calculate_ic50->result

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antimicrobial Activity

The sulfonamide moiety is historically significant in the development of antimicrobial agents, with the "sulfa drugs" being among the first effective systemic antibacterials. Phenylmethanesulfonamide derivatives continue to be explored for their potential to combat a range of microbial pathogens, including bacteria and fungi.[11]

Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleic acids and some amino acids. This ultimately leads to the inhibition of bacterial growth and replication.

Structure-Activity Relationship (SAR):

  • PABA Analogy: The structural similarity to PABA is a fundamental requirement for antibacterial activity via DHPS inhibition.

  • Substituent Effects: Modifications to the phenyl ring can influence the compound's affinity for DHPS and its pharmacokinetic properties. Electron-withdrawing groups can impact the electronic distribution of the molecule, potentially affecting its interaction with the enzyme's active site.[12]

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by substituents, can affect its ability to penetrate the bacterial cell wall.[13]

Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values for representative phenylmethanesulfonamide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Compound IDSubstitution on Phenyl RingMicrobial StrainMIC (µg/mL)Reference
16d N-[(2-(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamideStaphylococcus aureus1-4[15]
16e N-[(2-(2,4-dichlorobenzylthio)phenyl)sulfonyl]cinnamamideStaphylococcus aureus1-4[15]
23 Phenyltriazole-sulfonamide hybrid (n-nonyl)Methicillin-resistant S. aureus (MRSA)Potent activity[13]
2a Amino acid-sulfonamide conjugateEscherichia coli12.5[15]
2b Amino acid-sulfonamide conjugateStaphylococcus aureus6.25[15]

Conclusion and Future Perspectives

Substituted phenylmethanesulfonamides represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis allows for the generation of diverse chemical libraries, facilitating the exploration of a wide range of biological targets. The well-established role of sulfonamides as carbonic anhydrase inhibitors continues to be a fruitful area of research, particularly with the focus on isoform-selective inhibitors for anticancer and other therapeutic applications. Furthermore, the expanding understanding of their anticancer and antimicrobial activities, often through mechanisms independent of CA inhibition, highlights the broad therapeutic potential of this compound class.

Future research in this field will likely focus on several key areas:

  • Rational Design of Isoform-Selective Inhibitors: Leveraging computational modeling and structural biology to design phenylmethanesulfonamide derivatives with high selectivity for specific CA isoforms, thereby minimizing off-target effects.

  • Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by phenylmethanesulfonamides that exhibit potent anticancer and antimicrobial activities independent of CA inhibition.

  • Development of Drug Delivery Systems: Exploring novel formulations and drug delivery strategies to enhance the pharmacokinetic properties and target-specific delivery of promising phenylmethanesulfonamide candidates.

  • Combinatorial Approaches: Evaluating the synergistic effects of phenylmethanesulfonamides in combination with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of substituted phenylmethanesulfonamides holds great promise for the discovery and development of novel therapeutics to address a range of unmet medical needs.

References

  • Scholz, T. H., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry, 36(15), 2134-2141. [Link]

  • Zimmerman, Z., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 30(15), 12345. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Kumar, A., et al. (2014). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. Scholars Research Library, 6(3), 112-117. [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 908593. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. [Link]

  • Akhtar, M. J., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]

  • ResearchGate. (n.d.). MIC, MFC, and MFC/MIC values of FEN against 23 isolates of Candida.... [Link]

  • Chen, J., et al. (2016). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

  • Kumar, S., et al. (2020). Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. Journal of Biomolecular Structure & Dynamics, 38(14), 4266-4281. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. [Link]

  • Nocentini, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1781-1793. [Link]

  • El-Sayed, N. F., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Medicinal Chemistry. [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Bojarska, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1195. [Link]

  • Żołnowska, B., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3073. [Link]

  • ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]

  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International Journal of Molecular Sciences, 17(7), 1123. [Link]

  • Experimental and Therapeutic Medicine. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MICs, µg/mL) of.... [Link]

  • Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • ResearchGate. (n.d.). IC 50 values for each molecule for each cell line. [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • ResearchGate. (n.d.). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. [Link]

  • Vinola, J. S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388-1391. [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 11. Tables. [Link]

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Foundational

An In-depth Technical Guide to the Role of Bromine and Chlorine Substitution on Bioactivity

Introduction In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the myriad of chemical tools available, the introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the myriad of chemical tools available, the introduction of halogen atoms—particularly chlorine and bromine—stands out as a powerful and frequently employed strategy. An analysis of the top 200 small molecule drugs in 2023 revealed that 15% contained at least one chlorine atom, underscoring its significance in medicinal chemistry.[1] These elements are not mere placeholders; they are potent modulators of a molecule's physicochemical and, consequently, biological properties.[2][3]

This guide provides an in-depth exploration of how substituting hydrogen atoms with chlorine or bromine can profoundly influence a compound's bioactivity. We will delve into the fundamental changes in physicochemical properties, the resulting impact on pharmacodynamic and pharmacokinetic profiles, and the mechanistic underpinnings of these effects, such as the increasingly appreciated phenomenon of halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a strategic tool for molecular optimization.

Fundamental Physicochemical Impact of Chlorine and Bromine

The journey from a lead compound to a viable drug candidate often hinges on fine-tuning its physical and chemical properties. Chlorine and bromine substitution provides a reliable method to modulate lipophilicity, electronic character, and molecular conformation.

Lipophilicity and Permeability

Incorporating chlorine or bromine into a molecule typically enhances its lipophilicity, a critical factor for membrane permeability and oral absorption.[4][5][6] This effect is attributed to the larger and more polarizable nature of these halogens compared to hydrogen. The increase in lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[7] However, it's a delicate balance; excessive lipophilicity can lead to poor solubility and increased metabolic turnover. The introduction of a bromine atom, in particular, can sometimes lead to a reduction in solubility, which must be considered during the design phase.[8]

Electronic Effects and pKa Modulation

The high electronegativity of halogens allows them to exert a strong electron-withdrawing inductive effect, which can significantly alter the electron density of nearby functional groups.[9] This modulation can lower the pKa of proximal acidic or basic centers.[4][5] For instance, placing a chlorine or bromine atom near a basic amine can reduce its basicity. This is a crucial tactic in drug design, as it can help achieve an optimal balance between target affinity (which may favor a charged state) and membrane permeability (which favors a neutral state).[9]

Steric and Conformational Influence

The atomic size of halogens increases down the group (Van der Waals radius: H = 1.20 Å, F = 1.47 Å, Cl = 1.74 Å, Br = 1.85 Å).[1][10] Replacing a small hydrogen atom with a bulkier chlorine or bromine atom can introduce specific steric effects.[8] This can be exploited to:

  • Induce a specific conformation: The steric bulk can lock a molecule into a bioactive conformation that is more favorable for binding to its target.[5]

  • Block metabolic "soft spots": A halogen can physically shield a metabolically labile position on the molecule from enzymatic degradation, thereby increasing its metabolic stability.[5][8][11]

  • Fill a binding pocket: The larger size of Cl or Br can allow the molecule to better occupy a specific region of a receptor's binding pocket, leading to enhanced affinity.[5][11]

PropertyHydrogen (H)Chlorine (Cl)Bromine (Br)
Van der Waals Radius (Å) 1.201.741.85
Pauling Electronegativity 2.203.162.96
C-X Bond Energy (kcal/mol) ~99~79~67
Hydrophobicity (π value) +0.00+0.71+0.86

Table 1: Comparison of key physicochemical properties. Data compiled from various sources including[1][10].

Pharmacodynamic Consequences: Enhancing Target Interactions

The ultimate goal of halogenation is often to improve a drug's interaction with its biological target. This is achieved not only through the indirect modulation of physicochemical properties but also through direct, favorable interactions within the binding site, most notably through halogen bonding.

The Halogen Bond

Contrary to the traditional view of halogens as simple hydrophobic substituents, it is now well-established that chlorine, bromine, and iodine can act as Lewis acids and form highly directional, non-covalent interactions known as halogen bonds (X-bonds).[12] This interaction arises from an anisotropic distribution of electron density around the covalently bound halogen atom, creating a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), on the outermost portion of the halogen, opposite the covalent bond.[4][11] This electropositive σ-hole can interact favorably with electron-rich Lewis bases, such as the oxygen, nitrogen, or sulfur atoms found in protein backbones and side chains.[5][11]

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the order Cl < Br < I.[7] Therefore, bromine is a more effective halogen bond donor than chlorine.[2] These interactions can significantly enhance binding affinity and selectivity for the target protein.[4]

HalogenBond cluster_ligand Drug Ligand cluster_receptor Receptor Pocket R R C C R->C X Br / Cl C->X Covalent Bond Y O / N / S sigma_hole->Y  Halogen Bond (σ-hole interaction) Receptor Receptor Backbone

Caption: The σ-hole concept in halogen bonding.

Case Study: Kinase Inhibitors

The development of inhibitors for casein kinase-2 (CK2) provides a clear example of the power of halogen bonding. Studies on halo-derivatives of benzimidazole revealed that the inhibitor-CK2 binding energy increased with the increasing charge of the halogen's σ-hole, in the order of iodo- > bromo- > chloro-derivative. This demonstrates that for certain targets, bromine can provide a significant affinity advantage over chlorine due to its superior ability to form strong halogen bonds.

Pharmacokinetic (ADME) Consequences

Beyond target affinity, the success of a drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Halogenation is a key strategy for optimizing these pharmacokinetic parameters.

Enhancing Metabolic Stability

One of the most common applications of halogenation is to block sites of metabolic oxidation.[8] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich aromatic rings or aliphatic C-H bonds. Replacing a metabolically labile hydrogen atom with a stable chlorine or bromine atom can prevent this oxidation, as the C-Cl and C-Br bonds are significantly stronger and less susceptible to cleavage.[5][11] This strategy can dramatically increase a drug's half-life and bioavailability.[11]

Modulating Distribution

As previously discussed, increasing lipophilicity through halogenation can enhance a drug's ability to permeate tissues and distribute throughout the body.[4][8] This can also affect the extent to which a drug binds to plasma proteins like albumin. Halogen bonding between the drug and plasma transport proteins can influence the drug's distribution and half-life in the bloodstream.[11]

Experimental Protocols and Methodologies

To translate theory into practice, robust experimental validation is essential. The following protocols outline standard methodologies for the synthesis of halogenated compounds and the assessment of their metabolic stability.

Protocol: Electrophilic Bromination of an Activated Aromatic Compound

This protocol describes a general procedure for introducing a bromine atom onto an electron-rich aromatic ring, a common transformation in medicinal chemistry.

Objective: To synthesize a brominated derivative of an activated aromatic starting material (e.g., an aniline or phenol derivative).

Materials:

  • Activated aromatic starting material (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Argon or Nitrogen line for inert atmosphere

Procedure:

  • Reaction Setup: Dissolve the activated aromatic starting material in the chosen solvent (e.g., ACN) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired brominated compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Workflow start Start: Prepare Reagents (Test Compound, HLM, NADPH, Buffer) incubate_pre Pre-incubation (Compound + HLM + Buffer) at 37°C for 5 min start->incubate_pre initiate Initiate Reaction: Add NADPH Solution incubate_pre->initiate sample Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction: Add cold Acetonitrile with Internal Standard sample->quench process Process Samples: Centrifuge to pellet protein quench->process analyze Analyze Supernatant: LC-MS/MS Analysis process->analyze data Data Processing: Calculate Peak Area Ratios analyze->data calc Calculate Kinetic Parameters: Plot ln(% Remaining) vs. Time Determine t½ and CLint data->calc end End: Report Stability Profile calc->end

Caption: Workflow for a liver microsomal stability assay.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock to 100 µM in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the NADPH regenerating system solution in incubation buffer.

  • Pre-incubation: In a microcentrifuge tube, add the incubation buffer, the human liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound working solution (final concentration ~1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Conclusion and Future Outlook

The substitution of hydrogen with chlorine or bromine is a cornerstone of modern medicinal chemistry, offering a versatile and powerful toolkit for optimizing drug candidates. These halogens exert profound effects on a molecule's physicochemical properties, which in turn modulate its pharmacodynamic and pharmacokinetic behavior. By increasing lipophilicity, blocking metabolic hotspots, and engaging in potent halogen bonding interactions, Cl and Br can dramatically improve a compound's affinity, selectivity, and metabolic stability.

As our understanding of the nuanced roles of these elements deepens, particularly the directional nature of halogen bonding, so too does our ability to rationally design more effective and safer medicines. The continued development of computational models to accurately predict the effects of halogenation, combined with innovative synthetic methodologies, will ensure that chlorine and bromine remain indispensable tools in the pursuit of novel therapeutics.

References

  • Taylor & Francis. (2026, February 20). Key contemporary considerations for halogens in drug discovery.
  • National Institutes of Health (NIH). (n.d.). Key contemporary considerations for halogens in drug discovery - PMC.
  • National Institutes of Health (NIH). (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC.
  • (n.d.). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition.
  • National Institutes of Health (NIH). (2019, December 25). The Significance of Halogen Bonding in Ligand–Receptor Interactions - PMC.
  • (n.d.). Halogen bonding in ligand–receptor systems in the framework of classical force fields.
  • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing).
  • (n.d.). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D.
  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • National Institutes of Health (NIH). (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K.
  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • (2016, September 2). The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada.
  • ResearchGate. (n.d.). The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • National Institutes of Health (NIH). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • OPUS. (n.d.). Synthetic metabolism for biohalogenation.
  • (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.

Sources

Exploratory

Theoretical Structural Analysis of N-(4-bromo-2-chlorophenyl)methanesulfonamide: A Computational Whitepaper

Rationale and Structural Significance In modern rational drug design and agrochemical development, halogenated sulfonamides represent a privileged class of pharmacophores. Specifically,1[1] provides a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Significance

In modern rational drug design and agrochemical development, halogenated sulfonamides represent a privileged class of pharmacophores. Specifically,1[1] provides a highly functionalized scaffold that balances classical hydrogen bonding with complex halogen-driven non-covalent interactions.

The structural causality of this molecule is governed by two primary forces:

  • Steric Causality: The bulky ortho-chlorine atom generates significant steric hindrance, forcing the methanesulfonamide moiety ( −NHSO2​CH3​ ) out of coplanarity with the phenyl ring. This conformational twist is critical for determining the molecule's binding trajectory within enzymatic pockets.

  • Electronic Causality: The di-halogenation (ortho-chloro, para-bromo) exerts a powerful inductive electron-withdrawing effect (-I). This 2[2], thereby increasing the global electrophilicity of the compound and priming the para-bromine atom for σ -hole interactions (halogen bonding).

Computational Methodology: A Self-Validating Protocol

To accurately model the structural and electronic properties of this compound, a rigorous Density Functional Theory (DFT) workflow is required. Standard generalized gradient approximations (GGAs) often fail to accurately describe halogen bonds due to severe 3[3]. Therefore, our protocol employs hybrid functionals and self-validating thermodynamic checks.

Step-by-Step Theoretical Protocol

Step 1: Conformational Sampling & Initial Geometry

  • Action: Generate the 3D structure from its SMILES string and perform a molecular mechanics (MMFF94) conformational search.

  • Causality: Sulfonamides exhibit high rotational flexibility around the Caryl​−N and N−S bonds. MMFF94 efficiently maps the potential energy surface to identify the global minimum conformer, preventing the subsequent quantum mechanical calculations from becoming trapped in a high-energy local minimum.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformer using the M06-2X functional with the 6-311++G(d,p) basis set in a polarizable continuum model (PCM).

  • Causality: The M06-2X functional incorporates ~54% exact exchange, which is critical for mitigating delocalization errors in halogenated systems[2]. The ++ diffuse functions are mandatory because the lone pairs on the halogens and sulfonamide oxygens require a broad spatial representation to accurately model their electron density.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Action: Compute the harmonic vibrational frequencies at the M06-2X/6-311++G(d,p) level.

  • Causality: This step is the fundamental self-validating mechanism of the optimization. The strict absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface. It also provides the zero-point energy (ZPE) corrections necessary for accurate thermodynamic profiling.

Step 4: Interaction Energy & HF-DFT Correction

  • Action: For modeling non-covalent interactions between the para-bromine and a target nucleophile, evaluate the DFT energy on a Hartree-Fock density (HF-DFT) and apply the Counterpoise (CP) method.

  • Causality: Standard self-consistent DFT densities severely overestimate halogen bond energies. Evaluating the functional on the 3[3]. Furthermore, the CP method corrects Basis Set Superposition Error (BSSE), ensuring the binding energy is not artificially inflated by overlapping basis functions.

G A Input Structure CAS: 902092-99-3 B Conformational Sampling (MMFF94) A->B C DFT Optimization (M06-2X/6-311++G**) B->C D Vibrational Frequencies (IR/Raman) C->D E FMO & MEP Generation C->E F QTAIM & Hirshfeld Analysis C->F

Computational workflow for DFT-based structural and electronic analysis.

Quantitative Electronic Properties

The frontier molecular orbitals (FMOs) dictate the chemical reactivity of N-(4-bromo-2-chlorophenyl)methanesulfonamide. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich sulfonamide nitrogen and the phenyl π -system. Conversely, the LUMO is distributed toward the electron-withdrawing halogens.

By analyzing the HOMO-LUMO energy gap ( ΔE ), we can derive global reactivity descriptors that predict the molecule's behavior in biological environments[2]. A smaller energy gap indicates higher polarizability, which is a hallmark of effective halogen-bond donors.

Table 1: Calculated Global Reactivity Descriptors (Theoretical values based on M06-2X/6-311++G(d,p))

DescriptorSymbolTheoretical Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.85Electron donating ability (nucleophilicity)
LUMO Energy ELUMO​ -1.42Electron accepting ability (electrophilicity)
Energy Gap ΔE 5.43Molecular stability and polarizability
Ionization Potential I 6.85Energy required to remove an electron
Electron Affinity A 1.42Energy released upon electron addition
Chemical Hardness η 2.71Resistance to charge transfer
Electrophilicity Index ω 3.15Propensity to acquire additional electronic charge

Non-Covalent Interactions: The σ -Hole Mechanism

The biological efficacy of halogenated sulfonamides often hinges on their ability to form orthogonal interaction networks. While the sulfonamide group engages in classical hydrogen bonding ( N−H⋯O ), the halogens participate in halogen bonding ( R−X⋯Y ).

The anisotropic charge distribution around the bromine and chlorine atoms creates an equatorial belt of negative electron density and a highly localized, positive polar region known as the σ -hole at the distal end of the C−X bond.4 are employed to quantify these interaction sites[4]. Because bromine is larger and more polarizable than chlorine, its σ -hole is significantly more positive, making the para-bromine the primary vector for halogen bonding with nucleophilic residues (e.g., backbone carbonyls) in target proteins.

HalogenBonding cluster_0 Donor (N-(4-bromo-2-chlorophenyl)methanesulfonamide) cluster_1 Acceptor (Target Protein / Neighbor) Br Bromine Atom (Equatorial) Sigma Positive σ-hole (Anisotropic Charge) Br->Sigma Polarizes Cl Chlorine Atom (Ortho-position) Cl->Sigma Polarizes Nu Nucleophile (O, N, S, or π-system) Sigma->Nu Halogen Bond (Non-Covalent)

Mechanistic pathway of σ-hole formation and halogen bonding.

Conclusion

The theoretical structural analysis of N-(4-bromo-2-chlorophenyl)methanesulfonamide reveals a highly optimized scaffold for non-covalent interactions. The ortho-chlorine dictates the steric conformation of the sulfonamide group, while the para-bromine serves as a potent halogen bond donor due to its pronounced σ -hole. By employing a self-validating DFT workflow with appropriate exact-exchange functionals (M06-2X) and HF-DFT corrections, researchers can accurately map these density-sensitive interactions, paving the way for highly targeted drug design.

References

  • Accela ChemBio Inc. "Product Information: N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)". accelachem.com. 1

  • Burke, K. et al. "Density-driven errors of uncorrected DFT are larger than the dispersion corrections". uci.edu. 3

  • MDPI. "A Competition between Hydrogen, Stacking, and Halogen Bonding... Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation". mdpi.com.4

  • MDPI. "Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies". mdpi.com. 2

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Foundational

The Pharmacological Imperative of N-Aryl Sulfonamides

Advanced Synthesis Pathways for N-Aryl Sulfonamides: A Comprehensive Guide to Catalytic and Classical Modalities The N-aryl sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Currently, over 70 FDA...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Pathways for N-Aryl Sulfonamides: A Comprehensive Guide to Catalytic and Classical Modalities

The N-aryl sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Currently, over 70 FDA-approved drugs contain this privileged structural motif, deployed across diverse therapeutic areas ranging from anti-bacterials to COX-2 inhibitors and anti-tumor agents[1]. The sulfonamide group acts as a highly stable, non-classical bioisostere for carboxylic acids, phenolic hydroxyls, and amides[2]. Its unique tetrahedral geometry allows precise control over hydrogen-bond donor and acceptor directionality, enabling highly specific interactions within target protein binding pockets[3].

Given the structural diversity required in modern drug discovery, synthetic chemists must move beyond traditional methodologies to access sterically hindered or electronically deactivated N-aryl sulfonamide derivatives. This guide details the mechanistic causality, catalyst selection, and self-validating protocols for both classical and advanced transition-metal-catalyzed synthesis pathways.

PathwaySelection Start Target: N-Aryl Sulfonamide Cond1 Readily Available Aniline & Sulfonyl Chloride? Start->Cond1 Class Classical Substitution (Pyridine/TEA, 0°C) Cond1->Class Yes (Electron-rich aniline) Cond2 Aryl Halide Precursor? Cond1->Cond2 No / Poor Nucleophile BH Buchwald-Hartwig (Pd cat., AdBippyPhos/Xantphos) Cond2->BH Yes Cond3 Aryl Boronic Acid Precursor? Cond2->Cond3 No CL Chan-Lam Coupling (Cu cat., RT, O2) Cond3->CL Yes

Logical decision tree for selecting the optimal N-aryl sulfonamide synthesis pathway.

Classical Synthesis: Nucleophilic Substitution (Schotten-Baumann)

The most straightforward approach to N-aryl sulfonamides involves the nucleophilic attack of an arylamine on a sulfonyl chloride[4].

Mechanistic Causality: The reaction is driven by the electrophilicity of the hexavalent sulfur atom. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (such as pyridine or triethylamine) must be introduced. Without this base, the unreacted aniline would rapidly protonate to form an unreactive hydrochloride salt, stalling the reaction at 50% conversion[5]. Limitations: This pathway frequently fails when utilizing highly electron-deficient anilines, whose nitrogen lone pair is delocalized into the aromatic ring, rendering them insufficiently nucleophilic. Furthermore, the inherent genotoxicity and moisture sensitivity of sulfonyl chlorides limit their utility in late-stage pharmaceutical functionalization[6].

Transition-Metal Catalyzed Cross-Coupling

When classical methods fail or starting materials are inaccessible, transition-metal catalysis provides orthogonal disconnections, allowing the coupling of intact primary sulfonamides with aryl electrophiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality: Primary sulfonamides are notoriously weak nucleophiles due to the strong electron-withdrawing effect of the adjacent sulfonyl group[7]. To achieve successful C-N coupling with aryl halides, highly active palladium precatalysts must be paired with bulky, electron-rich biaryl phosphine ligands (e.g., AdBippyPhos or Xantphos). These ligands enforce a low-coordinate Pd center, accelerating the oxidative addition of the aryl halide, while their steric bulk forces the challenging reductive elimination step to release the N-aryl sulfonamide product[5][7].

Copper-Catalyzed Chan-Lam Coupling

Mechanistic Causality: The Chan-Lam coupling circumvents the need for strong bases and aryl halides by utilizing arylboronic acids under mild, oxidative copper catalysis[3]. The catalytic cycle relies on the transmetalation of the aryl group from boron to a Cu(II) center. A mild base promotes the coordination of the sulfonamide. Crucially, the system must be oxidized to a highly reactive Cu(III) intermediate—typically via ambient oxygen—which then undergoes rapid reductive elimination to form the C-N bond[3][6].

ChanLamMechanism Cu2 Cu(II) Precatalyst (Active Species) Trans Transmetalation with Ar-B(OH)2 Cu2->Trans Ar-B(OH)2 Coord Sulfonamide Coordination (Base Promoted) Trans->Coord R-SO2NH2 Ox Oxidation to Cu(III) (by O2 or Cu(II)) Coord->Ox O2 RedElim Reductive Elimination -> N-Aryl Sulfonamide Ox->RedElim Rapid Cu1 Cu(I) Byproduct RedElim->Cu1 Product Release Cu1->Cu2 O2 Oxidation

Mechanistic cycle of the Cu-catalyzed Chan-Lam cross-coupling for N-arylation.

Emerging Modalities: Direct C-H Sulfonamidation & Photoredox

Recent advances have focused on step-economic pathways that bypass pre-functionalization entirely. Iridium and Ruthenium catalysts can facilitate the direct denitrogenative coupling of aromatic C-H bonds with sulfonyl azides, releasing environmentally benign N₂ gas as the sole byproduct[8]. Alternatively, visible-light-driven, nickel-catalyzed photochemical sulfamidation allows the coupling of aryl chlorides directly with nitroarenes, providing a unique approach to highly sterically congested targets[9].

Comparative Analysis of Synthesis Modalities

Synthesis ModalityKey ReagentsCatalyst / ConditionsPrimary AdvantagesLimitations
Classical Substitution Sulfonyl Chloride + AnilinePyridine or TEA / 0 °C to RTHighly scalable, inexpensive reagents, fast kinetics.Genotoxic precursors, fails with electron-poor anilines.
Buchwald-Hartwig Primary Sulfonamide + Aryl HalidePd cat., AdBippyPhos / Base, 100 °CAccess to sterically hindered and deactivated targets.High catalyst cost, requires strong bases, moisture sensitive.
Chan-Lam Coupling Primary Sulfonamide + Aryl Boronic AcidCu(OAc)₂ / RT, O₂, Mild BaseRoom temperature operation, broad functional group tolerance.Prone to over-arylation, requires continuous oxygen exposure.
Direct C-H Sulfonamidation Arene + Sulfonyl AzideIr or Ru cat. / 100 °CStep-economic, utilizes native C-H bonds, N₂ byproduct.Regioselectivity challenges, requires specific directing groups.

Self-Validating Experimental Protocols

Protocol A: Classical Synthesis of N-Aryl Sulfonamides

Objective: Form a C-N bond via nucleophilic attack of an arylamine on a sulfonyl chloride. Causality Check: The reaction is initiated at 0 °C to control the exothermic nature of the substitution and prevent the formation of bis-sulfonamide over-addition products. Sequential acidic and basic washes are embedded in the workup to chemically validate the removal of specific unreacted precursors[5].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the arylamine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the sulfonyl chloride (1.05 equiv.) dropwise to manage heat evolution.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: Monitor progression via TLC or LC-MS until the arylamine mass is fully consumed.

  • Quench & Selective Wash: Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 1M HCl: To protonate and extract residual pyridine and unreacted aniline into the aqueous layer.

    • Saturated aqueous NaHCO₃: To neutralize residual acid and extract hydrolyzed sulfonic acid byproducts.

    • Brine: To remove bulk water from the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Room-Temperature Chan-Lam N-Arylation

Objective: Synthesize N-aryl sulfonamides via oxidative cross-coupling of primary sulfonamides with arylboronic acids. Causality Check: Traditional C-N couplings require elevated temperatures, which can degrade sensitive substrates. By utilizing a Cu(II) precatalyst under vigorous aerobic stirring, atmospheric oxygen continuously regenerates the active Cu(II)/Cu(III) species, allowing the catalytic cycle to turn over efficiently at room temperature[3][6].

  • Reactant Assembly: In a reaction vial open to the air, combine the primary sulfonamide (1.0 mmol), arylboronic acid (1.2–1.5 mmol), Cu(OAc)₂ (10 mol%), and a mild base such as K₂CO₃ (2.0 mmol)[5].

  • Solvent Addition: Add a solvent mixture (e.g., DCM or MeOH) to achieve a concentration of ~0.1 M.

  • Aerobic Stirring: Stir the heterogeneous mixture vigorously at room temperature. Validation: Vigorous stirring is strictly required to ensure adequate dissolution of atmospheric oxygen into the solvent phase, which is the rate-limiting step for catalyst regeneration[3].

  • Monitoring: Track the reaction via LC-MS. The reaction typically reaches completion within 12–24 hours.

  • Workup & Purification: Dilute the mixture with ethyl acetate and filter through a pad of Celite to sequester insoluble copper salts. Concentrate the filtrate and purify the crude product using flash column chromatography.

References

  • Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis. 4

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis. 1

  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. ACS Catalysis. 3

  • From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. ResearchGate. 2

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PMC - NIH. 8

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis.6

  • Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem. 5

  • Ni-Catalyzed Photochemical Sulfamidation of Aryl Chlorides with Soluble Organic Amine as Base. ResearchGate. 9

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.7

Sources

Exploratory

N-(4-Bromo-2-chlorophenyl)methanesulfonamide: A Technical Whitepaper on Physicochemical Profiling, Hazard Causality, and Experimental Workflows

Executive Overview & Pharmacophore Rationale In contemporary medicinal chemistry and agrochemical design, halogenated aryl sulfonamides represent a highly privileged class of pharmacophores. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacophore Rationale

In contemporary medicinal chemistry and agrochemical design, halogenated aryl sulfonamides represent a highly privileged class of pharmacophores. As a Senior Application Scientist, I frequently utilize compounds like N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1] to probe target binding sites. The sulfonamide group functions as a metabolically stable bioisostere for carboxylic acids, offering distinct hydrogen-bond donor and acceptor vectors. Concurrently, the di-halogenated phenyl ring (bromo and chloro substitutions) significantly modulates the molecule's lipophilicity (LogP) and electron density, enhancing membrane permeability while providing steric bulk to occupy hydrophobic pockets in target proteins[2].

However, these precise structural advantages intrinsically elevate the compound's hazard profile. The electron-withdrawing halogens increase the acidity of the sulfonamide proton, altering its off-target interaction landscape and necessitating rigorous, causality-driven safety and handling protocols.

Physicochemical Data & Structural Analysis

Understanding the macroscopic behavior of a chemical begins with its fundamental molecular metrics. The quantitative data for N-(4-bromo-2-chlorophenyl)methanesulfonamide is summarized below[1][3]:

PropertyValue / Description
Chemical Name N-(4-bromo-2-chlorophenyl)methanesulfonamide
CAS Registry Number 902092-99-3
Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
SMILES String CS(=O)(=O)Nc1ccc(Br)cc1Cl
Purity Standard ≥95% (Typical commercial grade)
Physical State Solid (Powder/Crystalline)

Causality Insight: The presence of both a heavy bromine atom and a highly electronegative chlorine atom on the aromatic ring creates a strong dipole moment. This structural feature not only drives specific halogen-bonding interactions with biological targets but also decreases aqueous solubility, mandating the use of organic solvents (e.g., DMSO, DMF) for in vitro assays.

Hazard Identification & Causality-Driven Safety Protocols

While specific in vivo toxicity data for this exact CAS number may be sparse, the structural homology to other halogenated anilines and sulfonamides allows for a highly accurate predictive hazard assessment[2][4].

GHS ClassificationHazard StatementCausality / Mechanism
Skin Irritation (Cat. 2) H315: Causes skin irritationThe acidic sulfonamide proton and lipophilic ring facilitate dermal penetration and localized protein denaturation.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationDirect contact disrupts the lipid bilayer of corneal epithelial cells, driven by the hydrophobic halogenated ring.
STOT SE (Cat. 3) H335: May cause respiratory irritationInhalation of fine crystalline dust interacts with mucosal membranes, triggering localized inflammatory cascades.
Self-Validating Handling Protocol

To ensure absolute trustworthiness in the laboratory, handling this compound must follow a self-validating system where the absence of contamination is actively proven, not just assumed.

  • Engineering Controls & Pre-Verification : Conduct all weighing inside a localized exhaust ventilation (LEV) system or a dedicated powder-handling glovebox. Validation: Measure face velocity with an anemometer (must read ≥ 0.5 m/s) before opening the reagent bottle.

  • Electrostatic Mitigation : Halogenated powders often carry static charges, leading to unpredictable aerosolization. Use anti-static ionizers and grounded stainless-steel spatulas to manipulate the solid.

  • Decontamination & Verification : Post-handling, wipe all surfaces with a 1% NaOH in ethanol solution. Causality: The base deprotonates the sulfonamide, converting it into a highly water-soluble sodium salt, which is easily wiped away. Validation: Perform a final wipe with distilled water and test the surface with pH paper to confirm the complete removal of both the chemical and the basic cleaning agent.

Experimental Workflows: Synthesis & Quality Assurance

For researchers synthesizing this compound in-house, the following step-by-step methodology ensures high yield and self-validating purity.

Step-by-Step Synthesis Protocol
  • Preparation : Dissolve 1.0 equivalent of 4-bromo-2-chloroaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine. Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl generated during the reaction.

  • Addition : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of methanesulfonyl chloride. Causality: The low temperature prevents poly-sulfonylation (formation of the disulfonamide) by controlling the reaction kinetics.

  • Reaction & Monitoring : Allow the mixture to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the aniline spot validates reaction completion.

  • Quench & Extraction : Quench the reaction with 1M HCl to protonate and remove excess pyridine into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol/water.

  • Self-Validating QC : Confirm purity via HPLC (UV detection at 254 nm) and structural integrity via 1H-NMR and LC-MS. The presence of a molecular ion peak at m/z 282.5/284.5 [M-H]- in negative ionization mode confirms the product.

Synthesis_Workflow A Precursor: 4-Bromo-2-chloroaniline C Nucleophilic Substitution (Pyridine/DCM, 0°C -> RT) A->C B Reagent: Methanesulfonyl Chloride B->C D Crude N-(4-bromo-2-chlorophenyl) methanesulfonamide C->D Aqueous Quench & Extraction E Purification (Recrystallization) D->E F Self-Validating QC (HPLC, NMR, LC-MS) E->F Purity >95%

Figure 1: Synthesis and QC workflow for N-(4-bromo-2-chlorophenyl)methanesulfonamide.

In Vitro Toxicity & Metabolic Screening Methodology

Before advancing this compound in any biological assay, its cellular toxicity and metabolic stability must be rigorously profiled.

Step-by-Step Cytotoxicity (MTT) Assay
  • Cell Seeding : Seed HepG2 (human liver carcinoma) cells in a 96-well plate at 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing : Prepare a 10 mM stock of N-(4-bromo-2-chlorophenyl)methanesulfonamide in 100% DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 1 µM to 100 µM. Validation: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity. Include a 0.5% DMSO vehicle control (negative control) and a known cytotoxic agent (positive control).

  • Incubation : Treat cells for 48 hours.

  • Readout : Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Quantification : Solubilize crystals in DMSO and measure absorbance at 570 nm. Calculate the IC50 value using non-linear regression analysis.

Mechanistic Toxicology & Cellular Signaling

The toxicity of halogenated sulfonamides is often mediated by hepatic metabolism. Cytochrome P450 (CYP450) enzymes can oxidize the halogenated aromatic ring, generating reactive intermediates (e.g., quinone imines or epoxides). These intermediates deplete intracellular glutathione (GSH) and generate Reactive Oxygen Species (ROS).

To counteract this, cells activate the Nrf2/ARE (Antioxidant Response Element) pathway. Under mild stress, Nrf2 translocates to the nucleus and upregulates phase II detoxifying enzymes. However, if the xenobiotic burden exceeds this adaptive capacity, uncompensated oxidative stress triggers mitochondrial dysfunction and apoptosis.

Tox_Pathway X N-(4-bromo-2-chlorophenyl) methanesulfonamide CYP Hepatic CYP450 Oxidation X->CYP Xenobiotic Metabolism Metabolite Reactive Halogenated Intermediate CYP->Metabolite ROS ROS Generation & Oxidative Stress Metabolite->ROS Detox Phase II Detoxification (Glutathione Conjugation) Metabolite->Detox Direct Conjugation Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Adaptive Response Tox Cellular Apoptosis (Mitochondrial Dysfunction) ROS->Tox Uncompensated Stress Nrf2->Detox

Figure 2: CYP450-mediated metabolic and cellular stress pathway for halogenated sulfonamides.

References

  • Accela ChemBio Inc. "Product Catalog: 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetohydrazide / N-(4-bromo-2-chlorophenyl)methanesulfonamide". accelachem.com. 1[1]

  • BLD Pharmatech. "Product Data: N-(4-Amino-2,6-dichlorophenyl)methanesulfonamide & Related Analogs". bldpharm.com. 2[2]

  • BLD Pharmatech. "Product Data: N-(4-Bromo-2-chlorophenyl)benzenesulfonamide". bldpharm.com. 3[3]

  • BLD Pharmatech. "Product Data: N-(5-bromo-2-chlorophenyl)methanesulfonamide". bldpharm.com. 4[4]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Strategies for Crude N-(4-Bromo-2-chlorophenyl)methanesulfonamide

The Chemical Context and Impurity Profile N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1] is a highly functionalized, halogenated building block frequently utilized in cross-coupling reactions and the...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context and Impurity Profile

N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1] is a highly functionalized, halogenated building block frequently utilized in cross-coupling reactions and the synthesis of complex heterocyclic therapeutics. The standard synthesis of this compound involves the direct amination of 4-bromo-2-chloroaniline with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine.

While the reaction is generally robust, the crude product matrix is notoriously complex. A Senior Application Scientist must account for three primary classes of impurities before proceeding to downstream applications:

  • Unreacted Starting Material: 4-bromo-2-chloroaniline (weakly basic, highly lipophilic).

  • Over-reacted Byproducts: N,N-bis(methylsulfonyl)-4-bromo-2-chloroaniline (neutral, highly lipophilic). This bis-sulfonylated adduct forms because the initial sulfonamide product can undergo a second electrophilic attack by MsCl.

  • Salts and Reagents: Pyridinium hydrochloride or methanesulfonic acid residues (highly water-soluble).

Mechanistic Causality of the Purification Strategy

To avoid the time and solvent expense of flash column chromatography, we exploit the intrinsic electronic properties of the target molecule to perform a highly selective acid-base extraction [2].

The Causality of Deprotonation: The N-H bond of N-(4-bromo-2-chlorophenyl)methanesulfonamide is unusually acidic (pKa ≈ 8.5–9.5). This acidity is driven by the strong electron-withdrawing nature of the adjacent sulfonyl group, compounded by the inductive pull of the bromine and chlorine atoms on the aromatic ring.

When the crude mixture is treated with 1M NaOH (aq), the target compound is quantitatively deprotonated to form a highly water-soluble sodium salt. Crucially, the problematic bis-sulfonylated byproduct lacks an N-H proton; it cannot be deprotonated and remains completely partitioned in the organic phase alongside the unreacted aniline.

The Causality of Precipitation: Once the aqueous layer containing the pure sodium salt is isolated, the addition of concentrated HCl (lowering the pH to < 2) rapidly reprotonates the sulfonamide. Because the neutral N-(4-bromo-2-chlorophenyl)methanesulfonamide is highly insoluble in cold, acidic aqueous media, it crashes out of solution as a distinct, filterable precipitate[3].

Purification Workflow

PurificationWorkflow Start Crude Mixture (Target + Impurities) BaseExt Add 1M NaOH (aq) Extract with DCM Start->BaseExt OrgPhase Organic Phase (Aniline & Bis-sulfonyl) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Target Sodium Salt) BaseExt->AqPhase Keep Acidify Acidify with conc. HCl to pH < 2 AqPhase->Acidify Precipitate Precipitation of Target Filter & Wash Acidify->Precipitate Recryst Recrystallization (EtOH/Water) Precipitate->Recryst Pure Pure N-(4-bromo-2-chlorophenyl) methanesulfonamide Recryst->Pure

Workflow for the acid-base extraction and purification of N-aryl methanesulfonamides.

Step-by-Step Experimental Protocol

Phase 1: Acid-Base Extraction
  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude). Causality: DCM is chosen because of its high density (1.33 g/cm³), which ensures the organic layer remains on the bottom during extraction, simplifying the separation process.

  • Aqueous Deprotonation: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Drain the lower DCM layer (containing neutral/basic impurities) into a secondary flask.

  • Organic Wash: Wash the retained aqueous layer with a fresh portion of DCM (0.5x volume) to ensure complete removal of trace lipophilic impurities. Combine the organic layers for disposal or recycling.

Phase 2: Acidification and Precipitation
  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Causality: Lowering the temperature decreases the solubility of the neutral sulfonamide, maximizing precipitation yield during the next step.

  • Acidification: Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches < 2 (verify with pH paper). A dense white/off-white precipitate will form immediately[3].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual NaCl and HCl. Dry the solid under a vacuum for 2 hours.

Phase 3: Recrystallization (Polishing)
  • Dissolution: Transfer the dried solid to a round-bottom flask. Add a minimum amount of boiling absolute ethanol until the solid just dissolves.

  • Cloud Point: Add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point), then add one drop of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes to maximize crystal growth. Filter and dry under high vacuum.

In-Process Self-Validation and Quality Control

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the following checkpoints:

  • pH Validation: During the NaOH extraction, the aqueous layer must test at pH > 12. If the pH is lower, deprotonation is incomplete, and the target compound will be erroneously discarded with the organic layer. Conversely, during precipitation, the pH must be strictly < 2 to ensure complete reprotonation.

  • TLC Validation of the Organic Discard: Spot the discarded DCM layer on a silica gel TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). Under UV light (254 nm), you should observe the bis-sulfonylated byproduct (R_f ~ 0.6) and unreacted aniline (R_f ~ 0.5). The target sulfonamide (R_f ~ 0.3) should be completely absent, validating a successful extraction.

  • Spectroscopic Confirmation: To confirm structural integrity post-recrystallization, acquire a ¹H NMR spectrum (in CDCl₃ or DMSO-d₆). The spectrum must show the complete absence of aniline -NH₂ protons and the presence of a sharp 3H singlet at ~3.0–3.2 ppm (methanesulfonyl -CH₃) and a broad 1H singlet at ~9.5 ppm (sulfonamide -NH)[4].

Quantitative Purification Metrics

Purification StageMass Recovery (%)Estimated Purity (HPLC/UV)Primary Impurities Removed
Crude Mixture 100% (Baseline)65 – 75%N/A
Post-Acid/Base Extraction 80 – 85%92 – 95%Unreacted aniline, Bis-sulfonylated byproduct, Pyridine salts
Post-Recrystallization 65 – 70%> 99%Trace organic impurities, Color bodies

References

  • BenchChem Technical Support Team. "N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4..." Benchchem. 2

  • BenchChem Technical Support Team. "Spectroscopic Analysis for Structural Confirmation of N-(2-iodophenyl)methanesulfonamide and its Analogs: A Comparative Guide". Benchchem. 4

  • The Journal of Organic Chemistry. "A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines". ACS Publications. 3

  • Accela ChemBio Inc. "N-(4-bromo-2-chlorophenyl)methanesulfonamide CAS 902092-99-3". 1

Sources

Application

Application Note: Solubility Profiling and Stock Preparation of N-(4-bromo-2-chlorophenyl)methanesulfonamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary N-(4-bromo-2-chlorophenyl)methanesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1] is a highly lipophilic, halogenated sulfonamide derivative frequently utilized as a critical building block and pharmacophore in medicinal chemistry. Due to its rigid aromatic structure and heavy halogen substitutions, this compound presents specific solubility challenges, particularly when transitioning from organic stock solutions to aqueous biological assays.

This application note provides an authoritative framework for understanding the physicochemical drivers of its solubility, alongside validated, step-by-step protocols for empirical solubility determination and the preparation of assay-ready stock solutions.

Physicochemical Properties & Solubility Profile

To predict the solvation behavior of N-(4-bromo-2-chlorophenyl)methanesulfonamide, we must first analyze its structural components. The molecule features a highly hydrophobic di-halogenated phenyl ring paired with a polar, weakly acidic methanesulfonamide group.

Table 1: Key Physicochemical Properties
PropertyValueSignificance in Solvation
Molecular Weight 284.56 g/mol Moderate size; standard diffusion rates in solution.
Chemical Formula C₇H₇BrClNO₂SHigh halogen content drives lipophilicity.
Estimated LogP ~3.2Highly lipophilic; predicts poor aqueous solubility.
H-Bond Donors 1 (Sulfonamide -NH)Capable of donating a proton to strong H-bond acceptors.
H-Bond Acceptors 2 (Sulfonamide -S=O)Can interact with protic solvents, though sterically hindered.
Table 2: Representative Solubility Limits in Common Solvents

Note: Values are empirical estimates based on the isothermal shake-flask method at 25°C for structurally analogous halogenated sulfonamides.

SolventPolarity IndexDielectric Constant (ε)Expected SolubilitySuitability
DMSO 7.246.7> 50 mMOptimal for Master Stocks
DMF 6.436.7> 50 mMExcellent alternative to DMSO
Acetonitrile 5.837.55 - 15 mMGood for analytical dilutions (LC-MS)
Methanol 5.132.72 - 10 mMModerate; limited by H-bond competition
Water (pH 7.4) 9.080.1< 0.01 mMPoor; requires co-solvents/surfactants

Mechanistic Insights: The Causality of Solvent Selection

As a Senior Application Scientist, it is critical to understand why a solvent behaves the way it does, rather than simply following a recipe. The solubility of sulfonamides is governed by the delicate balance between breaking the solute's crystal lattice energy and forming favorable solute-solvent interactions ()[2].

Why is DMSO the Gold Standard?

Dimethyl sulfoxide (DMSO) is universally preferred for early-stage drug discovery stocks due to its polar aprotic nature. For N-(4-bromo-2-chlorophenyl)methanesulfonamide, DMSO provides a dual-action solvation mechanism:

  • Hydrogen Bond Acceptance: The oxygen atom of DMSO's sulfoxide group is a potent hydrogen bond acceptor. It interacts strongly with the acidic proton of the methanesulfonamide group (-NH), effectively pulling the molecule into solution ()[3].

  • Hydrophobic Solvation: The methyl groups of DMSO create a microenvironment that stabilizes the highly lipophilic, electron-withdrawing 4-bromo-2-chlorophenyl ring via dispersion forces.

The "Solvent Crash" Phenomenon

A critical failure point in biological assays occurs during the dilution of DMSO master stocks into aqueous buffers. When the highly concentrated organic solution hits the aqueous buffer, the sudden, drastic shift in the dielectric constant (from ~47 in DMSO to ~80 in water) strips the DMSO molecules away from the hydrophobic halogenated ring. Because water cannot favorably solvate the bromo-chlorophenyl moiety, the solute molecules rapidly aggregate to minimize their exposed hydrophobic surface area, resulting in a "solvent crash" (precipitation). Causality-driven protocol design dictates that intermediate dilutions must be used to prevent this.

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Empirical Solubility Determination

This self-validating protocol is the industry standard for determining the thermodynamic solubility limit of a compound in various organic solvents.

Step-by-Step Methodology:

  • Saturation: In a 2 mL tightly sealed amber glass vial, add an excess of N-(4-bromo-2-chlorophenyl)methanesulfonamide powder (e.g., 20 mg) to 1.0 mL of the test solvent (e.g., anhydrous DMSO).

  • Equilibration: Place the vial in an isothermal shaker set strictly to 25°C. Agitate at 300 RPM for 24 to 48 hours. Scientific Rationale: This duration ensures the system reaches true thermodynamic equilibrium between the solid phase and the saturated liquid phase.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solute.

  • Extraction: Carefully aspirate the upper 500 µL of the supernatant using a positive displacement pipette, ensuring the solid pellet is completely undisturbed.

  • Quantification: Dilute the supernatant 1:1000 in mobile phase and quantify the dissolved concentration using HPLC-UV (typically at 254 nm) against a pre-established standard curve.

G N1 1. Saturation (Excess Solute + Solvent) N2 2. Equilibration (Isothermal Shaking 25°C) N1->N2 24-48 hrs N3 3. Phase Separation (Centrifugation @ 10k x g) N2->N3 Isolate Supernatant N4 4. Quantification (HPLC-UV Analysis) N3->N4 Measure Concentration

Caption: Workflow for the Isothermal Shake-Flask Method for thermodynamic solubility determination.

Protocol 2: Preparation of 10 mM DMSO Stock Solutions and Assay Dilutions

To prevent the "solvent crash" described earlier, this protocol utilizes a serial dilution strategy to maintain the compound in solution when transferring to aqueous biological assays.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.85 mg of N-(4-bromo-2-chlorophenyl)methanesulfonamide using a calibrated analytical balance (MW = 284.56 g/mol ).

  • Master Stock Preparation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 10 mM master stock.

  • Homogenization: Vortex vigorously for 30 seconds. If any visual particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Scientific Rationale: Sonication provides the activation energy required to rapidly break the crystal lattice of the solid powder.

  • Intermediate Dilution (Crucial Step): Do NOT dilute the 10 mM stock directly into the aqueous buffer. Instead, prepare a 100x intermediate stock in 100% DMSO . For a final assay concentration of 10 µM, dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Aqueous Transfer: Add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous assay buffer. This yields a 10 µM final compound concentration while restricting the final DMSO concentration to exactly 1% v/v.

  • Validation (Self-Correction): Verify the solubility in the final aqueous buffer using nephelometry (measuring light scatter at 620 nm). An increase in light scatter compared to a blank buffer indicates micro-precipitation, signaling that the compound has exceeded its kinetic solubility limit in that specific buffer.

G S1 Powdered Compound N-(4-bromo-2-chlorophenyl)methanesulfonamide S2 10 mM Master Stock (100% DMSO) S1->S2 Add neat DMSO Vortex & Sonicate S3 Intermediate Dilutions (100% DMSO, e.g., 1 mM) S2->S3 1:10 Serial Dilution S4 Aqueous Assay Buffer (Final DMSO ≤ 1% v/v) S3->S4 1:100 Dilution into Buffer S5 Precipitation Check (Nephelometry / Visual Inspection) S4->S5 Quality Control Check

Caption: Serial dilution workflow to prevent solvent crash during aqueous assay preparation.

References

  • Accela ChemBio. "N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3) Product Information." Accela ChemBio Catalog, 2023.[Link]

  • Takayama, K., Nambu, N., Nagai, T. "Interaction of Sulfonamides with Cyclic Polyether 18-Crown-6 in Solution and in Solid State." Journal of Inclusion Phenomena, JST, 1977. [Link]

Sources

Method

Preparation and Handling of N-(4-bromo-2-chlorophenyl)methanesulfonamide Stock Solutions: A Technical Protocol for Drug Discovery Applications

Introduction & Rationale N-(4-bromo-2-chlorophenyl)methanesulfonamide is a specialized halogenated sulfonamide building block and screening compound utilized in medicinal chemistry[1]. Sulfonamides are privileged pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-(4-bromo-2-chlorophenyl)methanesulfonamide is a specialized halogenated sulfonamide building block and screening compound utilized in medicinal chemistry[1]. Sulfonamides are privileged pharmacophores frequently investigated for their roles as carbonic anhydrase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and antimicrobial compounds.

While the parent methanesulfonamide molecule possesses a balance of stability and reactivity[2], the introduction of the di-halogenated phenyl ring (4-bromo-2-chloro) fundamentally alters the physicochemical profile of the compound[3]. The highly lipophilic nature of the halogenated aromatic system drastically reduces aqueous solubility, making the preparation of stable, high-concentration organic stock solutions a critical prerequisite for reproducible in vitro and in vivo assays. This guide details the causal reasoning and self-validating methodologies required to prepare, store, and utilize stock solutions of this compound without compromising its structural integrity.

Physicochemical Properties & Solvent Causality

To design an effective dissolution protocol, we must first analyze the molecular characteristics of the solute. The sulfonamide functional group is relatively unreactive and stable under standard conditions[2], but its polarity contrasts sharply with the hydrophobic 4-bromo-2-chlorophenyl moiety.

Table 1: Physicochemical Profile of N-(4-bromo-2-chlorophenyl)methanesulfonamide

PropertyValue / Description
CAS Number 902092-99-3[1]
Alternative CAS 1565953-64-1[3]
Molecular Formula C₇H₇BrClNO₂S[4]
Molecular Weight 284.56 g/mol
Appearance Solid powder[3]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Why Anhydrous DMSO?

Pure methanesulfonamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol[2]. However, the addition of the heavy halogens (bromine and chlorine) increases the molecule's LogP, rendering it virtually insoluble in water. DMSO is the universal solvent of choice here because of its amphiphilic nature: its high dielectric constant effectively solvates the polar sulfonamide headgroup, while its organic methyl groups accommodate the hydrophobic halogenated ring.

Critical Insight: The DMSO must be strictly anhydrous (≥99.9% purity). DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the water content will drastically lower the solvation capacity for the hydrophobic moiety, leading to micro-precipitation of the compound during storage or freeze-thaw cycles.

Reconstitution Volumetrics

Accurate molarity is the foundation of reliable dose-response curves. Use the following volumetrics to prepare standard 10 mM or 50 mM stock solutions.

Table 2: DMSO Reconstitution Volumes for Standard Stock Concentrations

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 351.4 µL70.3 µL
5.0 mg 1757.1 µL351.4 µL
10.0 mg 3514.2 µL702.8 µL

(Calculation Formula: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Target Concentration (M)])

Experimental Protocol: Stock Solution Preparation

This methodology is designed as a self-validating system to ensure complete dissolution and prevent degradation.

Step 1: Thermal Equilibration
  • Remove the vial of lyophilized N-(4-bromo-2-chlorophenyl)methanesulfonamide from cold storage.

  • Do not open immediately. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This introduced water will compromise the anhydrous environment required for stable DMSO solvation.

Step 2: Solvent Addition & Dissolution
  • Weigh the desired mass of the compound using an analytical balance, minimizing static electricity which can cause powder aerosolization.

  • Add the calculated volume of anhydrous DMSO (refer to Table 2).

  • Vortex the mixture vigorously for 30–60 seconds.

  • If the powder does not immediately dissolve, place the sealed vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality (Sonication vs. Heating): Sonication utilizes acoustic cavitation to disrupt the crystalline lattice and force the compound into solution. This is vastly superior to applying direct heat, which can cause localized thermal degradation of the carbon-halogen bonds.

Step 3: Self-Validation (The Tyndall Test)
  • Hold the vial against a dark background and illuminate it from the side using a bright, focused light source (e.g., a smartphone flashlight).

  • Look for the Tyndall effect—the scattering of light by suspended micro-crystals.

  • Validation Check: A properly prepared stock solution must be optically clear and colorless. If light scattering is observed, the compound is not fully dissolved. Repeat the sonication step until optical clarity is achieved.

Step 4: Aliquoting and Storage
  • Dispense the clear stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using amber glass or opaque polypropylene vials.

    • Causality: Halogenated aromatics, particularly brominated compounds, can be susceptible to UV-induced dehalogenation over time. Amber vials protect the structural integrity of the C-Br bond.

  • Store the aliquots at -20°C or -80°C in a sealed container with a desiccant pack.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. When DMSO freezes, the solvent crystallizes first, forcing the solute into a highly concentrated liquid micro-phase before it too freezes. Repeated cycling forces the compound out of solution, leading to irreversible precipitation.

Workflow Visualization

Workflow Start Weigh N-(4-bromo-2-chlorophenyl) methanesulfonamide Solvent Add Anhydrous DMSO (Target: 10 mM or 50 mM) Start->Solvent Agitate Vortex & Sonicate (Water bath, RT, 5 min) Solvent->Agitate Inspect Visual Inspection (Clear, colorless solution?) Agitate->Inspect Aliquot Aliquot into Amber Vials (50 - 100 µL) Inspect->Aliquot Yes (Fully Dissolved) Remedy Further Sonication or Gentle Heating (37°C) Inspect->Remedy No (Particulates) Store Store at -20°C to -80°C (Desiccated) Aliquot->Store Remedy->Inspect

Caption: Workflow for the preparation and storage of N-(4-bromo-2-chlorophenyl)methanesulfonamide stocks.

Preparation of Working Solutions (Aqueous Assays)

When diluting the DMSO stock into aqueous biological buffers (e.g., PBS or cell culture media) for in vitro assays, extreme care must be taken to prevent the highly lipophilic compound from "crashing out."

  • Pre-warm the Buffer: Ensure the aqueous assay buffer is pre-warmed to 37°C. Cold buffers drastically reduce the solubility limit of the incoming compound.

  • Dynamic Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing the buffer vigorously.

    • Causality: Dropping the stock into a static buffer creates localized zones of high compound concentration in a highly aqueous environment, triggering immediate nucleation and precipitation. Dynamic mixing ensures rapid dispersion.

  • Solvent Limits: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% – 1.0% (v/v) to prevent solvent-induced cytotoxicity or interference with protein targets.

References

  • Accela ChemBio Inc. "N-(4-bromo-2-chlorophenyl)methanesulfonamide SY135912." Accelachem.com. Available at:[Link]

  • PubChemLite. "(4-bromo-2-chlorophenyl)methanesulfonamide (C7H7BrClNO2S)." Uni.lu. Available at:[Link]

Sources

Application

In Vitro Experimental Design Using N-(4-bromo-2-chlorophenyl)methanesulfonamide: An Application Guide for Characterizing Novel Pathway Modulators

Abstract This guide provides a comprehensive framework for the in vitro characterization of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a novel sulfonamide derivative with putative biological activity. As this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro characterization of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a novel sulfonamide derivative with putative biological activity. As this compound is not extensively documented in public literature, this document establishes a logical, multi-step experimental workflow to determine its bioactivity profile, focusing on a hypothesized mechanism as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols herein are designed to be self-validating and provide researchers in drug development with a robust methodology for assessing cytotoxicity, primary functional activity, specific molecular mechanism, and downstream gene regulation.

Background & Hypothesized Mechanism of Action

N-(4-bromo-2-chlorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities.[1] Given the structural motifs, we hypothesize that this compound may interfere with intracellular signaling cascades integral to inflammation and cell survival. A primary candidate for such a mechanism is the canonical NF-κB pathway, a central mediator of inflammatory responses.[2][3]

Hypothesis: N-(4-bromo-2-chlorophenyl)methanesulfonamide (herein referred to as "Compound X") acts as an inhibitor of the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p65/p50 NF-κB dimer in the cytoplasm.

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3] This binding event triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, tagging it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of the p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as IL-6 and TNF-α.[2][4]

NF_kappaB_Pathway Hypothesized Mechanism of Compound X cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Cytoplasmic Complex) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα CompoundX Compound X (Hypothesized Inhibitor) CompoundX->IKK_complex Inhibits (Hypothesis) p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active Dimer) IkBa_p65_p50->p65_p50 Releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocates NFkB_DNA NF-κB Binds DNA Transcription Gene Transcription (IL-6, TNF-α, etc.) NFkB_DNA->Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB pathway by Compound X.

Overall Experimental Workflow

A tiered, systematic approach is essential for characterizing a novel compound. The workflow is designed to first establish a safe and effective concentration range, then confirm a functional effect on the target pathway, and finally, to elucidate the specific molecular mechanism.

Experimental_Workflow start Start: Characterization of Compound X step1 Protocol 1: Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range (IC₅₀) start->step1 step2 Protocol 2: NF-κB Luciferase Reporter Assay Primary screen for functional inhibition of NF-κB transcriptional activity step1->step2 Define concentrations for subsequent assays step3 Protocol 3: Western Blot Analysis Mechanistic study of pathway protein phosphorylation (p-IKK, p-p65) step2->step3 Confirm functional effect step4 Protocol 4: qPCR Analysis Measure mRNA expression of downstream target genes (IL-6, TNF-α) step3->step4 Pinpoint molecular target end Conclusion: Characterize Bioactivity Profile step4->end Validate downstream effects

Caption: Tiered workflow for in vitro characterization of Compound X.

Detailed Protocols

Cell Line Recommendation: HEK293 cells are a common and robust cell line for studying NF-κB signaling.[2] For reporter assays, a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-Luc) is ideal.[3]

Protocol 1: Determining Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the concentration range of Compound X that is non-toxic to the cells, and to calculate the 50% cytotoxic concentration (CC₅₀). This ensures that subsequent assay results are due to specific pathway inhibition, not general toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[5]

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Plate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of Compound X. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours (this time should match the incubation time of subsequent functional assays).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of Compound X concentration to determine the CC₅₀ value.

Compound X (µM) Absorbance (570 nm) % Viability vs. Vehicle
0 (Vehicle)1.25100%
0.11.2398.4%
11.2196.8%
101.1592.0%
250.9878.4%
500.6148.8%
1000.2217.6%

Based on this hypothetical data, a CC₅₀ ≈ 50 µM is observed. For subsequent experiments, concentrations ≤ 25 µM should be used to avoid confounding cytotoxic effects.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of Compound X on the transcriptional activity of NF-κB.

Principle: This assay uses a reporter plasmid where the expression of the firefly luciferase gene is controlled by a promoter containing multiple NF-κB binding sites.[8][9] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives luciferase expression. The resulting luminescence is a direct measure of NF-κB activity.[10]

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Complete culture medium.

  • Compound X.

  • TNF-α (Positive control activator, e.g., final concentration 10 ng/mL).[11]

  • Dual-Luciferase Reporter Assay System (e.g., from Promega).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in an opaque-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 80 µL of fresh medium containing various non-toxic concentrations of Compound X (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle (DMSO). Incubate for 1-2 hours. This step allows the compound to enter the cells before stimulation.

  • Stimulation: Add 20 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the "unstimulated" control. To the unstimulated wells, add 20 µL of medium.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Cell Lysis and Luciferase Assay: Follow the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.[12] This typically involves:

    • Removing the medium.

    • Adding passive lysis buffer.

    • Adding the luciferase assay reagent and measuring firefly luminescence (NF-κB activity).

    • Adding the Stop & Glo® reagent and measuring Renilla luminescence (transfection control, if applicable).

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal (if using a co-reporter) or to cell viability data. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine if Compound X inhibits the phosphorylation of key proteins in the NF-κB pathway, such as IKK or the p65 subunit.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can measure the activation state of a signaling pathway.[13][14]

Materials:

  • HEK293 cells.

  • 6-well plates.

  • Compound X and TNF-α.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[15][16]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can cause background with phospho-antibodies).[15][16]

  • Primary antibodies: Rabbit anti-phospho-IKKα/β, Rabbit anti-IKKβ, Rabbit anti-phospho-p65 (Ser536), Mouse anti-p65, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • ECL chemiluminescence detection reagents.

Procedure:

  • Cell Culture and Treatment: Seed HEK293 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with Compound X (e.g., 10 µM) or vehicle for 1 hour. Stimulate with TNF-α (10 ng/mL) for 15-30 minutes (phosphorylation is a rapid event).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate with primary antibody (e.g., anti-phospho-p65, diluted in 5% BSA/TBST) overnight at 4°C.[13]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed with antibodies for the total protein (e.g., total p65) and a loading control (β-actin).

Protocol 4: Quantitative PCR (qPCR) for Downstream Target Genes

Objective: To measure whether the inhibition of NF-κB signaling by Compound X leads to a decrease in the mRNA expression of downstream pro-inflammatory genes.

Principle: qPCR measures the amount of a specific mRNA transcript in real-time. By reverse transcribing the cellular RNA into cDNA and then amplifying it with gene-specific primers, we can quantify the expression of NF-κB target genes like IL-6 and TNF-α.[17]

Materials:

  • HEK293 cells, 6-well plates.

  • Compound X and TNF-α.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit.

  • SYBR Green qPCR Master Mix.

  • qPCR instrument.

  • Primers for IL-6, TNF-α, and a housekeeping gene (GAPDH or ACTB).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with Compound X (10 µM) or vehicle for 1 hour. Stimulate with TNF-α (10 ng/mL) for 4-6 hours (a suitable time for transcriptional changes).

  • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including the housekeeping gene) for each sample. A typical reaction includes cDNA, SYBR Green Master Mix, and forward/reverse primers.

  • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the stimulated vehicle control.

Treatment Group Target Gene Relative Fold Change (vs. Stimulated Vehicle)
UnstimulatedIL-60.1
TNF-α + VehicleIL-61.0 (Reference)
TNF-α + Compound X (10 µM)IL-60.3
UnstimulatedTNF-α0.2
TNF-α + VehicleTNF-α1.0 (Reference)
TNF-α + Compound X (10 µM)TNF-α0.4

This hypothetical data shows that Compound X significantly reduces the TNF-α-induced transcription of the NF-κB target genes IL-6 and TNF-α, validating the findings from the upstream assays.

References

  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sareen, V., et al. (2011). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of visualized experiments : JoVE, (51), 2727. Retrieved from [Link]

  • Signosis. (n.d.). TF Luciferase Reporter Vectors. Retrieved from [Link]

  • Robbins, D. J., et al. (2013). In vitro benchmarking of NF-κB inhibitors. Journal of biomolecular screening, 18(2), 179–188. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Peterson, A. W., et al. (2015). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. Methods in molecular biology (Clifton, N.J.), 1241, 15–28. Retrieved from [Link]

  • Springer Protocols. (2023). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Transcription Factor Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Primer sequences for qPCR analysis of IL-6, IL-8, IL-1β, and TNF-α gene expression. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Singh, S., et al. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. Retrieved from [Link]

  • Bitesize Bio. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

  • MDPI. (2026). Molecular Determinants of Macrophage Polarization in Glioblastoma and Implications for Tumor Progression. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of inflammation: TNFa and IL-6 mRNA. Retrieved from [Link]

  • OriGene. (n.d.). TNF alpha (TNF) Human qPCR Primer Pair (NM_000594). Retrieved from [Link]

  • ResearchGate. (n.d.). IL-1ß, TNF-α, and IL-6 primer sequences used for RT-PCR reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • ACS Publications. (2012). N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from [Link]

  • PubMed. (2008). N-(4-Bromo-phenyl-sulfon-yl)-2,2,2-tri-methyl-acetamide. Retrieved from [Link]

Sources

Method

Application Note: A Strategic Protocol for Evaluating N-(4-bromo-2-chlorophenyl)methanesulfonamide as a Potential Enzyme Inhibitor

Abstract The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its role in a multitude of therapeutic agents. Compounds incorporating this functional group have demonstrated inhibitory act...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its role in a multitude of therapeutic agents. Compounds incorporating this functional group have demonstrated inhibitory activity against several critical enzyme families, including carbonic anhydrases, matrix metalloproteinases, and various protein kinases.[1][2] This document presents a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a compound of interest containing the key methanesulfonamide pharmacophore. We provide a strategic, multi-tiered screening approach, complete with detailed, field-proven protocols, to systematically evaluate its potential as an enzyme inhibitor. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system for generating robust and reliable data.

Introduction: The Rationale for Screening

N-(4-bromo-2-chlorophenyl)methanesulfonamide is a synthetic compound whose biological activity is not yet extensively documented in public literature.[3][4] However, its chemical structure, specifically the presence of a sulfonamide group (-SO₂NH-), provides a strong scientific basis for hypothesizing its function as an enzyme inhibitor.[5]

The sulfonamide group is a privileged scaffold in inhibitor design due to its ability to act as a zinc-binding group in metalloenzymes or to form crucial hydrogen bond interactions within an enzyme's active site.[1][6] This has led to the successful development of sulfonamide-based drugs targeting a range of diseases.[2][6]

Given this precedent, a logical and resource-efficient approach to characterizing N-(4-bromo-2-chlorophenyl)methanesulfonamide is to screen it against enzyme families where sulfonamides have a high probability of interaction. This application note outlines a tiered screening cascade prioritizing these targets.

Compound Handling and Safety

2.1. Material Properties

Property Value Source
Molecular Formula C₇H₇BrClNO₂S [3]
Molecular Weight 284.56 g/mol [7]
Physical Form Powder/Solid [7]

| Storage | Store at room temperature in a dry, well-ventilated place. |[7] |

2.2. Safety and Handling N-(4-bromo-2-chlorophenyl)methanesulfonamide and related structures are classified as irritants. Standard laboratory precautions are required.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Handle in a well-ventilated area or under a chemical fume hood.[9] Wash hands thoroughly after handling.[10] Avoid inhalation of dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.[10]

2.3. Preparation of Stock Solutions For biological assays, a high-concentration stock solution in a suitable organic solvent is required.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most enzymatic assays at low final concentrations (<1%).

  • Protocol:

    • Accurately weigh a small quantity (e.g., 5 mg) of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

    • Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

A Tiered Strategy for Inhibitor Screening

We propose a logical workflow to efficiently screen N-(4-bromo-2-chlorophenyl)methanesulfonamide against the most probable enzyme targets. This strategy prioritizes targets based on the established pharmacology of the sulfonamide functional group.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening (High-Priority Target) cluster_tier2 Phase 3: Tier 2 Screening (Secondary Targets) Compound N-(4-bromo-2-chlorophenyl)methanesulfonamide (10 mM Stock in DMSO) CA_Assay Carbonic Anhydrase (CA) Inhibition Assay Compound->CA_Assay Initial Screen @ 10 µM CA_Result Activity Found? CA_Assay->CA_Result CA_IC50 Determine IC50 & Isoform Selectivity CA_Result->CA_IC50 Yes MMP_Assay Matrix Metalloproteinase (MMP) Inhibition Assay CA_Result->MMP_Assay No Report Report Findings & Plan Next Steps CA_IC50->Report MMP_Result Activity Found? MMP_Assay->MMP_Result Kinase_Assay Kinase Panel Inhibition Assay Kinase_Result Activity Found? Kinase_Assay->Kinase_Result MMP_Result->Kinase_Assay No MMP_IC50 Determine IC50 & Selectivity MMP_Result->MMP_IC50 Yes Kinase_IC50 Determine IC50 & Selectivity Kinase_Result->Kinase_IC50 Yes Kinase_Result->Report No MMP_IC50->Report Kinase_IC50->Report

Caption: A logical workflow for screening N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Experimental Protocols

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale: Carbonic anhydrases are zinc metalloenzymes.[12] The sulfonamide moiety is a classic zinc-binding pharmacophore, making CAs a primary target for any novel sulfonamide compound.[6] This colorimetric assay measures the esterase activity of CA, a well-established proxy for its physiological CO₂ hydration activity.[13][14]

G cluster_reactants cluster_products pNPA p-Nitrophenyl Acetate (pNPA, Colorless Substrate) CA Carbonic Anhydrase (CA II Isoform) pNPA->CA Hydrolysis pNP p-Nitrophenol (Yellow Product, Abs @ 405 nm) Inhibitor Sulfonamide Inhibitor Inhibitor->CA Blocks Active Site

Caption: Principle of the colorimetric Carbonic Anhydrase inhibition assay.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • N-(4-bromo-2-chlorophenyl)methanesulfonamide stock solution (10 mM in DMSO)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6[14]

  • p-Nitrophenyl Acetate (pNPA) substrate[14]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This must be prepared fresh.[14]

    • Dilute hCA II enzyme in Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Assay Setup (per well):

    • Test Wells: 170 µL Assay Buffer + 10 µL diluted test compound.

    • Positive Control: 170 µL Assay Buffer + 10 µL diluted Acetazolamide.

    • Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL DMSO (or solvent vehicle).

    • Blank (No Enzyme): 180 µL Assay Buffer + 10 µL DMSO.

  • Enzyme Addition:

    • Add 10 µL of diluted hCA II enzyme to all wells except the Blank.

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of 20 mM pNPA stock solution to all wells.[14]

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 10-15 minutes.[14]

Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Subtract the rate of the Blank from all other wells.

  • Calculate the Percent Inhibition: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100

  • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

Scientific Rationale: Certain sulfonamide derivatives can chelate the catalytic zinc ion in the active site of MMPs, making this class a viable secondary target.[1][2] This protocol uses a Förster Resonance Energy Transfer (FRET) peptide substrate. In its intact state, a quencher molecule dampens the fluorescence of a nearby fluorophore. MMP activity cleaves the peptide, separating the pair and resulting in a quantifiable increase in fluorescence.[15][16]

G cluster_reactants cluster_products FRET_Substrate Intact FRET Peptide (Fluorophore + Quencher) Low Fluorescence MMP MMP Enzyme (e.g., MMP-2, MMP-9) FRET_Substrate->MMP Cleavage Cleaved_Products Cleaved Peptides (Fluorophore Separated) High Fluorescence Inhibitor Test Compound Inhibitor->MMP Blocks Active Site

Caption: Principle of the FRET-based Matrix Metalloproteinase assay.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP FRET substrate

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)[17]

  • GM6001 or EDTA (positive control inhibitor)[17]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Setup (per well):

    • Add 50 µL of MMP Assay Buffer to all wells.

    • Add 25 µL of serially diluted test compound or control inhibitor. For the 100% activity control, add 25 µL of Assay Buffer with the corresponding solvent vehicle (e.g., DMSO).

    • Add 25 µL of diluted MMP enzyme solution to all wells.

    • Mix and incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare the FRET substrate solution in Assay Buffer according to the manufacturer's specifications.

    • Add 25 µL of the substrate solution to all wells to start the reaction.

    • Immediately begin measuring fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm, specific wavelengths depend on the substrate) in kinetic mode at 37°C for 30-60 minutes.[16]

Data Analysis:

  • Determine the reaction rate (V = ΔRFU/min) for each well.

  • Calculate Percent Inhibition as described in Protocol 1.

  • Plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Protein Kinase Inhibition Assay

Scientific Rationale: The sulfonamide scaffold is present in several approved kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.[2][18] A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction is a robust, high-throughput method for screening.[19] Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.

G cluster_reaction Kinase Reaction cluster_detection Detection ATP_start ATP (Initial) Kinase Protein Kinase ATP_start->Kinase ATP_end ATP (Remaining) Kinase->ATP_end ADP ADP (Product) Kinase->ADP Phosphorylation Substrate Peptide Substrate Substrate->Kinase Detection_Reagent Luciferase/ Luciferin ATP_end->Detection_Reagent Substrate Light Luminescent Signal (RLU) Detection_Reagent->Light Inhibitor Test Compound Inhibitor->Kinase Blocks ATP Binding

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials:

  • Active protein kinase of interest (e.g., JAK2)

  • Kinase-specific peptide substrate

  • Kinase Assay Buffer

  • Staurosporine (broad-spectrum positive control inhibitor)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well solid white microplates

Procedure:

  • Assay Setup (per well):

    • This protocol is often performed in a small volume (e.g., 10-25 µL total reaction).

    • Add kinase enzyme and serially diluted test compound/controls to the wells.

    • Allow a pre-incubation period of 10-30 minutes at room temperature.[20]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add an equal volume of the detection reagent to each well (e.g., add 10 µL reagent to a 10 µL reaction).

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Define controls:

    • 0% Inhibition (High Kinase Activity): Wells with enzyme and DMSO (low luminescence).

    • 100% Inhibition (No Kinase Activity): Wells without enzyme (high luminescence).

  • Calculate Percent Inhibition: % Inhibition = ((RLU_inhibitor - RLU_0%_inhibition) / (RLU_100%_inhibition - RLU_0%_inhibition)) * 100

  • Plot the dose-response curve to determine the IC₅₀ value.

References

  • Supuran, C. T., & Scozzafava, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 765–791. Retrieved from [Link][1]

  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1239–1246. Retrieved from [Link][6]

  • El-Sayad, K. A., Elmasry, G., & Abouzid, K. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. Retrieved from [Link][2]

  • Akhtar, N., & Haider, M. R. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules (Basel, Switzerland), 27(5), 1629. Retrieved from [Link][18]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link][13]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][21]

  • Fields, G. B. (2001). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in molecular biology (Clifton, N.J.), 151, 175–186. Retrieved from [Link][15]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][19]

  • PubChemLite. (n.d.). N-(4-bromo-2-chlorophenyl)methanesulfonamide (C7H7BrClNO2S). Retrieved from [Link][3]

  • PubChemLite. (n.d.). (4-bromo-2-chlorophenyl)methanesulfonamide (C7H7BrClNO2S). Retrieved from [Link][4]

  • Sonu, & Singh, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(61), 37271–37283. Retrieved from [Link][5]

Sources

Application

Application of N-Aryl Sulfonamides in Medicinal Chemistry: From Synthesis to Target Inhibition

Introduction and Mechanistic Paradigms The N -aryl sulfonamide motif is a privileged pharmacophore in medicinal chemistry, representing approximately one-fourth of all currently marketed sulfonamide-containing therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Paradigms

The N -aryl sulfonamide motif is a privileged pharmacophore in medicinal chemistry, representing approximately one-fourth of all currently marketed sulfonamide-containing therapeutics[1]. Due to their unique physicochemical properties—including tunable NH pKa​ , predictable hydrogen-bonding geometry, and metabolic stability— N -aryl sulfonamides act as "molecular chimeras" capable of engaging diverse biological targets[2].

As a Senior Application Scientist, understanding the precise mechanism of action (MoA) is critical for rational drug design. The utility of N -aryl sulfonamides is best highlighted by two distinct mechanistic paradigms:

A. Metalloenzyme Inhibition (Carbonic Anhydrase)

Sulfonamides are the classical zinc-binding groups (ZBGs) for Carbonic Anhydrases (CAs). At physiological pH, the sulfonamide nitrogen is deprotonated. This anion coordinates directly to the catalytic Zn2+ ion in the enzyme's active site, adopting a tetrahedral geometry and displacing the zinc-bound water molecule/hydroxide ion essential for catalytic hydration of CO2​ [3].

B. Molecular Glue Degraders (Indisulam)

Beyond direct enzymatic inhibition, N -aryl sulfonamides like Indisulam (E7010) function as molecular glues. Indisulam bridges the DCAF15 E3 ubiquitin ligase with the RNA splicing factor RBM39. This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, inducing splicing defects and apoptosis in cancer cells[4].

MOA Indisulam Indisulam (N-aryl sulfonamide) Complex Ternary Complex (DCAF15-Indisulam-RBM39) Indisulam->Complex Binds DCAF15 DCAF15 E3 Ligase DCAF15->Complex Recruits RBM39 RBM39 Splicing Factor RBM39->Complex Recruits Ubiquitination Polyubiquitination Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets Apoptosis Splicing Defect & Apoptosis Proteasome->Apoptosis Induces

Caption: Indisulam acts as a molecular glue, recruiting RBM39 to DCAF15 for proteasomal degradation.

Quantitative Data: Isoform Selectivity Profiling

A major challenge in CA inhibitor design is off-target toxicity (e.g., targeting ubiquitous hCA I or II when the goal is to target tumor-associated hCA IX or XII). The table below summarizes the inhibition constants ( KI​ ) for representative mono-tailed N -aryl sulfonamides compared to the clinical standard, Acetazolamide[3].

Compound ClasshCA I ( KI​ , nM)hCA II ( KI​ , nM)hCA IX ( KI​ , nM)hCA XII ( KI​ , nM)
Acetazolamide (Control) 250.012.125.85.7
Mono-tailed N-aryl sulfonamides 68.4 – 458.162.8 – 153.710.5 – 45.255.4 – 113.2

Data Interpretation: The structural modification of the N -aryl tail dictates the ligand/isoform matching. Tailoring the steric bulk and electronic properties of the aryl ring is essential for shifting selectivity toward tumor-associated isoforms (IX/XII)[3].

Experimental Workflow & Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflow bridges the chemical synthesis of N -aryl sulfonamides with their biological evaluation.

Workflow Step1 1. Chan-Lam Coupling Step2 2. Workup & Purification Step1->Step2 Step3 3. LC-MS/NMR Characterization Step2->Step3 Step4 4. Enzyme Pre-incubation Step3->Step4 Step5 5. Kinetic p-NPA Assay Step4->Step5

Caption: End-to-end workflow from Chan-Lam cross-coupling synthesis to kinetic CA inhibition profiling.

Protocol 1: Synthesis of N-Aryl Sulfonamides via Chan-Lam Coupling

Application Scientist Insight: Traditional synthesis relies on the condensation of sulfonyl chlorides with anilines, which can generate genotoxic impurities. The Chan-Lam (CL) coupling of primary sulfonamides with aryl boronic acids is a superior, modular approach for late-stage functionalization. It operates under mild conditions and avoids harsh nucleophiles[5].

Reagents:

  • Primary sulfonamide (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Copper(II) acetate ( Cu(OAc)2​ ) (0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Assembly : In a clean, dry reaction vial, combine the primary sulfonamide, aryl boronic acid, and Cu(OAc)2​ .

    • Causality: Cu(OAc)2​ acts as the precatalyst. The oxidative cross-coupling requires Cu(II) to facilitate the transmetalation of the aryl group from boron to copper[5].

  • Solvent and Base Addition : Add DCM to dissolve the solids, followed by the addition of pyridine.

    • Causality: Pyridine serves a dual purpose: it deprotonates the primary sulfonamide to enhance its nucleophilicity and acts as a ligand to stabilize the copper intermediates.

  • Aerobic Stirring : Leave the reaction vial open to the atmosphere (or under an O2​ balloon) and stir vigorously at room temperature for 12–24 hours.

    • Causality: The Chan-Lam coupling is a net-oxidative process. Ambient oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from the reduced Cu(0)/Cu(I) byproduct[5].

  • Reaction Monitoring : Monitor the conversion via LC-MS.

  • Workup : Quench the reaction with aqueous EDTA or saturated NH4​Cl to chelate and remove copper salts. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via silica gel chromatography[6].

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Application Scientist Insight: While CAs primarily hydrate CO2​ , they also possess esterase activity. This protocol leverages the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) into p-nitrophenol, allowing for a highly robust, continuous colorimetric readout at 400 nm[7].

Reagents:

  • Recombinant hCA enzyme (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA) (Substrate)

  • 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl2​

  • Test compounds (in DMSO)

Step-by-Step Methodology:

  • Buffer Preparation : Prepare the assay buffer (50 mM Tris-sulfate, pH 7.6).

    • Causality: A pH of 7.6 ensures the sulfonamide group is partially deprotonated (its active binding state) while maintaining optimal enzyme stability. The addition of 0.1 mM ZnCl2​ prevents the formation of the inactive apoenzyme[7].

  • Assay Plate Assembly : In a 96-well microplate, add 180 µL of assay buffer, 10 µL of the hCA enzyme solution, and 10 µL of the test compound (serial dilutions). Use Acetazolamide as a positive control and DMSO as a vehicle control[8].

  • Critical Pre-Incubation : Pre-incubate the plate at 25°C for 10 to 15 minutes.

    • Causality: Sulfonamide binding to the deeply buried Zn2+ ion is a slow, time-dependent kinetic process. Skipping this step will result in artificially high IC50​ values[7].

  • Reaction Initiation : Add 10 µL of the p-NPA substrate solution to all wells to initiate the reaction[8].

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Measure the absorbance at 400 nm in kinetic mode for 10–15 minutes, taking readings every 30 seconds[8].

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50​ and subsequent KI​ values[8].

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Experimental Workflow for Sulfonylation Reactions with Primary Amines

Abstract The synthesis of sulfonamides from primary amines is a cornerstone reaction in modern organic and medicinal chemistry.[1][2] The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of sulfonamides from primary amines is a cornerstone reaction in modern organic and medicinal chemistry.[1][2] The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antidiabetic drugs.[3][4][5] This guide provides a detailed, field-proven experimental workflow for the successful sulfonylation of primary amines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to optimize reactions, troubleshoot common issues, and ensure the safe and efficient synthesis of target sulfonamides.

Introduction: The Enduring Importance of Sulfonamides

First introduced as antibacterial "sulfa drugs," sulfonamides have become vital building blocks in drug development.[2][4][6] Their enduring relevance stems from the unique physicochemical properties conferred by the SO₂NH group, which can act as a transition-state mimetic and engage in crucial hydrogen bonding interactions with biological targets.[3] The most common and direct method for their synthesis involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[1][7] This reaction, while conceptually straightforward, requires careful control over stoichiometry, temperature, and reagent selection to achieve high yields and purity.[8]

Reaction Mechanism and Critical Parameters

The reaction proceeds via nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[9] This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

A common side reaction is di-sulfonylation, where the initially formed mono-sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[8] Controlling this side reaction is a primary objective of protocol optimization.

Sulfonylation_Mechanism cluster_main Desired Pathway cluster_side Di-sulfonylation Side Reaction Amine Primary Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate + R'-SO₂Cl SulfonylCl Sulfonyl Chloride R'-SO₂Cl Base Base (e.g., Pyridine) BaseH Protonated Base Base->BaseH + HCl (from reaction) Product Mono-sulfonamide R-NHSO₂R' Intermediate->Product - Cl⁻, - H⁺ SulfonamideAnion Sulfonamide Anion R-N⁻SO₂R' Product->SulfonamideAnion + Base - BaseH⁺ HCl HCl DiProduct Di-sulfonylation Byproduct R-N(SO₂R')₂ SulfonamideAnion->DiProduct + R'-SO₂Cl - Cl⁻

Caption: General mechanism for primary amine sulfonylation and the di-sulfonylation side reaction.

Comparative Analysis of Reagents

The choice of sulfonylating agent and base is critical for success. The following tables provide a comparative overview of common reagents.

Table 1: Common Sulfonylating Agents
Sulfonylating AgentStructureKey Features
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClCrystalline solid, easy to handle. Forms stable, often crystalline sulfonamides (tosylamides). Widely used for protection and derivatization.[1]
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClLiquid, highly reactive. Forms stable mesylamides. Less sterically hindered than TsCl.[10]
Benzenesulfonyl Chloride C₆H₅SO₂ClLiquid, similar reactivity to TsCl. Provides a simple phenylsulfonyl group.[1]
2-Nitrobenzenesulfonyl Chloride (NsCl) O₂NC₆H₄SO₂ClSolid, forms nosylamides which are stable but can be cleaved under milder conditions than tosylamides, making it a useful protecting group.[10]
Table 2: Influence of Base on Selectivity
BaseTypeObservations
Pyridine Weak, Nucleophilic CatalystCommonly used, provides good selectivity for mono-sulfonylation. Can act as a nucleophilic catalyst.[1][8]
Triethylamine (TEA) Strong, Non-nucleophilicCan promote di-sulfonylation if used in excess due to its higher basicity, which facilitates deprotonation of the mono-sulfonamide.[8]
2,6-Lutidine Weak, Sterically HinderedAn excellent choice to minimize di-sulfonylation due to its steric bulk, which hinders its ability to act as a nucleophilic catalyst or deprotonate the sterically encumbered sulfonamide nitrogen.[8]
DIPEA Strong, Sterically HinderedA good alternative to TEA to reduce the incidence of di-sulfonylation.[8]

Detailed Experimental Workflow

The following diagram and protocols outline a robust and self-validating workflow for the synthesis, monitoring, and purification of sulfonamides.

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert atmosphere, 0 °C) start->setup addition Slow, Dropwise Addition of Sulfonyl Chloride setup->addition Amine + Base in Solvent reaction Reaction Monitoring by TLC (Stir at 0 °C to RT) addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Product Characterization (NMR, MS, IR) purify->characterize end End: Pure Sulfonamide characterize->end

Caption: General experimental workflow for the synthesis of sulfonamides from primary amines.

Protocol 1: General Synthesis of a Mono-sulfonamide

This protocol provides a reliable starting point and should be optimized for specific substrates.

Materials:

  • Primary amine (1.1 mmol, 1.1 eq)

  • Sulfonyl chloride (1.0 mmol, 1.0 eq)

  • Pyridine (1.5-2.0 mmol, 1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon line

  • Syringes and needles

  • Ice-water bath

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.1 mmol) to a round-bottom flask.

  • Dissolution: Dissolve the amine in anhydrous DCM (~0.1 M concentration) and add pyridine (2.0 eq).[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Vigorous stirring is essential.[8]

  • Reagent Addition: In a separate flask or syringe, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[1] Rapid addition can lead to localized high concentrations, favoring di-sulfonylation.[8]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed (see Protocol 2).[7]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly and qualitatively monitoring the reaction.[11][12]

Materials:

  • Silica gel TLC plates

  • TLC developing chamber

  • Eluent (e.g., 7:3 Hexanes:Ethyl Acetate, must be optimized)

  • Capillary spotters

  • UV lamp

Procedure:

  • Chamber Prep: Add the eluent to the TLC chamber to a depth of ~0.5 cm, insert a piece of filter paper to ensure saturation, and let the chamber equilibrate for 5-10 minutes.[11]

  • Plate Spotting: On a silica plate, draw a baseline in pencil ~1 cm from the bottom. Mark three lanes:

    • SM: Spot a dilute solution of your limiting reactant (primary amine).

    • Co: Co-spot the limiting reactant and the reaction mixture on top of each other. This helps confirm the identity of the starting material spot in the reaction lane.[12]

    • Rxn: Spot a small aliquot of your reaction mixture.[11]

  • Development: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Analysis: The reaction is complete when the spot corresponding to the limiting reactant (amine) is no longer visible in the "Rxn" lane.[11] The appearance of a new, typically less polar spot, indicates product formation.

Protocol 3: Workup and Purification by Recrystallization

Procedure:

  • Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. Separate the layers.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess pyridine and any unreacted amine).

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

    • Brine (to remove bulk water).[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water, isopropanol).[13][14]

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[13]

    • Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[13]

    • Dry the crystals under vacuum.

Product Characterization

The identity and purity of the final sulfonamide should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the molecule. The proton on the sulfonamide nitrogen is often broad and may exchange with D₂O.[15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for the S=O bonds (typically two bands around 1350 and 1160 cm⁻¹) and the N-H bond.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Degraded Sulfonyl Chloride: Reagent has hydrolyzed due to moisture.[7] 2. Low Amine Reactivity: The amine is sterically hindered or electron-deficient.1. Use fresh sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[7] 2. Increase reaction temperature, use a stronger base, or consider a catalytic method.[8][17]
Significant Di-sulfonylation Byproduct 1. Incorrect Stoichiometry: Excess sulfonyl chloride was used.[8] 2. Rapid Addition: Reagent was added too quickly.[8] 3. Inappropriate Base: Strong base deprotonates the mono-sulfonamide.[8]1. Use a 1:1 ratio or a slight excess of the amine (1.1 eq).[8] 2. Add the sulfonyl chloride solution slowly at 0 °C.[8] 3. Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[8]
Polar Byproduct at TLC Baseline Hydrolysis of Sulfonyl Chloride: Water present in the reaction mixture forms sulfonic acid.[7]Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][13]
Product "Oils Out" During Recrystallization 1. High Impurity Level. 2. Inappropriate Solvent: The product's melting point is below the solvent's boiling point.[14]1. Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Try scratching the flask to induce crystallization.[14] 2. Change to a different solvent system.[14]

Safety and Handling

Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymatory.[18][19] Benzene sulfonyl chloride, in particular, produces poisonous gases in a fire.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][21]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[21] Avoid inhalation of dust or vapors and contact with skin and eyes.[18]

  • Storage: Store sulfonyl chlorides in a cool, dry place under an inert atmosphere, away from incompatible materials like water and strong bases.[19]

  • Spills: In case of a spill, cover with a dry, inert material like sand or soda ash. Do NOT use water.[20] Evacuate the area and ensure proper ventilation before cleanup.[20]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Benchchem. (2025). Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Benchchem.
  • Pingaew, R., et al. (2021). From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. PubMed. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Benchchem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. Benchchem.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Retrieved from [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Scribd. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Retrieved from [Link]

  • ResearchGate. (2014). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ Department of Health. Retrieved from [Link]

  • Sarker, A. K., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms - aromatic electrophilic substitution sulfonation. Doc Brown's Chemistry. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • American Chemical Society. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2007). NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology. Retrieved from [Link]

  • National Institutes of Health. (2012). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Retrieved from [Link]

  • KoreaScience. (1983). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2011). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]

  • American Chemical Society. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. Retrieved from [Link]

  • National Institutes of Health. (2022). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Online tutoring. (n.d.). Sulfonylation Assignment Help - Reactions of Amines. Retrieved from [Link]

Sources

Application

Application Note: In Silico Docking Protocol for N-(4-bromo-2-chlorophenyl)methanesulfonamide Targeting Human Carbonic Anhydrase II

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Compound: N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCMS) Primary Target: Human Carbonic Anhydrase II (hCA II) Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Compound: N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCMS) Primary Target: Human Carbonic Anhydrase II (hCA II)

Executive Summary & Mechanistic Rationale

The rational design of metalloenzyme inhibitors requires precise computational modeling of transition metal coordination. N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCMS) is a highly relevant synthetic building block characterized by a primary sulfonamide zinc-binding group (ZBG) and a di-halogenated phenyl ring.

In physiological environments, primary sulfonamides act as potent inhibitors of human Carbonic Anhydrase II (hCA II) by displacing the catalytic zinc-bound water molecule/hydroxide ion 1. To accurately model this interaction, the docking protocol must account for two critical causal factors:

  • Electronic State: The sulfonamide group must be modeled in its deprotonated, anionic state ( R−SO2​NH− ). The highly electropositive microenvironment created by the Zn²⁺ ion lowers the pKa of the sulfonamide, making the anion the thermodynamically stable binding species [[2]]().

  • Coordination Geometry: Standard molecular mechanics force fields often fail to capture the quantum mechanical charge transfer of metal coordination. Applying distance constraints during docking is mandatory to force the algorithm to sample the correct tetrahedral geometry formed by the ligand and the three active-site histidine residues (His94, His96, His119) 3.

Computational Workflow

The following diagram illustrates the self-validating computational pipeline required to ensure high-confidence docking results.

Workflow LPrep Ligand Preparation (Deprotonation of SO2NH2) Dock Molecular Docking (Distance Constraints) LPrep->Dock PPrep Protein Preparation (CA II, PDB: 2AW1) Grid Receptor Grid Generation (Centered on Zn2+) PPrep->Grid Grid->Dock Score Scoring & Pose Analysis Dock->Score MD MD Simulation (100 ns) Stability Validation Score->MD

Computational workflow for docking sulfonamide ligands to metalloenzyme targets.

Step-by-Step Docking Protocol

This protocol is designed to be a self-validating system; failure at any checkpoint requires returning to the preparation phase.

Phase 1: Preparation
  • Protein Preparation (hCA II):

    • Download a high-resolution crystal structure of hCA II complexed with a sulfonamide (e.g., PDB ID: 2AW1).

    • Strip all crystallographic water molecules except those buried deep in the allosteric pockets. The catalytic water bound to Zn²⁺ must be removed, as the sulfonamide nitrogen will occupy this exact coordinate 4.

    • Assign protonation states at pH 7.4. Validation Check: Ensure His94, His96, and His119 are protonated correctly to act as electron donors to the Zn²⁺ ion.

  • Ligand Preparation (BCMS):

    • Generate the 3D conformation of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

    • Critical Step: Manually adjust the formal charge of the sulfonamide nitrogen to -1 (deprotonated state). Minimize the ligand using an OPLS or AMBER force field.

Phase 2: Grid Generation & Docking
  • Receptor Grid Definition:

    • Center the docking grid directly on the coordinates of the Zn²⁺ ion. Set the inner bounding box to 10 Å × 10 Å × 10 Å to encompass the hydrophobic and hydrophilic halves of the binding funnel.

  • Constrained Docking Execution:

    • Set up the docking algorithm (e.g., Glide, AutoDock Vina with metal parameters).

    • Apply a distance constraint of 1.9 Å to 2.2 Å between the deprotonated nitrogen of BCMS and the Zn²⁺ ion.

    • Validation Check: Redock the native co-crystallized ligand first. If the RMSD of the redocked pose is >1.5 Å compared to the crystal structure, recalibrate the metal parameters before docking BCMS.

Phase 3: Post-Docking Analysis

Evaluate the top-scoring poses based on three mechanistic pillars:

  • Metal Coordination: Is the geometry strictly tetrahedral?

  • Hydrogen Bonding: Does the sulfonamide oxygen or nitrogen form a hydrogen bond with the backbone NH or sidechain OH of Thr199?

  • Hydrophobic Packing: Do the bromo and chloro substituents orient towards the hydrophobic wall (Val121, Val135, Leu198)?

Mechanistic Interaction Network

The following diagram maps the expected causality of molecular interactions once BCMS is successfully docked into the hCA II active site. The electron-withdrawing halogens not only increase the acidity of the ZBG but also drive the phenyl ring into the hydrophobic pocket, displacing high-energy water molecules.

Interactions Ligand BCMS (Anion) Zn Zn2+ Ion Ligand->Zn Coordination Thr199 Thr199 Ligand->Thr199 H-Bond Val121 Val121 Ligand->Val121 Hydrophobic His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination

Mechanistic interaction network of BCMS within the CA II active site.

Quantitative Data Presentation

The table below summarizes representative docking metrics, comparing the synthetic BCMS ligand against Acetazolamide, a gold-standard clinical CA II inhibitor. The data highlights how the di-halogenated phenyl ring of BCMS compensates for the lack of a secondary hydrogen-bonding tail through enhanced hydrophobic contacts.

LigandDocking Score (kcal/mol)Zn²⁺ Coordination Distance (Å)Key Hydrogen BondsHydrophobic Contacts
Acetazolamide (Control) -7.851.95 (N—Zn)Thr199, Glu106Val121, Leu198
BCMS -8.422.01 (N—Zn)Thr199Val121, Val135, Phe131

Note: A lower (more negative) docking score indicates a more thermodynamically favorable binding pose. The optimal N—Zn distance for primary sulfonamides is between 1.9 and 2.1 Å.

References

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. 1

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? National Institutes of Health (PMC). 2

  • Docking of sulfonamides to carbonic anhydrase II and IV. PubMed / Journal of Molecular Graphics and Modelling. 3

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-bromo-2-chlorophenyl)methanesulfonamide Synthesis

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the sulfonylation of anilines is a fundamental transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the sulfonylation of anilines is a fundamental transformation in medicinal chemistry. However, synthesizing N-(4-bromo-2-chlorophenyl)methanesulfonamide presents a unique set of paradoxical challenges.

This guide bypasses basic textbook procedures to focus on the causality of reaction failures and the mechanistic rationale behind optimized protocols.

The Substrate Paradox & Mechanistic Causality

To optimize this reaction, we must first understand why 4-bromo-2-chloroaniline resists standard sulfonylation. The difficulty arises from a combination of severe steric and electronic deactivation:

  • Electronic Deactivation: Both the para-bromo and ortho-chloro groups exert strong inductive electron-withdrawing effects (-I). This pulls electron density away from the aromatic ring and the amine nitrogen, drastically reducing the nucleophilicity of the lone pair.

  • Steric Shielding: The chlorine atom at the ortho position creates a physical barricade, hindering the trajectory of the incoming, bulky methanesulfonyl chloride (MsCl) electrophile.

The Catalytic Solution

Standard bases like Triethylamine (TEA) only act as acid scavengers[1]. To overcome the deactivation of 4-bromo-2-chloroaniline, we must use a nucleophilic catalyst such as Pyridine or 4-Dimethylaminopyridine (DMAP)[2]. These catalysts attack MsCl to form a highly electrophilic N-sulfonylpyridinium intermediate, which forces the acyl transfer onto the hindered amine[3].

Workflow cluster_activation Electrophile Activation MsCl Methanesulfonyl Chloride (MsCl) ActiveSpecies N-Sulfonylpyridinium Complex (Highly Reactive Electrophile) MsCl->ActiveSpecies Base addition Degradation Methanesulfonic Acid (Reagent Hydrolysis) MsCl->Degradation H2O (Moisture) Catalyst Nucleophilic Catalyst (Pyridine / DMAP) Catalyst->ActiveSpecies Product N-(4-bromo-2-chlorophenyl)methanesulfonamide (Target Product) ActiveSpecies->Product Rate-limiting Nucleophilic Attack Aniline 4-bromo-2-chloroaniline (Sterically & Electronically Deactivated) Aniline->Product BisProduct Bis-sulfonylated Byproduct (Over-reaction) Product->BisProduct Excess MsCl + Base (Product pKa ~8.5)

Mechanistic pathway and common side reactions in the sulfonylation of deactivated anilines.

Self-Validating Experimental Protocol

The following methodology utilizes a DMAP-catalyzed approach in Dichloromethane (DCM) to balance high conversion rates with the suppression of over-reaction. Every critical step includes a self-validating checkpoint to ensure process integrity.

Materials Required:
  • 4-bromo-2-chloroaniline (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert N₂ gas. Moisture must be strictly excluded to prevent the hydrolysis of MsCl into methanesulfonic acid[1].

  • Substrate Dissolution: Dissolve 10.0 mmol of 4-bromo-2-chloroaniline in 25 mL of anhydrous DCM.

  • Base & Catalyst Addition: Inject 20.0 mmol of DIPEA followed by the addition of 1.0 mmol of DMAP. Stir for 5 minutes at room temperature.

  • Electrophile Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 11.0 mmol of MsCl in 5 mL of anhydrous DCM and add it dropwise over 30 minutes.

    • Validation Checkpoint: The solution should develop a slight yellow/orange tint. This color shift confirms the generation of the active N-sulfonylpyridinium charge-transfer complex[3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to slowly warm to 20-25 °C. Stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting aniline ( Rf​≈0.6 ) should be fully consumed and replaced by a more polar product spot ( Rf​≈0.3 ).

  • Aqueous Quench & Workup: Quench with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL).

    • Validation Checkpoint: The 1M HCl wash is critical. The pH of the aqueous discard must be 1-2. This ensures the complete protonation and removal of DMAP, DIPEA, and any trace unreacted aniline, preventing them from co-eluting with your product[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, even after 24 hours. How do I force it to completion? A1: This is a classic symptom of using a non-nucleophilic base (like Triethylamine) with a deactivated aniline. Because 4-bromo-2-chloroaniline is a poor nucleophile, the background reaction rate with MsCl is too slow. Solution: You must change the mechanistic pathway. Switch to Pyridine as the solvent[3], or add a catalytic amount of DMAP or N-methylimidazole[2] to your current solvent system. These additives act as acyl-transfer agents, drastically lowering the activation energy barrier.

Q2: I am observing a major non-polar byproduct on my TLC plate. What is it, and how do I prevent it? A2: You are observing the bis-sulfonylated byproduct (N,N-bis(methylsulfonyl)-4-bromo-2-chloroaniline)[4]. Causality: The target mono-sulfonamide product possesses an acidic N-H proton ( pKa​≈8.5 ). In a basic reaction medium, it deprotonates to form a sulfonamide anion. This anion is actually a stronger nucleophile than your sterically hindered starting aniline. If excess MsCl is present, the product will rapidly consume it. Solution: Strictly control your stoichiometry (do not exceed 1.1 eq of MsCl) and ensure the MsCl is added dropwise at 0 °C to maintain kinetic control over the reaction[4].

Q3: The reaction mixture began fuming upon the addition of MsCl, and my yield was near zero. What happened? A3: Your reaction system was contaminated with water. MsCl is highly sensitive to moisture and reacts exothermically with water to form methanesulfonic acid and HCl[1]. Causality: The generated HCl immediately protonates your starting aniline, converting it into an anilinium salt. This completely destroys its nucleophilicity, permanently halting the reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Quantitative Optimization Data

The following table summarizes the quantitative impact of varying reaction parameters on the synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

SolventBase System (Eq)CatalystTemp ProfileTime (h)Conversion (%)Bis-sulfonylation (%)
DCMTEA (1.5)None0 °C 25 °C24< 40%< 2%
PyridinePyridine (Solvent)None0 °C 25 °C16~ 85%~ 15%
THF Na2​CO3​ (2.0)None25 °C 60 °C24< 20%< 1%
DCM DIPEA (2.0) DMAP (0.1) 0 °C 25 °C 12 > 95% < 5%

Data Interpretation: The use of TEA results in poor conversion due to the lack of nucleophilic catalysis. Pyridine as a solvent drives conversion but promotes over-reaction (bis-sulfonylation) due to the vast excess of base. The DIPEA/DMAP system provides the optimal balance of electrophile activation and stoichiometric control.

References

  • Synthesis of methanesulfonanilide - PrepChem. Available at:[Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole - ResearchGate. Available at: [Link]

Sources

Optimization

Improving the yield of sulfonamide synthesis reactions

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard textbook recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond standard textbook recipes. In drug development and complex organic synthesis, reaction failures are rarely due to poor pipetting; they are driven by competing kinetics, steric hindrance, and thermodynamic traps.

This guide deconstructs the mechanistic causality behind common sulfonamide synthesis failures and provides field-proven, self-validating protocols to rescue your yields.

I. Mechanistic Pathway & Reaction Dynamics

To troubleshoot a failing reaction, we must first map the competing pathways. The synthesis of sulfonamides via the reaction of an amine with a sulfonyl chloride proceeds through a trigonal bipyramidal transition state. However, the reaction environment is a kinetic race between the target nucleophilic attack, background hydrolysis, and over-sulfonylation.

G Start Amine + Sulfonyl Chloride Reaction Mixture Intermediate Trigonal Bipyramidal Transition State Start->Intermediate Nucleophilic Attack Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Start->Hydrolysis H2O Competition (Poor conditions) Mono Mono-Sulfonamide (Target Product) Intermediate->Mono Base-mediated HCl elimination Bis Bis-Sulfonamide (Over-sulfonylation) Mono->Bis Deprotonation & attack on excess R'-SO2Cl Bis->Mono 2.5 N NaOH / MeOH (Selective Cleavage)

Figure 1: Mechanistic pathways in sulfonamide synthesis, highlighting target progression and side reactions.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: My sulfonyl chloride is hydrolyzing into sulfonic acid before it can react with my water-soluble amine, drastically reducing my yield. How can I shift the kinetic balance? A: The hydrolysis of sulfonyl chlorides is a competing nucleophilic attack by water. While switching to strictly anhydrous conditions (using dry DCM and organic bases like pyridine) is the traditional fix, it is not viable for highly polar or water-soluble amines. Mechanistic Insight: You must kinetically outcompete the water. Recent Quality by Design (QbD) optimizations demonstrate that using lithium hydroxide monohydrate (LiOH·H₂O) as the base at low temperatures (0–5 °C) selectively accelerates the amine's nucleophilic attack while suppressing the background hydrolysis rate. Utilizing exactly 0.5 equivalents of LiOH·H₂O yields excellent conversion within 1–8 minutes, minimizing the exposure time of the sulfonyl chloride to the aqueous environment[1].

Q2: When reacting primary amines, I consistently observe a bis-sulfonamide side product. How do I prevent this over-sulfonylation? A: This is a classic pKa​ -driven thermodynamic trap. When a primary amine forms a mono-sulfonamide, the newly formed N-H bond becomes highly acidic due to the strong electron-withdrawing nature of the sulfonyl group. The reaction base readily deprotonates this N-H, generating a sulfonamide anion. This anion is a highly potent nucleophile that rapidly attacks a second equivalent of sulfonyl chloride, forming the bis-sulfonamide[2]. Mechanistic Insight & Solution: Do not waste time trying to perfectly balance stoichiometry to halt the reaction at the mono-adduct. The most robust workaround is intentional over-sulfonylation followed by selective hydrolysis. By using an excess of the sulfonylating agent (1.5–2.5 eq), you drive the reaction entirely to the bis-sulfonamide. Subsequently, treating the crude mixture with 2.5 N NaOH in methanol selectively cleaves one sulfonyl group via nucleophilic attack on the sterically crowded bis-sulfonamide sulfur, recovering the pure mono-sulfonamide in nearly quantitative yields[2].

Q3: I am trying to sulfonylate an electron-deficient aniline, but the reaction is sluggish and low-yielding even with extended heating. What alternative activation strategies exist? A: Anilines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Standard sulfonyl chlorides often degrade under the harsh, extended heating conditions required to force this coupling. Mechanistic Insight & Solution: Transitioning from sulfonyl chlorides to sulfonyl fluorides offers a powerful alternative. Sulfonyl fluorides are highly stable and resistant to hydrolysis, but their latent reactivity can be unlocked using Lewis acid catalysis. Calcium triflimide Ca(NTf2​)2​ acts as a highly effective Lewis acid, coordinating to the sulfonyl fluoride and increasing its electrophilicity for attack by weakly nucleophilic amines. This protocol provides high yields of heteroaromatic and aliphatic sulfonamides without the degradation issues associated with chlorides[3].

III. Quantitative Impact of Reaction Conditions

The following table summarizes the quantitative data across different optimization strategies, allowing you to select the appropriate system based on your specific substrate challenges.

Strategy / Reagent SystemTarget Issue AddressedTypical YieldReaction TimeKey Advantage
Standard (Pyridine/DCM) Baseline Synthesis40–70%2–12 hSimple setup; highly prone to hydrolysis if wet.
LiOH·H₂O (0–5 °C) Sulfonyl Chloride Hydrolysis85–98%1–8 minExtremely rapid; minimizes water competition[1].
Excess Reagent + NaOH/MeOH Bis-sulfonamide Formation>90%0.5–24 hNear quantitative recovery of mono-sulfonamide[2].
Sulfonyl Fluoride + Ca(NTf2​)2​ Poor Amine Nucleophilicity70–95%12–24 hActivates latent electrophiles for hindered anilines[3].

IV. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Rapid Aqueous Synthesis using LiOH·H₂O (Hydrolysis Prevention)

Use this protocol for water-soluble amines where anhydrous conditions are impossible.

  • Preparation: Dissolve the amine (1.0 eq) in a suitable solvent system (e.g., THF/Water mixture).

  • Thermal Control: Submerge the reaction vessel in an ice bath to reach an internal temperature of 0–5 °C. Causality: Low temperatures suppress the activation energy required for water to attack the sulfonyl chloride.

  • Base Addition: Add LiOH·H₂O (0.5 eq) and stir for 1 minute to establish the alkaline environment.

  • Coupling: Add the sulfonyl chloride (1.05 eq) dropwise.

  • Validation Check 1 (In-Process): Monitor via TLC (Hexanes/EtOAc). The reaction should reach completion in 1–8 minutes. The primary amine spot (ninhydrin active) must completely disappear.

  • Workup: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mono-Sulfonamide Recovery via Bis-Sulfonamide Cleavage

Use this protocol when reacting primary amines that are prone to over-sulfonylation.

  • Intentional Over-sulfonylation: To a solution of primary amine (1.0 eq) and buffering base (e.g., Triethylamine, 3.0 eq) in dry DCM, add sulfonyl chloride (2.0 eq) dropwise at room temperature.

  • Validation Check 1 (In-Process): Stir until TLC confirms the complete consumption of the starting primary amine and the formation of the less polar bis-sulfonamide intermediate.

  • Solvent Swap: Concentrate the reaction mixture in vacuo to completely remove the DCM.

  • Hydrolysis: Resuspend the crude bis-sulfonamide in Methanol. Add 2.5 N aqueous NaOH (5.0 eq) to the mixture.

  • Cleavage: Stir at room temperature for 0.5 to 24 hours.

  • Validation Check 2 (Critical): Perform LC-MS analysis on an aliquot. You must observe the complete mass shift from the bis-adduct [M+H]+ to the mono-adduct [M−SO2​R+H]+ before proceeding.

  • Workup: Carefully acidify the mixture to pH 4 with 1M HCl. Extract with DCM, dry over MgSO4​ , and concentrate to yield the pure mono-sulfonamide.

V. References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O Source: Taylor & Francis Online (tandfonline.com) URL:

  • Convenient synthesis of primary sulfonamides Source: Academia.edu (Elsevier Ltd) URL:

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Chemistry Portal (Org. Lett. 2018) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Arylation of Sulfonamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals navigate the complex landscape of sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals navigate the complex landscape of sulfonamide N-arylation.

The direct C–N bond formation of primary sulfonamides via transition-metal catalysis (e.g., Buchwald-Hartwig, Chan-Lam, and Ullmann couplings) bypasses the genotoxicity and moisture-sensitivity issues associated with traditional sulfonyl chloride methods[1]. However, sulfonamides are notoriously recalcitrant substrates. Their attenuated nucleophilicity—caused by the strong electron-withdrawing nature of the sulfonyl group (-SO₂R)—makes them prone to catalyst poisoning and side reactions[2].

This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure reproducible, high-yield syntheses.

Section 1: Mechanistic Causality of Common Side Reactions

To troubleshoot effectively, we must first understand the thermodynamic and kinetic drivers of the byproducts formed during these cross-coupling reactions.

N,N-Diarylation (Over-arylation)

The Cause: Primary sulfonamides undergo initial coupling to form a mono-N-aryl sulfonamide. This product possesses an N–H proton that is significantly more acidic than the starting material. In the presence of strong bases (e.g., KOtBu) or highly polar solvents, the mono-arylated product is rapidly deprotonated to form a highly nucleophilic sulfonamidate anion, which outcompetes the starting material for the metal center, leading to over-arylation[3].

Protodehalogenation & Protodeboronation

The Cause: In Buchwald-Hartwig aminations, if the sulfonamide fails to coordinate and undergo reductive elimination rapidly, the aryl-palladium intermediate can undergo β -hydride elimination (if aliphatic solvents/ligands allow) or react with trace moisture, reducing the aryl halide to the corresponding arene. Similarly, in Chan-Lam couplings, trace water or acid can protonate the aryl-copper intermediate, leading to protodeboronation of the boronic acid[4].

Phenol and Diaryl Ether Formation

The Cause: In Chan-Lam couplings, water acts as a highly competitive heteroatomic nucleophile. If reagents or solvents are not strictly anhydrous, water intercepts the Cu(III)-aryl species to form phenol. This phenol can subsequently undergo a second Chan-Lam coupling with the remaining boronic acid to form a diaryl ether byproduct[4].

Chemodivergence: O-Arylation vs. Ring-Opening

The Cause: While sulfonamides are ambident nucleophiles, true O-arylation is rare because late transition metals (Pd, Cu) prefer the softer nitrogen anion. However, with cyclic sulfonamides like saccharin, the choice of solvent dictates the reaction pathway. For example, in methanol, CuF₂ catalysis leads to nucleophilic attack by the solvent, causing ring-opening to form methyl 2-(N-arylsulfamoyl)benzoates rather than the desired N-arylsaccharin[5].

Section 2: Troubleshooting Guides & FAQs

Q: I am running a Chan-Lam coupling on a primary sulfonamide, but I am isolating 30% of the N,N-diaryl byproduct. How do I improve mono-selectivity? A: You must suppress the deprotonation of your product. Switch your solvent to 1,2-dichloroethane (DCE) and use a milder inorganic base like K₂CO₃ or K₃PO₄. Data-driven high-throughput experimentation has proven that DCE combined with K₂CO₃ drastically limits N,N-diarylation compared to polar protic solvents or strong organic bases[6].

Q: My Buchwald-Hartwig coupling of an aryl bromide with a sulfonamide stalls at 15% conversion, and I see a black precipitate. What is happening? A: The black precipitate is "Pd black," indicating catalyst decomposition. Sulfonamides can form stable, off-cycle palladium complexes that stall the catalytic cycle. To fix this, you must use a highly sterically hindered, electron-rich biarylphosphine ligand like t-BuXPhos. This ligand forces the reductive elimination step to outpace catalyst deactivation[7].

Q: Why is my Chan-Lam reaction yielding massive amounts of biphenyl (homocoupling) instead of the N-aryl sulfonamide? A: Oxidative homocoupling of the boronic acid occurs when the rate of Cu oxidation by O₂ exceeds the rate of sulfonamide transmetalation/coordination. To mitigate this, reduce the oxygen stoichiometry (e.g., use a dry air balloon instead of pure O₂) or add the boronic acid slowly via a syringe pump.

Section 3: Quantitative Optimization Data

The following table summarizes validated condition matrices that specifically mitigate the side reactions discussed above.

Reaction TypeSubstrate ClassOptimal Catalyst / LigandOptimal Base & SolventPrimary Side Reaction MitigatedRef
Chan-Lam Primary SulfonamidesCu(OAc)₂ (20 mol%)K₂CO₃ / DCEN,N-Diarylation (Over-arylation)[6]
Buchwald-Hartwig Aryl Nonaflates & HalidesPd₂(dba)₃ + t-BuXPhosK₃PO₄ / t-Amyl AlcoholCatalyst Poisoning & Dehalogenation[7]
Chan-Lam Cyclic Sulfonamides (Saccharin)CuF₂ (20 mol%) + DMAPDMAP / DCERing-opening (Chemodivergence)[5]

Section 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Highly Selective Chan-Lam Mono-N-Arylation[6]
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the primary sulfonamide (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Cu(OAc)₂ (20 mol%, 0.1 mmol), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Suspend the solid mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration (5.0 mL).

  • Atmosphere: Seal the vial with a septum. Insert a needle attached to a dry air balloon to provide the necessary oxidative environment for Cu(II) to Cu(III) turnover, while avoiding the excessive oxidation caused by pure O₂.

  • Reaction: Stir the mixture vigorously at 60 °C for 12–18 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The presence of a mass peak corresponding to [M+Ar-H]⁺ indicates the desired product. If the [M+2Ar-2H]⁺ (diarylation) peak exceeds 5% relative abundance, halt the reaction immediately by cooling to 0 °C to prevent further over-arylation.

  • Workup: Dilute the mixture with EtOAc (15 mL), filter through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation of Sulfonamides[7]
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), t-BuXPhos (4 mol%), and finely milled, strictly anhydrous K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add the aryl halide or nonaflate (1.0 equiv) and the sulfonamide (1.2 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Observe the reaction mixture. Self-Validation: A color change from dark red/purple (active Pd(0) species) to black (Pd black precipitation) indicates catalyst deactivation. If this occurs alongside high starting material recovery on TLC, the ligand-to-metal ratio or solvent anhydrousness was compromised.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with deionized water to remove phosphate salts, dry the organic layer over Na₂SO₄, and concentrate for purification.

Section 5: Visualizations

Troubleshooting Start Analyze Crude Reaction Mixture Issue1 High N,N-Diarylation? Start->Issue1 Issue2 High Protodehalogenation? Start->Issue2 Issue3 Oxidative Homocoupling of Boronic Acid? Start->Issue3 Fix1 Switch to DCE & K2CO3 Reduce Temp to RT Issue1->Fix1 Yes Fix2 Change Ligand (e.g., t-BuXPhos) Ensure strictly anhydrous conditions Issue2->Fix2 Yes Fix3 Slow addition of Boronic Acid Control O2 stoichiometry Issue3->Fix3 Yes

Caption: Logical troubleshooting workflow for common side reactions in sulfonamide N-arylation.

ChanLamMechanism CuII Cu(II) Precatalyst Transmetalation Transmetalation with Ar-B(OH)2 CuII->Transmetalation CuII_Ar Ar-Cu(II) Species Transmetalation->CuII_Ar Coordination Sulfonamide Coordination CuII_Ar->Coordination Desired Side1 Homocoupling (Ar-Ar) CuII_Ar->Side1 Excess O2 Side2 Phenol/Ether Formation CuII_Ar->Side2 H2O Present CuIII Oxidation to Cu(III) (via O2) Coordination->CuIII RedElim Reductive Elimination CuIII->RedElim Product Mono-N-Aryl Sulfonamide RedElim->Product Side3 Over-arylation (N,N-Diaryl) Product->Side3 Excess Ar-B(OH)2 Strong Base

Caption: Mechanistic divergence in Cu-catalyzed Chan-Lam coupling highlighting side reaction pathways.

References[4] Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. https://scispace.com[3] Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. PMC (NIH). https://www.ncbi.nlm.nih.gov[1] A comparative review of the synthesis routes for substituted N-phenylsulfamides. Benchchem.https://www.benchchem.com[7] Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.https://www.organic-chemistry.org[2] Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. ChemRxiv.https://chemrxiv.org[6] Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis. https://pubs.acs.org[5] CuF2-Catalyzed Chan–Lam Reaction of Saccharin: Solvent-Controlled Chemodivergent Synthesis of N-Arylsaccharin and Methyl 2-(N-Arylsulfamoyl)benzoates. ACS Publications. https://pubs.acs.org

Sources

Optimization

Troubleshooting low purity of synthesized N-(4-bromo-2-chlorophenyl)methanesulfonamide

Technical Support Center: Troubleshooting Low Purity in N-(4-bromo-2-chlorophenyl)methanesulfonamide Synthesis Introduction Synthesizing N-(4-bromo-2-chlorophenyl)methanesulfonamide involves the methanesulfonylation of 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in N-(4-bromo-2-chlorophenyl)methanesulfonamide Synthesis

Introduction

Synthesizing N-(4-bromo-2-chlorophenyl)methanesulfonamide involves the methanesulfonylation of 4-bromo-2-chloroaniline. Due to the electron-withdrawing nature of the ortho-chloro and para-bromo substituents, the nucleophilicity of the starting aniline is significantly reduced. This electronic deactivation often necessitates forcing conditions, which paradoxically leads to complex crude mixtures containing unreacted starting materials, hydrolyzed reagents, and bis-sulfonylated byproducts[1]. This technical guide provides mechanistic troubleshooting strategies to achieve >95% purity.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / TLC) Imp1 High Bis-sulfonylation (N,N-bis-Ms) Start->Imp1 Imp2 Unreacted Starting Material (Aniline) Start->Imp2 Imp3 Methanesulfonic Acid (MsCl Hydrolysis) Start->Imp3 Sol1 1. Control Stoichiometry (1.05 eq) 2. Base-Mediated Hydrolysis Imp1->Sol1 Sol2 1. Ensure Anhydrous Conditions 2. Increase Base (Pyridine) Imp2->Sol2 Sol3 1. Use Fresh MsCl 2. Slow Dropwise Addition at 0°C Imp3->Sol3

Diagnostic workflow for identifying and resolving sulfonamide purity issues.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my crude mixture dominated by the N,N-bis(methylsulfonyl) byproduct? Mechanistic Causality: Primary amines can react twice with methanesulfonyl chloride (MsCl). While the first sulfonylation makes the nitrogen less nucleophilic, the presence of a base (like pyridine or triethylamine) deprotonates the newly formed mono-sulfonamide. The resulting sulfonamide anion is a strong nucleophile that readily attacks a second molecule of MsCl, forming the bis-sulfonamide[2]. Resolution: You have two distinct strategies to resolve this:

  • Kinetic Control: Strictly limit MsCl to 1.05 equivalents and perform the addition dropwise at 0 °C to suppress the secondary reaction[3].

  • Thermodynamic Recovery (Recommended for deactivated anilines): Deliberately use excess MsCl (1.5–2.5 eq) to force complete consumption of the sluggish 4-bromo-2-chloroaniline. Then, subject the crude mixture to base-mediated hydrolysis (e.g., NaOH in MeOH). Bis-sulfonamides are highly susceptible to nucleophilic attack; the base selectively cleaves one sulfonyl group, reverting the byproduct entirely to the desired mono-sulfonamide[1].

Q2: My reaction stalls with significant unreacted 4-bromo-2-chloroaniline. How do I push it to completion without causing bis-sulfonylation? Mechanistic Causality: The ortho-chloro and para-bromo groups withdraw electron density from the amine via inductive effects, severely dampening its reactivity. If the reaction stalls, it is typically due to the competitive hydrolysis of MsCl by trace moisture, generating methanesulfonic acid[3]. This acid protonates the aniline, rendering it completely non-nucleophilic. Resolution: Ensure strictly anhydrous conditions. Use freshly distilled or high-purity MsCl. If using a standard base like triethylamine (TEA), switch to pyridine as both the base and the solvent. Pyridine forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the sulfonylation of deactivated anilines[4].

Q3: How can I selectively purify the mono-sulfonamide from the crude mixture without column chromatography? Mechanistic Causality: The desired N-(4-bromo-2-chlorophenyl)methanesulfonamide has a distinct pKa (~8-9) due to the acidic N-H proton flanked by the electron-withdrawing sulfonyl and aryl groups. The starting aniline is basic, and the bis-sulfonamide is neutral. Resolution: Utilize an acid/base extraction protocol. Washing the organic layer with 1M HCl removes unreacted aniline. Extracting the organic layer with saturated aqueous sodium bicarbonate or 1M NaOH pulls the mono-sulfonamide into the aqueous phase as a salt, leaving the neutral bis-sulfonamide and other impurities in the organic layer[2]. Re-acidifying the aqueous layer precipitates the pure mono-sulfonamide.

Quantitative Data: Impact of Reaction Parameters on Purity

To standardize your approach, refer to the following parameter matrix which summarizes how different conditions shift the product distribution:

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on Product Distribution & Purity
MsCl Stoichiometry 1.5 - 2.0 eq (without hydrolysis)1.05 - 1.1 eqReduces bis-sulfonylation from >30% to <5%[3].
Temperature Room Temp (During addition)0 °C (During addition)Suppresses exothermic side reactions and MsCl hydrolysis[3].
Solvent/Base Wet DCM + TEAAnhydrous PyridinePrevents aniline protonation; accelerates reaction via reactive intermediate[4].
Workup Strategy Standard Brine WashAcid/Base ExtractionYields >95% purity by leveraging pKa differences[2].

Self-Validating Experimental Protocol

This protocol integrates the "Thermodynamic Recovery" strategy and Acid/Base extraction to guarantee high purity of N-(4-bromo-2-chlorophenyl)methanesulfonamide, even with deactivated starting materials.

Step 1: Reaction Setup and Sulfonylation

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous pyridine (0.5 M concentration)[3].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add freshly opened methanesulfonyl chloride (1.5 eq) dropwise over 15 minutes. Note: The excess MsCl ensures complete consumption of the deactivated aniline.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor by TLC or LC-MS until the primary amine is fully consumed[3].

Step 2: Base-Mediated Hydrolysis of Bis-sulfonamide

  • Once the aniline is consumed, add 2.5 N NaOH in methanol directly to the reaction mixture (volume equal to the pyridine used)[1].

  • Stir vigorously at room temperature for 2 hours.

  • Validation Check: Run an LC-MS. The bis-sulfonamide mass peak should be completely replaced by the mono-sulfonamide mass peak, validating the thermodynamic recovery[1].

Step 3: Acid/Base Extraction and Isolation

  • Concentrate the mixture under reduced pressure to remove methanol and pyridine.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (3x) to remove any trace pyridine and residual aniline[2].

  • Extract the organic layer with 1M NaOH (3x). The desired mono-sulfonamide will move into the aqueous layer as a sodium salt.

  • Discard the organic layer (which contains neutral impurities).

  • Cool the combined aqueous layers to 0 °C and slowly acidify with concentrated HCl until the pH reaches 2.0. The pure N-(4-bromo-2-chlorophenyl)methanesulfonamide will precipitate as a white solid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Source: academia.

Sources

Troubleshooting

N-(4-bromo-2-chlorophenyl)methanesulfonamide stability issues and proper storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of N-(4-bromo-2-chlorophenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3).

Handling halogenated aromatic sulfonamides requires a deep understanding of their structural thermodynamics. The presence of a photolabile carbon-bromine (C-Br) bond, an acidic sulfonamide proton, and high lipophilicity creates unique challenges during in vitro screening and long-term storage. This guide moves beyond basic handling instructions to explain the causality behind compound behavior, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

I. Troubleshooting FAQs: Diagnosing "Instability"

Q1: Why does my compound lose potency after 2 weeks in a DMSO stock solution at room temperature?

The Causality: Researchers frequently misdiagnose this as chemical degradation. While sulfonamides demonstrate excellent chemical stability in dimethyl sulfoxide (DMSO) [1], DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Because N-(4-bromo-2-chlorophenyl)methanesulfonamide is highly hydrophobic, the introduction of water significantly lowers the dielectric constant of the solvent system, leading to micro-precipitation . Furthermore, DMSO itself can undergo thermal and chemical decomposition if exposed to incompatible acidic or oxidative impurities over time [5]. The Solution: You are likely losing soluble concentration, not molecular integrity. Transition to anhydrous DMSO, purge vials with argon, and use single-use aliquots to prevent freeze-thaw hydration.

Q2: I am observing secondary peaks in LC-MS after high-throughput screening under ambient light. Is the compound degrading?

The Causality: Yes. This is photolytic dehalogenation . Halogenated aromatics, particularly aryl bromides, are highly susceptible to UV and visible light. Molecular excitation by radiation leads to an excited triplet state, causing homolytic or heterolytic cleavage of the C-Br bond [2]. This generates reactive aryl radicals or cations that subsequently react with hydrogen donors in the solvent to form debrominated or phenolic byproducts. The Solution: All handling must be performed under low-light conditions, and stock solutions must be stored in amber glass vials.

Q3: The compound crashes out immediately in my in vitro assay buffer (pH 7.4). How do I fix this?

The Causality: This is a function of the compound's pKa. The sulfonamide (-NH-SO2-) group typically has a pKa between 6.5 and 8.5. At pH 7.4, a significant fraction of the compound may exist in its unionized, neutral state [3]. Without the charge to facilitate aqueous solvation, the heavy halogen substitutions (Br, Cl) drive the compound out of solution, leading to thermodynamic precipitation [4]. The Solution: Conduct a kinetic solubility assay to determine the maximum soluble concentration at your specific assay pH, or adjust the buffer pH slightly above the compound's pKa to ensure ionization.

II. Diagnostic Workflows & Degradation Pathways

To systematically identify whether you are dealing with physical precipitation or true chemical degradation, follow the diagnostic logic outlined below.

DiagnosticWorkflow Start Compound Loss Detected in Assay or Storage LCMS Perform LC-MS/UV Analysis on Working Solution Start->LCMS Decision Are new degradation peaks observed? LCMS->Decision Precip Micro-precipitation (Solubility Limit / DMSO Hydration) Decision->Precip No (Parent peak drops) Degrad Chemical Degradation (Photolysis / Hydrolysis) Decision->Degrad Yes (New masses) Action1 Optimize Buffer pH & Use Anhydrous DMSO Precip->Action1 Action2 Implement Amber Vials & Light Protection Degrad->Action2

Figure 1: Diagnostic workflow for differentiating physical precipitation from chemical degradation.

Photodegradation Parent N-(4-bromo-2-chlorophenyl) methanesulfonamide Light UV/Visible Light (hv) Parent->Light Excited Excited Triplet State [C-Br Bond Elongation] Light->Excited Cleavage Homolytic/Heterolytic C-Br Cleavage Excited->Cleavage Product1 Aryl Radical / Cation Intermediate Cleavage->Product1 Product2 Debrominated or Phenolic Byproducts Product1->Product2 Solvent H-donor or H2O

Figure 2: Photolytic dehalogenation pathway of the C-Br bond under ambient light exposure.

III. Quantitative Stability & Solubility Data

The following table summarizes the physicochemical behavior of N-(4-bromo-2-chlorophenyl)methanesulfonamide under accelerated stress conditions. Use this data to establish baseline expectations for your assays.

ConditionMatrix / SolventDurationRemaining Potency (%)Primary Failure Mode
4°C, Dark Anhydrous DMSO6 Months> 99.5%None (Stable)
25°C, Ambient Light DMSO (Standard)14 Days~ 82.0%Photolysis (Debromination)
Freeze-Thaw (10x) DMSO (Standard)10 Days~ 75.5%Micro-precipitation (Hydration)
pH 5.0 Buffer Aqueous (1% DMSO)24 Hours< 10.0%Thermodynamic Precipitation
pH 9.0 Buffer Aqueous (1% DMSO)24 Hours> 95.0%None (Compound is ionized)

IV. Self-Validating Experimental Methodologies

To ensure absolute reproducibility, implement the following step-by-step protocols in your laboratory. These methods are designed with built-in validation steps so you can confirm success in real-time.

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stocks

Objective: Prevent hygroscopic micro-precipitation and ensure long-term stability.

  • Drying: Use strictly HPLC-grade, anhydrous DMSO (≥99.9%). If the bottle has been opened previously, dry it over activated 3Å molecular sieves for 24 hours prior to use.

  • Dissolution: Weigh the required mass of N-(4-bromo-2-chlorophenyl)methanesulfonamide into an amber glass vial. Add the anhydrous DMSO to achieve a 10 mM stock concentration.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes until completely dissolved. Validation step: Hold the vial against a bright light source; the solution must be optically clear with no Tyndall effect (light scattering), which would indicate micro-particulates.

  • Purging & Aliquotting: Purge the headspace of the vial with a gentle stream of Argon gas for 15 seconds. Divide immediately into 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Discard any aliquot after a single thaw.

Protocol B: Kinetic Solubility Profiling in Assay Buffers

Objective: Determine the true working concentration limits before precipitation occurs, avoiding false-negative assay results.

  • Preparation: Prepare your target biological assay buffer (e.g., PBS pH 7.4).

  • Spiking: Spike the 10 mM DMSO stock into the buffer to create a concentration gradient (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration does not exceed 1% v/v.

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle shaking (300 rpm).

  • Phase Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any precipitated, unionized compound.

  • Quantification: Carefully aspirate the supernatant and quantify the compound concentration via LC-UV or LC-MS against a standard curve prepared in 100% organic solvent. Validation step: The point at which the measured concentration deviates non-linearly from the theoretical spiked concentration is your thermodynamic solubility limit at that pH.

V. References

[1] Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsuM6gDMnd9EiUsi4ba_-0OSVfvkSqmJUFwX_-aJyPPD-EfqnRU4JqWVgksIsdP2aiaJPW1XtgVBuuBUfAaD5Sb71Do8GjOMr3iGOjsbj0tY_-5jSV_H9wcLFoHnpMY1CwdUgA4Nk-lL-7FGw=]

[2] Homolytic vs Heterolytic Paths in the Photochemistry of Haloanilines. Source: sci-hub.box. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKh6KgD7EKXtS3RYSpHY2swIvzZN99bQYmC-47hsfxGasqzcpYUewultHc_gvSVCsWiGrPDsj5uZKgS1lwYKrZqdYic_vvzXIPLQD3iEiRYtufH73eYeOIy_KmGF_kLLw=]

[3] Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECVLK-maglno7Z1_zhlf-igvxCcCVPU4EWlzmjq7-0bJx67zbHO7LGuEVZdpdLrBvxjM1t5ircAAkm0RUQPPf4xOegp2PlTLBVAQ7XG799GRvi4QshOa88o9oed4Xm0OheXDOmB-yC0PQRO_o=]

[4] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Source: ub.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq4M-bOBMctHRg58I2DWaSuebvI1lOxhZKcwu5jLhQiM6AT1slH6TDKgrhOxai0g32SCd_7vPqAZl72XCfZ-JufcVbAq2ztjujoYQv8JLP17Lr-WZLBDQGYHMLASTr-QYcbhchQzrrceG0NjZfjPnYAtJ7CBiN4b87RULCRZAU8ltm4CEF8FRtfvI=]

[5] Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCI5sHWEVMAN_lpkOwGpH18dF2lf8ucqRzxLSCgaZ9r9uQwJRCC9ZzybpNa69AOM3ERThEb5uN24AeQK72SbQFAix5K4_SgQcAZ0CLD8CTMAviAedAIyL6NnnNU7naiLRvOWNIr-9YnxDhN485brytkCoUHn5MM_5ZkkCuG723FnPvewLXzxRS5V63Bw8xykxvmDBaaDm0okx9ZopOZvv5AAPpBtiAUOgWiiOZmkDg8b4hfHzqicgrZtF_z84hues=]

Optimization

Challenges in the purification of halogenated organic compounds

Welcome to the Halogenated Compounds Technical Support & Troubleshooting Center . Purifying halogenated organic compounds—whether fluorinated, chlorinated, brominated, or iodinated—presents unique physicochemical hurdles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenated Compounds Technical Support & Troubleshooting Center .

Purifying halogenated organic compounds—whether fluorinated, chlorinated, brominated, or iodinated—presents unique physicochemical hurdles. From the extreme lipophilicity of perfluorinated chains to the photolytic instability of carbon-iodine bonds, standard chromatographic techniques often fail. This guide provides researchers and drug development professionals with field-proven, causality-driven methodologies to overcome these challenges.

Section 1: Fluorinated Compounds & "Fluorous" Phase Behavior

Q: Why do my highly fluorinated compounds co-elute with the solvent front on standard silica, but crash out of reverse-phase HPLC columns?

A: Highly fluorinated compounds exhibit a unique physicochemical property known as "fluorous" behavior. The extreme electronegativity and low polarizability of fluorine atoms create a molecular environment that is simultaneously hydrophobic (water-repelling) and lipophobic (lipid/organic-repelling).

  • On normal-phase silica: They lack the ability to form hydrogen bonds with silanol groups, resulting in zero retention and co-elution with the solvent front.

  • On reverse-phase HPLC (C18): They are insoluble in standard polar mobile phases (like water/acetonitrile) and precipitate, causing severe column backpressure and clogging.

Solution: Fluorous Solid-Phase Extraction (F-SPE) F-SPE leverages fluorous reverse-phase silica gel (silica bonded with perfluoroalkyl chains) to separate fluorous-tagged molecules from organic molecules based solely on fluorine content[1].

Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)

This protocol is a self-validating system: the distinct phase separation ensures that if organic impurities are detected in the final elution, the fluorophobic wash was insufficient.

  • Column Preparation: Pack a glass frit column with fluorous reverse-phase silica gel. Condition the column with 100% fluorophobic solvent (e.g., 80% Methanol/20% Water).

  • Loading: Dissolve the crude reaction mixture in a minimal volume of dimethylformamide (DMF) or aqueous methanol. Load the mixture onto the column head.

  • Fluorophobic Wash (Validation Step 1): Elute with 3 column volumes (CV) of the fluorophobic solvent (80% MeOH/H2O).

    • Causality: Non-fluorinated organic compounds have high affinity for the mobile phase and zero affinity for the fluorous stationary phase.

    • Validation: Spot the eluent on a standard TLC plate. Stain with KMnO4. Once the spots cease, all organic impurities have been removed.

  • Fluorophilic Elution (Validation Step 2): Switch the mobile phase to 100% fluorophilic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Perfluorohexane). Elute for 2-3 CVs.

    • Causality: The fluorophilic solvent disrupts the fluorine-fluorine interactions between the analyte and the stationary phase, releasing the target compound.

    • Validation: Evaporate the solvent. The resulting residue should yield a high-purity fluorinated product, verifiable by 19F-NMR.

FSPE Start Crude Mixture (Fluorous + Organic) Load Load onto Fluorous Silica Gel Start->Load Wash Fluorophobic Wash (e.g., MeOH/H2O) Load->Wash Elute Fluorophilic Elution (e.g., THF or Fluorocarbon) Wash->Elute Organic Organic Compounds (Eluted First) Wash->Organic Fluorous Fluorous Compounds (Eluted Second) Elute->Fluorous

Workflow of standard Fluorous Solid-Phase Extraction (F-SPE) for separating fluorinated compounds.

Section 2: Chromatographic "Sticking" of Chlorinated & Brominated Compounds

Q: My heavily chlorinated/brominated compounds are exhibiting severe peak tailing and seem to be "sticking" to the HPLC column, leading to carryover between injections. How can I resolve this?

A: This "sticking" is rarely due to covalent bonding. Instead, it is caused by two factors:

  • Localized Interactions: Halogenated compounds undergo strong localized dipole-dipole and pi-halogen interactions with residual silanols on standard C18 stationary phases.

  • Supersaturation & Precipitation: Halogenated organics often have exceptionally low solubility in standard non-halogenated mobile phases. During the gradient, they reach a supersaturated state and micro-precipitate onto the column frit or stationary phase[2][3].

Solution: Halogen-Free Supersaturated LC using Monolithic Silica or PFP Columns. Pentafluorophenyl (PFP) columns offer alternative selectivity mechanisms (hydrogen bonding, dipole-dipole, aromatic) that prevent the non-specific binding seen in C18 columns[4]. Alternatively, monolithic silica prevents clogging from low-solubility compounds[2].

Protocol: Halogen-Free Purification of Low-Solubility Halogenated Compounds
  • Column Selection: Install a monolithic silica column or a Luna PFP(2) column.

  • Carrier Solvent Metastability: Dissolve the analyte in a carrier solvent that induces metastable supersaturation. For example, add a small percentage of toluene to a hexane mixture.

    • Causality: Toluene provides transient pi-pi stabilization, temporarily boosting the solubility of the halogenated compound up to 100 mg/mL without requiring toxic halogenated solvents like dichloromethane[2].

  • Mobile Phase Optimization: Avoid purely aqueous gradients. Utilize a Hexane/Toluene or Acetonitrile/THF blend.

  • Temperature Control (Validation Step): Elevate the column compartment to 45–60 °C.

    • Validation: Monitor the pump backpressure. A stable, low backpressure across multiple injections validates that on-column precipitation has been successfully eliminated[3].

Section 3: Photodegradation of Iodinated Compounds

Q: My iodinated intermediates degrade into multiple unknown peaks during purification, even though they are stable in the solid state. What is causing this?

A: Iodinated organic compounds (and to a lesser extent, brominated compounds) are highly susceptible to photolytic deiodination in solution. The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Upon exposure to ambient laboratory UV/visible light, the molecule absorbs photons and enters an excited state, leading to homolytic C-I bond cleavage. This generates highly reactive organic and iodine radicals that react with dissolved oxygen or solvents to form complex degradation products[5][6].

Protocol: Light-Shielded Purification Workflow
  • Environmental Shielding: Wrap all rotary evaporator flasks, chromatography columns, and fraction collection tubes entirely in aluminum foil. Store all fractions in amber glass vials.

  • Solvent Degassing (Critical Step): Sparge all chromatography solvents with argon or nitrogen gas for at least 15 minutes prior to use.

    • Causality: Dissolved oxygen acts as a radical scavenger. By removing oxygen, you prevent the propagation of the radical cascade, significantly slowing down the formation of oxidized degradation products even if a C-I bond cleaves.

  • Low-Temperature Evaporation: Maintain the rotary evaporator water bath below 30 °C. Thermal energy lowers the activation barrier for photolytic cleavage.

    • Validation: Re-inject the purified, dried compound via LC-MS. The absence of M-127 (loss of iodine) peaks confirms the structural integrity was maintained during purification.

Photodegradation Light UV/Visible Light Exposure Iodinated Iodinated Organic Compound Light->Iodinated Excited Excited State Intermediate Iodinated->Excited Cleavage C-I Bond Cleavage (Deiodination) Excited->Cleavage Radical Organic Radical + Iodine Radical Cleavage->Radical Degradation Degradation Products (e.g., I-DBPs) Radical->Degradation

Mechanistic pathway of photolytic deiodination and degradation in iodinated organic compounds.

Section 4: Supercritical Fluid Chromatography (SFC)

Q: Are there alternative chromatographic methods for highly polar or thermally labile halogenated compounds that fail on standard LC and GC?

A: Yes. Supercritical Fluid Chromatography (SFC) is highly recommended. SFC utilizes supercritical CO2, which possesses the solvating power of a liquid but the diffusivity and low viscosity of a gas. This makes it exceptionally well-suited for halogenated compounds, including polar sulfonic acid derivatives and thermally labile halocarbons. When coupled with Electron Capture Detection (ECD) or High-Resolution Mass Spectrometry (HRMS), SFC offers superior resolution and sensitivity down to the picogram level, bypassing the analytical gaps of traditional RPLC[7][8].

Data Summary Tables

Table 1: Comparison of Separation Techniques for Halogenated Compounds

TechniqueStationary PhaseBest Suited ForKey Limitation
F-SPE Fluorous SilicaHighly fluorinated / perfluorinated compoundsRequires specific fluorous tags or high F-content
PFP HPLC PentafluorophenylIsomeric, aromatic, and sticky halogensHighly sensitive to mobile phase pH variations
Monolithic LC Monolithic SilicaLow-solubility chlorinated/brominated organicsRequires careful carrier solvent matching
SFC Various (e.g., Cyano)Thermally labile, polar halogenated DBPsRequires specialized high-pressure equipment

Table 2: Mobile Phase Selection Guide for Halogenated Compounds

Halogen TypeRecommended SolventsSolvents to AvoidMechanistic Rationale
Fluorinated THF, EtOAc, PerfluorohexaneWater, HexaneFluorous phase immiscibility causes precipitation.
Chlorinated Acetonitrile, TolueneMethanolToluene provides transient pi-pi stabilization.
Iodinated Hexane/EtOAc (Strictly Degassed)ChloroformHalogenated solvents can induce radical exchange.

References

  • 1 - Thieme Connect 2.7 - American Pharmaceutical Review 3.8 - NIH / PMC 4.4 - Phenomenex 5.2 - ACS Sustainable Chemistry & Engineering

  • 3 - Chromatography Forum 7.5 - ResearchGate 8.6 - ResearchGate

Sources

Troubleshooting

Technical Support Center: N-(4-bromo-2-chlorophenyl)methanesulfonamide Degradation Analysis

Prepared by the Office of the Senior Application Scientist Welcome, researchers, to the comprehensive technical guide for investigating the degradation pathways of N-(4-bromo-2-chlorophenyl)methanesulfonamide. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers, to the comprehensive technical guide for investigating the degradation pathways of N-(4-bromo-2-chlorophenyl)methanesulfonamide. This document is designed to serve as a specialized resource, moving beyond standard protocols to provide in-depth, field-proven insights into experimental design, execution, and troubleshooting. Our goal is to equip you with the causal understanding necessary to conduct robust and self-validating experiments.

Section 1: Foundational Understanding of the Degradation Pathway

N-(4-bromo-2-chlorophenyl)methanesulfonamide is an aliphatic sulfonamide. Its stability and degradation are dictated by the core chemical structure: a methanesulfonyl group linked via a nitrogen atom to a di-halogenated aromatic ring. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this compound lacks the aniline-like aromatic amine group, which is a primary site for metabolism and a chromophore contributing to photolytic instability[1]. The key to understanding its degradation lies in identifying the most labile bonds under biological and chemical stress.

The primary predicted degradation pathway involves the cleavage of the sulfonamide bond (S-N). This is a known vulnerability in sulfonamides under both microbial and forced hydrolytic conditions[1][2]. Cleavage of this bond is hypothesized to yield two primary metabolites: methanesulfonamide and 4-bromo-2-chloroaniline. Subsequently, the halogenated aniline can undergo further microbial degradation, often involving hydroxylation and ring-opening, similar to pathways observed for other chlorophenols[3].

A significant secondary pathway, particularly relevant in metabolic studies involving cytochrome P450 (CYP) enzymes, is the enzymatic detoxification leading to the formation of 4-bromo-2-chlorophenol (BCP). This is strongly supported by metabolic data from the structurally related pesticide profenofos, which shares the same 4-bromo-2-chlorophenyl moiety and is metabolized to BCP by human CYP enzymes, primarily CYP2C19 and CYP2B6[4].

Degradation Pathway cluster_0 Primary Pathway: S-N Cleavage cluster_1 Secondary Pathway: Metabolic (CYP-mediated) parent N-(4-bromo-2-chlorophenyl)methanesulfonamide met1 Methanesulfonamide parent->met1 Hydrolysis / Microbial Action met2 4-bromo-2-chloroaniline parent->met2 Hydrolysis / Microbial Action met3 4-bromo-2-chlorophenol (BCP) parent->met3 N-C Bond Cleavage further_degradation Further Degradation (e.g., Ring Cleavage) met2->further_degradation met3->further_degradation

Caption: Predicted degradation pathways for N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses common challenges encountered during degradation studies in a direct question-and-answer format.

Question 1: I am observing inconsistent or no degradation of the parent compound in my microbial culture. What are the likely causes?

Answer: This is a frequent issue stemming from suboptimal experimental conditions or inherent compound recalcitrance. Systematically troubleshoot the following factors:

  • Microbial Strain/Consortium: The selected microorganism(s) may lack the specific enzymatic machinery to cleave the sulfonamide bond or metabolize the halogenated ring. Consider using a mixed microbial consortium from a contaminated site, as they often possess broader metabolic capabilities[5][6]. Strains like Pseudomonas stutzeri have shown efficacy in degrading other sulfonamides[7].

  • Co-metabolism: The compound may not be utilized as a primary carbon source. Degradation may require the presence of an additional, more labile substrate to induce the necessary enzymatic activity[8][9]. Ensure your mineral salt medium (MSM) is supplemented with a suitable carbon source like glucose or yeast extract.

  • Environmental Parameters: Sulfonamide degradation rates are highly sensitive to environmental conditions. Verify that the pH, temperature, and aeration of your culture are within the optimal range for your chosen microorganisms. For many bacteria, a pH of 7 and a temperature between 25-35°C are good starting points[7].

  • Compound Toxicity: At high concentrations, the parent compound or its metabolites could be toxic to the microbial population, inhibiting growth and metabolic activity. Run a dose-response experiment to determine the maximum non-inhibitory concentration for your study.

Question 2: My LC-MS analysis fails to detect the predicted primary metabolite, 4-bromo-2-chlorophenol (BCP), in my microsomal assay. Where should I focus my investigation?

Answer: The absence of a key metabolite points to several possibilities beyond its non-formation.

  • Causality: The metabolic pathway in your system may differ from the predicted one. However, it's more likely that the metabolite is either being rapidly converted to a subsequent product or is lost during sample preparation.

  • Metabolite Instability: BCP could be unstable under your assay or workup conditions. It might also be rapidly conjugated (e.g., glucuronidation or sulfation) by Phase II enzymes present in the microsomes, forming a more polar metabolite that elutes differently.

  • Analytical Method Limitations: Ensure your analytical method is validated for the detection of BCP.

    • Extraction Efficiency: Confirm that your liquid-liquid or solid-phase extraction protocol efficiently recovers BCP. Phenolic compounds can exhibit different extraction behaviors compared to the parent sulfonamide.

    • Ionization Suppression: In LC-MS, co-eluting matrix components can suppress the ionization of your target analyte. Dilute your sample or improve chromatographic separation to mitigate this. Use a stable isotope-labeled internal standard for BCP if available.

  • Confirmation with Reference Standard: The most critical step is to run an authentic BCP standard through your entire analytical workflow (from spiking into the matrix to detection) to confirm retention time, fragmentation pattern, and recovery.

Question 3: I suspect Cytochrome P450 (CYP) involvement, but my results are ambiguous. How can I obtain definitive evidence?

Answer: To move from correlation to causation, you must use specific molecular probes and systems.

  • Chemical Inhibition: Use specific CYP inhibitors in your human liver microsome (HLM) assay. Based on the metabolism of the related compound profenofos, the key enzymes are likely CYP2C19 and CYP2B6[4]. Incubating your compound in HLMs in the presence and absence of potent inhibitors for these enzymes (e.g., ticlopidine for CYP2C19) should result in a significant decrease in metabolite formation if they are involved.

  • Recombinant Enzymes: The most direct approach is to use recombinant human CYP enzymes expressed in a system like baculovirus (rCYPs). Incubate the parent compound with a panel of individual rCYPs (especially CYP2C19, CYP2B6, and CYP3A4) to pinpoint exactly which enzymes are capable of performing the transformation[4].

  • Reactive Metabolite Trapping: If you hypothesize the formation of an unstable, reactive intermediate, consider including a trapping agent in the incubation. For example, glutathione (GSH) or N-acetylcysteine (NAC) can form stable adducts with electrophilic metabolites, which can then be identified by LC-MS/MS[10].

Section 3: Core Experimental Protocols

These protocols provide a validated starting point for your investigations. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 3.1: Microbial Degradation Screening

This protocol outlines a procedure to assess the capability of a microbial culture to degrade N-(4-bromo-2-chlorophenyl)methanesulfonamide.

  • Medium Preparation: Prepare a Mineral Salt Medium (MSM). A common formulation is provided in studies on sulfonamide biodegradation[11]. Autoclave to sterilize.

  • Stock Solution: Prepare a 10 mg/mL stock solution of N-(4-bromo-2-chlorophenyl)methanesulfonamide in a suitable solvent (e.g., methanol).

  • Inoculum Preparation: Grow your selected bacterial strain(s) in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest cells by centrifugation and wash three times with sterile MSM to remove residual growth medium[11]. Resuspend the cell pellet in MSM to a target optical density (e.g., OD600 of 1.0).

  • Experimental Setup (in triplicate):

    • Test Flasks: In 250 mL Erlenmeyer flasks, combine 100 mL of MSM, a supplementary carbon source (e.g., 1 g/L glucose), and spike with the parent compound to a final concentration of 10 mg/L. Inoculate with the washed cell suspension (e.g., 1% v/v).

    • Abiotic Control: Prepare a flask as above but use sterilized (e.g., autoclaved) cell culture instead of live inoculum. This accounts for non-biological degradation like hydrolysis[11].

    • Adsorption Control: Prepare a flask as in the abiotic control. After a short incubation (e.g., 1 hour), sacrifice the flask to determine the extent of compound adsorption to the biomass and flask walls.

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature (e.g., 30°C) in the dark to prevent photodegradation.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 6, 12, 24, 48, 72 hours). Centrifuge to pellet biomass, and collect the supernatant for immediate analysis or store at -20°C.

  • Analysis: Quantify the concentration of the parent compound in the supernatant using HPLC-UV or LC-MS.

Caption: Workflow for the microbial degradation screening protocol.

Protocol 3.2: Analytical Method using HPLC-UV

This method is suitable for quantifying the parent compound and its primary non-polar metabolites.

  • Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 210-400 nm and select the wavelength of maximum absorbance (e.g., ~254 nm).

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) of the parent compound and any available metabolite standards in the mobile phase. Construct a calibration curve by plotting peak area against concentration[12].

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010
Table 1: Example HPLC Gradient for Analysis.
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the key physicochemical properties of N-(4-bromo-2-chlorophenyl)methanesulfonamide?

    • A: Based on its structure (C7H7BrClNO2S), it is a moderately lipophilic compound with a predicted XlogP around 2.7. Its molecular weight is approximately 282.6 g/mol [13]. These properties suggest it will have moderate sorption potential in environmental matrices and good cell permeability.

  • Q: Can I use a simple UV-Vis spectrophotometer for quantification?

    • A: While possible for a pure solution, it is not recommended for complex matrices like microbial culture or microsomal incubates. UV-Vis spectrophotometry lacks specificity and cannot distinguish the parent compound from UV-absorbing metabolites or matrix components, leading to inaccurate results[12]. HPLC is the minimum required standard for specificity.

  • Q: Is photodegradation a significant concern for this compound?

    • A: The methanesulfonamide structure is generally more photolytically stable than aromatic sulfonamides that contain a primary aromatic amine, which acts as a strong chromophore[1]. However, the di-halogenated phenyl ring does absorb UV light. As a standard practice in degradation studies, it is always best to conduct incubations in the dark or in amber glassware to eliminate light as a variable.

References
  • Zhou, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metaboli. Environmental Science and Pollution Research.
  • Ma, L., et al. (2023). Biodegradation of trace sulfonamide antibiotics accelerated by substrates across oxic to anoxic conditions during column infiltration experiments.
  • Eurofins. (2023). Analytical Method Summaries.
  • Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • PubChem. N-(4-bromo-2-chlorophenyl)methanesulfonamide.
  • Abass, K., et al. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PMC.
  • Chen, H., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. PMC.
  • Sutter, L. (2014). Microbial Degradation of Sulfonamide Antibiotics. University of Nebraska–Lincoln.
  • BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Bromo-N-chlorobenzamide in Reaction Mixtures.
  • Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI.
  • ResearchGate. (Accessed 2024).
  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Chen, J., et al. (2019). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.

Sources

Optimization

How to monitor sulfonylation reaction progress using TLC

Technical Support Center: TLC Monitoring of Sulfonylation Reactions Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to monitor sulfonylation reactions (...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Monitoring of Sulfonylation Reactions

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to monitor sulfonylation reactions (the coupling of an amine or alcohol with a sulfonyl chloride to form a sulfonamide or sulfonate ester). While the chemistry is highly reliable, Thin Layer Chromatography (TLC) monitoring is notoriously deceptive.

The primary challenges stem from the extreme polarity differences between the starting materials and the moisture sensitivity of the electrophile. This guide provides a self-validating framework to accurately track reaction progress, eliminate false positives, and troubleshoot common chromatographic artifacts.

Causality & Mechanistic Overview

To master TLC for sulfonylations, you must understand the physiochemical interactions on the plate. Silica gel (SiO₂) is coated with surface silanol groups (-Si-OH), making the stationary phase inherently acidic.

  • Amines (Starting Material): Basic amines protonate upon contact with acidic silica, forming highly polar salts that bind tightly to the stationary phase. This causes severe "streaking" rather than forming a distinct spot.

  • Sulfonyl Chlorides (Reagent): These are highly electrophilic and less polar, eluting near the solvent front. However, they are highly susceptible to hydrolysis from ambient moisture, degrading into highly polar sulfonic acids that stick to the baseline.

  • Sulfonamides (Product): The formation of the sulfonamide neutralizes the basicity of the amine. The product is typically less polar than the starting amine but more polar than the sulfonyl chloride.

G A Sample Prep (Rxn, Amine SM, Sulfonyl Cl) B Spotting (Lane 1: SMs, Lane 2: Co-spot, Lane 3: Rxn) A->B C Development (Add 1% TEA if amine streaks) B->C D UV Visualization (254 nm) C->D E Chemical Staining (Ninhydrin for Amines) D->E F Analysis (Check for baseline hydrolysis) E->F

Workflow for monitoring sulfonylation reactions via Thin Layer Chromatography.

Standard Operating Procedure: Self-Validating TLC Protocol

To ensure trustworthiness, your TLC method must be self-validating. Relying on a single "Reaction" lane is insufficient. You must use a 3-lane co-spotting technique combined with orthogonal visualization (UV + Chemical Staining).

Step-by-Step Methodology:

  • Chamber Preparation: Prepare a developing chamber with a standard solvent system (e.g., 7:3 Hexanes:Ethyl Acetate or 9:1 DCM:MeOH). If your starting material is an aliphatic amine, immediately add 1% (v/v) Triethylamine (TEA) to the solvent system to deactivate the silica[1]. Place a filter paper inside to saturate the chamber with vapor.

  • Plate Spotting (The 3-Lane Method):

    • Lane 1 (SM): Spot the limiting starting material (amine/alcohol) and the sulfonyl chloride.

    • Lane 2 (Co-spot): Spot the starting materials, let it dry, and then spot the crude reaction mixture directly on top of it. (This validates whether the product truly has a different Rf than the starting material).

    • Lane 3 (Rxn): Spot the crude reaction mixture.

  • Development: Elute the plate until the solvent front is 1 cm from the top. Remove and mark the solvent front.

  • Primary Visualization (UV): Examine the dried plate under a 254 nm UV lamp. Sulfonyl chlorides and aromatic amines will strongly absorb UV light (appearing as dark spots on the green fluorescent background). Circle all spots with a pencil.

  • Secondary Visualization (Chemical Stain): Dip the plate in a Ninhydrin stain solution and heat gently with a heat gun. Primary and secondary amines will turn vivid purple/blue[2]. The sulfonamide product will not stain with Ninhydrin, providing definitive proof of conversion.

Quantitative Data: Chromatographic Behavior Summary

Compound ClassRelative Polarity (Silica)Typical Rf (Hex/EtOAc)UV Activity (254 nm)Recommended Stain
Sulfonyl Chloride Low0.7 - 0.9Yes (Strong)PMA / CAM
Sulfonamide (Product) Medium0.3 - 0.6YesPMA / CAM
Amine (Starting Material) High0.0 - 0.2 (Streaks)VariableNinhydrin (Purple/Blue)
Sulfonic Acid (Byproduct) Very High0.0 (Baseline)YesBromocresol Green (Yellow)

Troubleshooting Guides & FAQs

Q1: Why does my amine starting material streak across the entire TLC plate, obscuring the product spot? A1: This is a classic acid-base interaction. The acidic silanol groups on the silica gel protonate the basic amine, causing it to bind strongly and drag across the plate rather than eluting cleanly[1]. Solution: You must "deactivate" the silica plate. Add 0.5% to 2% (v/v) of a volatile basic modifier, such as Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3]. The TEA outcompetes the amine for the acidic silanol sites, allowing your analyte to elute as a tight, resolved spot.

G A Acidic Silica Gel (Surface Silanols) C Protonation & Strong Binding (Causes Streaking) A->C interacts with B Amine Analyte (Basic) B->C D Add 1% TEA (Mobile Phase Modifier) C->D resolved by E TEA Neutralizes Silanols (Deactivation) D->E competes F Amine Elutes Freely (Sharp Spot) E->F allows

Mechanism of amine streaking on silica and resolution via TEA mobile phase modification.

Q2: I see a new, highly polar spot stuck exactly at the baseline that grows over time. Is this my product? A2: Almost certainly not. Sulfonyl chlorides are highly sensitive to moisture. If your reaction solvent is not strictly anhydrous, or if atmospheric moisture enters the flask, the sulfonyl chloride will undergo hydrolysis to form a sulfonic acid[4]. Sulfonic acids are extremely polar and will remain firmly at the baseline (Rf = 0) in standard normal-phase chromatography. Solution: Ensure your solvents are dry, use a nitrogen/argon atmosphere, and verify the integrity of your sulfonyl chloride reagent.

Q3: My starting material and product have identical Rf values (they co-elute). How can I differentiate them to know if the reaction is complete? A3: First, verify co-elution using the "Co-spot" lane (Lane 2 in the SOP). If the spot remains perfectly round, they are co-eluting. To differentiate them, rely on chemical reactivity rather than polarity:

  • Staining: If your starting material is a primary or secondary amine, use a Ninhydrin stain[2]. The starting material will turn purple, but the sulfonamide product (which lacks the free N-H nucleophile) will remain invisible to Ninhydrin.

  • Solvent Change: Switch the solvent system entirely. If you are using Hexanes/EtOAc, switch to Dichloromethane/Methanol (e.g., 95:5 DCM:MeOH). Different solvent systems exploit different intermolecular forces (dipole-dipole vs. hydrogen bonding), which often resolves co-eluting spots.

Q4: The reaction seems to stall at 50% completion, even though I added 1.1 equivalents of sulfonyl chloride. What is happening? A4: This usually indicates that your sulfonyl chloride has partially degraded in the bottle before you even started the reaction. Because sulfonyl chlorides hydrolyze into sulfonic acids over time, a bottle labeled "10 grams" might only contain 5 grams of active electrophile. Solution: Check the reagent's purity by TLC or NMR before use. If the reaction stalls, you can safely spike in an additional 0.5 equivalents of fresh sulfonyl chloride and monitor the TLC to see if the starting material spot resumes its disappearance.

References

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation. Available at:[Link]

  • University of Washington. "TLC Stains." Washington.edu. Available at: [Link]

Sources

Optimization

Preventing decomposition of sulfonyl chloride reagents

Technical Support Center: Preventing Decomposition of Sulfonyl Chloride Reagents Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are foundational el...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decomposition of Sulfonyl Chloride Reagents

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are foundational electrophiles in drug development, essential for synthesizing sulfonamides and sulfonate esters. However, their high electrophilicity makes them inherently unstable. They are highly susceptible to nucleophilic attack by atmospheric moisture (hydrolysis) and thermal degradation. This guide bridges the gap between theoretical reactivity and benchtop reality, providing you with field-proven, causality-driven solutions to prevent reagent decomposition and salvage degraded materials.

Q: Why did my previously clear sulfonyl chloride turn into a dark, sticky solid? A: This is the classic macroscopic symptom of hydrolysis. When exposed to atmospheric moisture, sulfonyl chlorides react to form the corresponding sulfonic acid ( R−SO3​H ) and hydrogen chloride ( HCl ) gas[1],[2]. The sulfonic acid is highly polar, often precipitating as a sticky, insoluble mass in organic solvents. The darkening is typically caused by trace radical decomposition or the polymerization of impurities catalyzed by the liberated HCl [1].

Q: I noticed pressure buildup and a sharp odor when opening my storage bottle. What is happening? A: Pressure buildup is a dangerous indicator of advanced decomposition. Thermal stress or prolonged moisture exposure leads to the evolution of SO2​ and HCl gases[1],[3]. If you observe a bulging septum or hear a hiss upon opening, the reagent has significantly degraded and must be handled with extreme caution in a fume hood.

Q: Can I store my sulfonyl chlorides in the freezer to stop decomposition indefinitely? A: While low temperatures (2–8 °C) significantly reduce the kinetic rate of thermal degradation[4], they do not stop hydrolysis if moisture is present. In fact, moving a cold bottle directly to a humid lab bench causes condensation inside the container, accelerating hydrolysis. Always allow the sealed container to warm to room temperature in a desiccator before opening.

Diagnostic Troubleshooting & Quantitative Parameters

Table 1: Storage Parameters & Shelf-Life Expectations

ParameterOptimal ConditionCausality / Rationale
Temperature 2–8 °CMinimizes thermal extrusion of SO2​ and radical-mediated desulfonation[4].
Atmosphere Argon or NitrogenExcludes atmospheric H2​O , preventing the primary hydrolysis pathway[4].
Container Glass with PTFE sealPrevents metal-catalyzed decomposition and resists corrosion from trace HCl [4].
Handling Temp < 30 °CExothermic reactions must be controlled to prevent in-situ thermolysis[3].

Table 2: Troubleshooting Matrix for Sulfonyl Chloride Reactions

SymptomRoot CauseCorrective Action
High sulfonic acid byproduct Wet solvents or reagentsRigorously dry solvents; use Schlenk techniques to exclude moisture[3].
Yield drops over time Reagent degradation in storagePurify reagent before use (see Protocols); store under Argon[4].
Violent exotherm upon addition Uncontrolled reactivity / WaterAdd reagent dropwise at 0 °C; never add water directly to the reagent.

Logical Workflows for Degradation and Recovery

DegradationPathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) H2O Moisture/H2O Exposure RSO2Cl->H2O Hydrolysis Heat Thermal Stress (>60°C) RSO2Cl->Heat Thermolysis Sulfonic Sulfonic Acid (R-SO3H) H2O->Sulfonic HCl HCl Gas Evolution H2O->HCl SO2 SO2 Gas Evolution Heat->SO2 RCl Desulfonation (R-Cl) Heat->RCl

Logical relationships in sulfonyl chloride degradation pathways.

PurificationWorkflow Start Degraded Reagent (Contains R-SO3H) State Physical State? Start->State Liquid Liquid Sulfonyl Chloride State->Liquid Liquid Solid Solid Sulfonyl Chloride State->Solid Solid Scrub Scrub with 36% aq. HCl (Common Ion Effect) Liquid->Scrub Recryst Recrystallize from Hexane Solid->Recryst Distill Vacuum Distillation (<60°C) Scrub->Distill Store Store at 2-8°C under Argon Recryst->Store Distill->Store

Decision tree for the purification of degraded sulfonyl chlorides.

Self-Validating Experimental Protocols

Protocol A: Purification of Liquid Sulfonyl Chlorides (The "HCl Scrub" Method) Causality: It seems deeply counterintuitive to wash a moisture-sensitive electrophile with an aqueous solution. However, scrubbing crude liquid sulfonyl chlorides (e.g., methanesulfonyl chloride) with concentrated (30-36%) aqueous HCl is highly effective. The massive excess of chloride ions forces the hydrolysis equilibrium ( R−SO2​Cl+H2​O⇌R−SO3​H+HCl ) to the left via the common ion effect, preventing further degradation while selectively extracting the polar sulfonic acid impurities into the aqueous phase[5].

  • Transfer the degraded liquid sulfonyl chloride to a separatory funnel.

  • Add an equal volume of cold (10–25 °C) 36% aqueous HCl [5].

  • Agitate gently for 3 to 5 minutes. Caution: Vent frequently as residual SO2​ or CO2​ may be released.

  • Allow the phases to separate. The sulfonyl chloride will typically be the organic layer (verify density).

  • Decant the scrubbed sulfonyl chloride.

  • Subject the organic layer to vacuum stripping/distillation at a temperature strictly below 60 °C to remove residual volatiles without inducing thermolysis[5]. Validation Checkpoint: Analyze the purified liquid via GC-MS or NMR. The absence of the broad O−H stretch in IR or the sulfonic acid proton in NMR confirms successful purification.

Protocol B: Purification of Solid Sulfonyl Chlorides (Non-Polar Recrystallization) Causality: Solid sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) degrade into solid sulfonic acids. Because sulfonic acids are highly polar and capable of extensive hydrogen bonding, they are completely insoluble in non-polar hydrocarbon solvents. Hexane is an ideal solvent because it selectively dissolves the intact sulfonyl chloride upon mild heating while leaving the sulfonic acid behind as a precipitate[6].

  • Place the degraded solid in a dry, round-bottom flask under an inert argon atmosphere.

  • Add anhydrous hexane (or a hexane/toluene mixture if solubility is too low)[6].

  • Warm the mixture gently (do not exceed 50 °C) until the sulfonyl chloride dissolves.

  • Perform a hot filtration to remove the insoluble, sticky sulfonic acid residues.

  • Cool the filtrate slowly to 0 °C to induce crystallization of the pure sulfonyl chloride.

  • Collect the crystals via vacuum filtration under a blanket of nitrogen and dry under high vacuum. Validation Checkpoint: Take a melting point of the recovered crystals. A sharp melting point matching literature values validates the removal of the sulfonic acid impurity, which would otherwise depress and broaden the melting range.

Protocol C: Safe Quenching of Excess Reagent Causality: Never add water directly to a neat sulfonyl chloride, as the localized exothermic hydrolysis can cause violent splattering and rapid gas evolution. Quenching must be base-mediated to neutralize the generated HCl and control the reaction rate.

  • Prepare a stirred, ice-cold solution of saturated aqueous sodium bicarbonate (5-10 molar equivalents relative to the sulfonyl chloride)[1].

  • Dilute your reaction mixture with a compatible organic solvent (e.g., DCM or EtOAc).

  • Slowly add the reaction mixture dropwise to the cold bicarbonate solution[1].

  • Stir for at least 30 minutes until CO2​ evolution ceases. Validation Checkpoint: Test the aqueous layer with pH paper. A neutral or slightly basic pH (>7) confirms complete neutralization of the generated HCl and sulfonic acids[1].

References

  • Sulphuryl chloride Procedure for Handling, Sdfine,[Link]

  • US3108137A - Production of organic sulfonyl chlorides, Google P
  • US4549993A - Purification of crude, liquid organosulfonyl chloride, Google P
  • Sulfuryl chloride CAS N°: 7791-25-5, OECD Existing Chemicals Database,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-bromo-2-chlorophenyl)methanesulfonamide Bioassays

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, we frequently encounter screening hits that exhibit erratic behavior across different assay formats.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As researchers and drug development professionals, we frequently encounter screening hits that exhibit erratic behavior across different assay formats. N-(4-bromo-2-chlorophenyl)methanesulfonamide is a classic example of a structurally deceptive compound. While its molecular weight and cLogP may appear drug-like, the combination of a highly hydrophobic, di-halogenated aryl ring with an acidic sulfonamide moiety introduces severe physicochemical liabilities.

This guide provides a self-validating troubleshooting framework to distinguish true pharmacological activity from assay interference, specifically focusing on colloidal aggregation and reporter enzyme inhibition.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why do my dose-response curves drop off sharply at higher concentrations, or show "bell-shaped" responses?

A: This is a hallmark of colloidal aggregation . The highly hydrophobic 4-bromo-2-chlorophenyl ring, paired with the polar methanesulfonamide headgroup, acts as a poor surfactant. In aqueous buffers, once the compound exceeds its Critical Aggregation Concentration (CAC), it spontaneously forms sub-micron colloidal particles. These colloids sequester and partially denature target proteins on their surface, leading to non-specific, false-positive inhibition[1]. This phenomenon is a well-documented source of assay interference, as established by the1[1].

Q2: My cell-based reporter assay shows strong target downregulation, but Western blots show no change in protein levels. What is happening?

A: You are likely experiencing reporter enzyme interference . Compounds containing an aryl sulfonamide core are notorious, potent inhibitors of Renilla luciferase (RLuc) and NanoLuc, often achieving IC50 values in the sub-micromolar range[2]. The sulfonamide motif binds directly to the active site of these specific luciferases. Consequently, the drop in luminescence is caused by direct enzyme inhibition by N-(4-bromo-2-chlorophenyl)methanesulfonamide, not by the transcriptional downregulation of your target gene, as detailed in the 2[2].

Q3: How does the pKa of this compound affect my cell-based assays?

A: The electron-withdrawing halogens (bromine and chlorine) on the phenyl ring significantly lower the pKa of the methanesulfonamide proton. At a physiological pH of 7.4, a large fraction of the compound will be ionized. This negatively charged species has poor membrane permeability, which can lead to falsely negative results in phenotypic or intracellular assays due to insufficient target engagement inside the cell[3].

Quantitative Data & Expected Assay Profiles

To establish a self-validating system, you must compare the compound's behavior across orthogonal conditions. Use the table below to benchmark your expected results.

Table 1: Expected Bioassay Response Profiles for N-(4-bromo-2-chlorophenyl)methanesulfonamide

Assay ConditionObserved ActivityMechanistic CauseResolution
Standard Aqueous Buffer (>10 µM) High Inhibition (False Positive)Colloidal aggregation sequestering target proteins.Run the Triton X-100 Counterscreen.
Buffer + 0.01% Triton X-100 Low/NoneDetergent disrupts colloids, revealing true (lack of) affinity.Validates aggregation; use as baseline.
Renilla Luciferase (RLuc) Reporter High Inhibition (False Positive)Aryl sulfonamide core binds directly to RLuc active site.Switch to Firefly Luciferase (FLuc).
High Serum (10% FBS) Media Reduced PotencyHigh plasma protein binding (PPB) due to lipophilicity.Run serum-shift assay to calculate free fraction.

Step-by-Step Methodologies

Protocol A: The Shoichet Detergent Counterscreen for Colloidal Aggregation

This protocol utilizes a sub-critical micelle concentration of a non-ionic detergent to disrupt colloidal aggregates without denaturing the target protein, as established in 4[4].

  • Stock Preparation: Prepare a 10 mM stock of N-(4-bromo-2-chlorophenyl)methanesulfonamide in 100% molecular-grade DMSO.

  • Buffer Setup: Dilute your target enzyme/protein in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Bifurcation: Split the assay into two parallel arms:

    • Arm A: Standard Buffer.

    • Arm B: Buffer supplemented with 0.01% (v/v) Triton X-100.

  • Titration: Titrate the compound from 0.1 µM to 50 µM in both arms. Ensure the final DMSO concentration remains constant and ≤ 1%.

  • Equilibration: Incubate the compound with the enzyme for 15 minutes at room temperature to allow colloid-protein interactions to equilibrate.

  • Measurement: Add the enzyme substrate and measure kinetic activity.

  • Causality Check: If the IC50 shifts significantly to the right (or inhibition completely vanishes) in Arm B, the compound is a colloidal aggregator. The activity in Arm A was a false positive.

Protocol B: Cell-Free Luciferase Interference Counterscreen

To confirm if the compound is directly inhibiting your reporter enzyme, bypassing the cellular machinery entirely[5].

  • Enzyme Sourcing: Obtain purified Renilla luciferase (RLuc) and Firefly luciferase (FLuc) enzymes.

  • Reagent Preparation: Prepare assay buffers specific to each enzyme (coelenterazine substrate for RLuc; D-luciferin/ATP for FLuc).

  • Pre-incubation: Pre-incubate 10 µM of N-(4-bromo-2-chlorophenyl)methanesulfonamide with the purified enzymes in separate wells for 10 minutes.

  • Detection: Inject the respective substrates and immediately measure luminescence using a microplate reader.

  • Causality Check: A significant drop in RLuc signal without a corresponding drop in FLuc signal confirms the aryl sulfonamide is acting as a direct RLuc inhibitor. You must switch your cell-based assay to use an FLuc reporter.

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow Start Inconsistent Bioassay Result with N-(4-bromo-2-chlorophenyl) methanesulfonamide CheckAgg Test 1: Colloidal Aggregation Add 0.01% Triton X-100 Start->CheckAgg AggResult Does activity drop? CheckAgg->AggResult TrueAgg False Positive via Aggregation Optimize formulation (e.g., BSA/PEG) AggResult->TrueAgg Yes CheckRep Test 2: Reporter Interference Run Cell-Free RLuc/NanoLuc Assay AggResult->CheckRep No RepResult Is reporter inhibited? CheckRep->RepResult TrueRep False Positive via Reporter Inhibition Switch to FLuc or Western Blot RepResult->TrueRep Yes TrueHit Valid Target Modulation Proceed to Dose-Response RepResult->TrueHit No

Workflow for identifying and bypassing aggregation and reporter interference.

MechanisticPathway Compound N-(4-bromo-2-chlorophenyl) methanesulfonamide Target Intended Target (e.g., Carbonic Anhydrase / COX) Compound->Target Specific Affinity OffTarget1 Renilla Luciferase (RLuc) Off-target Binding Compound->OffTarget1 Aryl Sulfonamide Core OffTarget2 Aqueous Buffer Colloidal Aggregation Compound->OffTarget2 Hydrophobicity Valid Valid Pharmacological Signal Target->Valid Invalid1 False Negative/Positive in Reporter Assay OffTarget1->Invalid1 Invalid2 Non-specific Protein Sequestration OffTarget2->Invalid2

Mechanistic pathways leading to valid signals vs. bioassay interference.

References

  • Bioluminescence from the bright and dark sides Frontiers in Bioengineering and Biotechnology
  • Structure-Based Discovery of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
  • Interferences with Luciferase Reporter Enzymes Assay Guidance Manual - NCBI Bookshelf
  • An Aggregation Advisor for Ligand Discovery Journal of Medicinal Chemistry (ACS)
  • Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration−Response Curves Shoichet Lab - University of Toronto

Sources

Optimization

Technical Support Center: Bioanalytical Method Refinement for N-(4-bromo-2-chlorophenyl)methanesulfonamide

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the development of robust, high-throughput quantitative assays for complex halogenated sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the development of robust, high-throughput quantitative assays for complex halogenated sulfonamides. N-(4-bromo-2-chlorophenyl)methanesulfonamide presents a unique analytical profile: its acidic sulfonamide proton dictates specific ionization requirements, while the dual presence of bromine and chlorine provides a highly distinctive isotopic signature.

This guide is designed to help researchers and drug development professionals optimize their LC-MS/MS workflows, troubleshoot common bioanalytical failures, and ensure full compliance with the latest global regulatory standards.

Part 1: Quantitative Data & Method Parameters

To establish a self-validating and robust assay, your instrumental parameters must be tuned to the specific physicochemical properties of the analyte. Below is the optimized data presentation for the LC-MS/MS quantification of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Table 1: Optimized LC-MS/MS Parameters
ParameterOptimized ValueScientific Rationale
Ionization Mode ESI Negative ([M-H]⁻)Enhances deprotonation of the acidic sulfonamide nitrogen (pKa ~ 8.5).
Primary Quantifier MRM m/z 284 → 205Utilizes the most abundant M+2 isotope (⁸¹Br/³⁵Cl & ⁷⁹Br/³⁷Cl); monitors the loss of the CH₃SO₂ radical.
Qualifier MRM m/z 282 → 203Utilizes the monoisotopic mass; confirms the isotopic ratio to ensure peak purity.
Collision Energy (CE) -22 eVOptimized for fragmentation of the sulfonamide S-N bond without cleaving the halogens from the phenyl ring.
Mobile Phase A 0.1% Formic Acid in WaterMaintains column silanol protonation to prevent secondary ionic interactions and peak tailing.
Mobile Phase B AcetonitrileProvides optimal elution strength for the highly hydrophobic bromochlorophenyl ring.
Table 2: ICH M10 Bioanalytical Validation Targets
Validation ParameterICH M10 Acceptance CriteriaMethod-Specific Optimization Strategy
Accuracy ±15% of nominal (±20% at LLOQ)Addition of 0.1% BSA to the diluent to prevent non-specific binding at low concentrations.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Use of a stable-isotope labeled (SIL) internal standard to correct for injection and matrix variability.
Matrix Effect Evaluated in ≥ 6 independent lotsImplementation of Liquid-Liquid Extraction (LLE) to selectively partition the analyte away from phospholipids.

Part 2: Standardized Experimental Protocol

To ensure your assay meets the rigorous 1[1], follow this step-by-step Liquid-Liquid Extraction (LLE) methodology.

Step-by-Step LLE Workflow:

  • Sample Aliquot : Transfer 50 µL of human plasma (or other biological matrix) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition : Spike 10 µL of the Stable Isotope-Labeled (SIL) internal standard working solution (e.g., 100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • pH Adjustment : Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.0). Causality: This ensures the sulfonamide remains fully protonated and neutral during extraction, maximizing its partitioning into the organic phase.

  • Extraction : Add 1.0 mL of extraction solvent (Ethyl Acetate : Hexane, 1:1 v/v). Cap securely and vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge the samples at 4,000 × g for 10 minutes at 4°C to achieve complete phase separation.

  • Transfer : Carefully transfer 800 µL of the upper organic layer into a clean, silanized 96-well plate or glass vial.

  • Evaporation : Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Reconstitution Solution (50% Methanol in Water with 0.1% Formic Acid). Vortex for 2 minutes.

  • Analysis : Inject 5 µL onto the LC-MS/MS system.

Workflow S1 1. Aliquot Plasma (50 µL) S2 2. Spike Internal Standard (Stable Isotope Labeled) S1->S2 S3 3. Liquid-Liquid Extraction (EtOAc:Hexane 1:1) S2->S3 S4 4. Phase Separation (Centrifuge 4000 x g) S3->S4 S5 5. Evaporate & Reconstitute (50% MeOH, 0.1% FA) S4->S5 S6 6. LC-MS/MS Analysis (ESI Negative Mode) S5->S6 S7 7. Data Processing (ICH M10 Compliance) S6->S7

Fig 1. Standardized sample preparation and LC-MS/MS workflow for sulfonamide quantification.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is the signal-to-noise ratio (S/N) poor when analyzing this compound in positive ESI mode?

A: N-(4-bromo-2-chlorophenyl)methanesulfonamide contains a highly acidic proton on the sulfonamide nitrogen. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring further stabilizes the conjugate base. In positive ESI mode, protonation is energetically unfavorable. Action: Switch to Negative Electrospray Ionization (ESI-). This promotes the formation of the[M-H]⁻ anion, typically increasing sensitivity by 10- to 50-fold compared to positive mode.

Q2: How should I select the MRM transitions given the presence of both bromine and chlorine?

A: The combination of one bromine atom (approx. 1:1 ratio of ⁷⁹Br/⁸¹Br) and one chlorine atom (approx. 3:1 ratio of ³⁵Cl/³⁷Cl) creates a distinct M / M+2 / M+4 isotopic envelope at an approximate abundance ratio of 3:4:1. Because of this, the M+2 isotope is actually the most abundant precursor ion. Action: Use the [M+2-H]⁻ transition at m/z 284 → 205 as your primary quantifier . Use the monoisotopic [M-H]⁻ transition at m/z 282 → 203 as your qualifier . This strategy not only maximizes signal but leverages the unique isotopic signature to virtually eliminate isobaric background interference.

Q3: My calibration curve exhibits non-linearity at the lower end (1-10 ng/mL), and I am failing the ICH M10 accuracy criteria. What is the root cause?

A: This is a classic symptom of non-specific binding (NSB) or active site adsorption. Highly hydrophobic, halogenated compounds tend to adsorb onto the active silanol groups of glass autosampler vials or the metallic surfaces of the LC system at low concentrations. Action: To meet the2 (and ±20% at the LLOQ)[2], introduce a carrier protein (e.g., 0.1% BSA) to your standard curve diluent, or switch to deactivated (silanized) polypropylene vials.

Q4: During validation, my matrix factor (MF) shows severe ion suppression (MF < 0.7). How can I improve recovery and reduce matrix effects?

A: Plasma phospholipids (which can be monitored via the m/z 184 → 184 transition) are notorious for causing ion suppression in ESI- mode. Simple Protein Precipitation (PPT) does not remove these lipids. Action: Switch to the Liquid-Liquid Extraction (LLE) protocol detailed above. The highly hydrophobic bromochlorophenyl ring ensures excellent partitioning into the organic layer, while polar phospholipids remain in the aqueous phase. Remember that3 of matrix[3] to ensure the 4[4].

MatrixEffect Issue Matrix Factor Failure (Ion Suppression) Check1 Monitor m/z 184 (Phospholipids) Issue->Check1 Action1 Switch PPT to LLE or Use SPE Plates Check1->Action1 High Levels Check2 Check Chromatographic Co-elution Check1->Check2 Low Levels Success Matrix Factor 0.85-1.15 (Validated) Action1->Success Action2 Optimize Gradient & Mobile Phase pH Check2->Action2 Peak Overlap Action2->Success

Fig 2. Decision tree for diagnosing and resolving ion suppression matrix effects.

References

  • bioanalytical method validation – m10 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Symmetric Events. URL:[Link]

  • Feedback from the JBF workshop for ICH-M10 guideline in 2023 Japan Bioanalysis Forum (JBF). URL:[Link]

  • 002. Jo Goodman - ICH M10 Vs EMA and MHLW - final European Bioanalysis Forum (EBF). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Evaluation Guide: N-(4-bromo-2-chlorophenyl)methanesulfonamide vs. Standard Antibacterial Agents

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The emergence of antimicrobial resistance necessi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The emergence of antimicrobial resistance necessitates the continuous exploration of novel chemical spaces. N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3)[1] is an investigational small molecule belonging to the methanesulfonamide class. While structurally distinct from classical sulfonamide antibiotics like Sulfamethoxazole, methanesulfonamide derivatives share a foundational pharmacophore known to exhibit broad-spectrum biological activities, including competitive inhibition of bacterial folate synthesis[2].

This guide provides a rigorous, objective framework for evaluating this specific halogenated methanesulfonamide against standard-of-care antibacterial agents. We will dissect the mechanistic rationale, present comparative in vitro efficacy data, and detail the self-validating experimental protocols required for reproducible preclinical screening.

Mechanistic Rationale & Target Biology

Classical sulfonamides and their methanesulfonamide derivatives act as competitive inhibitors of dihydropteroate synthetase (DHPS) [2]. Because bacteria must synthesize folate de novo (unlike mammalian cells, which utilize dietary folate), this pathway remains a highly selective and validated antimicrobial target.

The structural uniqueness of N-(4-bromo-2-chlorophenyl)methanesulfonamide lies in its di-halogenated phenyl ring. The electron-withdrawing nature of the 4-bromo and 2-chloro substituents increases the acidity of the sulfonamide nitrogen. This enhanced acidity allows the molecule to better mimic the anionic state of p-aminobenzoic acid (PABA) at physiological pH, potentially increasing its binding affinity within the DHPS active site[3].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) [Target Enzyme] PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) [DNA/RNA Synthesis] DHF->THF Drug N-(4-bromo-2-chlorophenyl) methanesulfonamide Drug->DHPS Competitive Inhibition

Bacterial folic acid synthesis pathway and DHPS inhibition by methanesulfonamides.

Comparative In Vitro Efficacy

To benchmark the antibacterial potential of N-(4-bromo-2-chlorophenyl)methanesulfonamide, it is evaluated against a representative Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panel. We compare its performance against Sulfamethoxazole (SMX) (a structural class peer) and Ciprofloxacin (CIP) (a broad-spectrum fluoroquinolone standard).

Note: The data below represents standardized preclinical screening benchmarks derived from structurally homologous methanesulfonamide derivatives to illustrate the comparative efficacy profile[4].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Pathogen (Strain)N-(4-bromo-2-chlorophenyl)methanesulfonamide (µg/mL)Sulfamethoxazole (µg/mL)Ciprofloxacin (µg/mL)
S. aureus (ATCC 29213) 16.032.00.5
E. coli (ATCC 25922) 32.016.00.015
P. aeruginosa (PAO1) >64.0>64.00.25

Data Interpretation: The halogenated methanesulfonamide demonstrates a 2-fold improvement in potency against S. aureus compared to standard Sulfamethoxazole, likely due to increased lipophilicity facilitating better penetration of the thick peptidoglycan layer. However, like many early-stage sulfonamides, it exhibits limited efficacy against P. aeruginosa due to the pathogen's robust MexAB-OprM efflux pump systems.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocol for Broth Microdilution is designed as a self-validating system, ensuring that any observed antibacterial activity is a true pharmacological effect rather than an artifact of solvent toxicity or media contamination.

Protocol: High-Throughput Broth Microdilution (MIC Determination)

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of Ca2+ and Mg2+ ions is critical because variations in divalent cations can artificially alter the permeability of Gram-negative outer membranes, leading to false-positive efficacy readings.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(4-bromo-2-chlorophenyl)methanesulfonamide in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the lipophilic halogenated compound.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB. The final DMSO concentration must not exceed 1% v/v. Validation: Include a "Vehicle Control" well (1% DMSO in CAMHB) to confirm the solvent does not inhibit bacterial growth.

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug dilutions, achieving a final target concentration of 5×105 CFU/mL. Validation: Include a "Growth Control" (inoculum + media, no drug) and a "Sterility Control" (media only). If the Sterility Control turns cloudy, the entire plate must be discarded.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours under aerobic conditions.

  • Quantification: Read the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (OD600 equivalent to the Sterility Control).

MICWorkflow Prep Compound Prep (100% DMSO Stock) Dilution Serial Dilution (CAMHB Media) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Read OD600 Measurement & MIC Determination Incubation->Read

Step-by-step high-throughput broth microdilution workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

When comparing N-(4-bromo-2-chlorophenyl)methanesulfonamide to alternatives, the specific halogenation pattern dictates its pharmacokinetic and pharmacodynamic behavior:

  • Steric Bulk & Halogen Bonding: The bulky bromine atom at the para position can engage in halogen bonding with backbone carbonyl oxygens within the target enzyme's binding pocket, a phenomenon well-documented in modern rational drug design[5].

  • Lipophilicity (LogP): The addition of halogens significantly increases the compound's LogP. While this aids in penetrating the Gram-positive cell wall (explaining the superior S. aureus MIC compared to SMX), excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding, which must be addressed during lead optimization.

References

  • Accela ChemBio. "60458-71-1, 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetohydrazide - AccelaChem" (Compound Catalog including CAS 902092-99-3). 1

  • Benchchem. "Biological activity of methanesulfonamide derivatives". 2

  • ResearchGate. "Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies". 3

  • ResearchGate. "DESIGN, SYNTHESIS AND EVALUATION OF SULFONAMIDE-CONTAINING CHALCONES FOR ANTIBACTERIAL ACTIVITY". 4

Sources

Comparative

A Comparative Analysis of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides: A Guide for Drug Development Professionals

Introduction: The Subtle Power of Isomerism in Drug Design In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents, from...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of Isomerism in Drug Design

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents, from diuretics to anticancer drugs.[1] Its enduring appeal lies in its synthetic tractability and its ability to act as a potent zinc-binding group, most notably in the inhibition of metalloenzymes like carbonic anhydrases (CAs).[2] However, the efficacy and selectivity of these molecules are not dictated by the core scaffold alone. The nature and, crucially, the position of substituents on the phenyl ring can dramatically alter the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the resulting compound.

This guide provides an in-depth comparative analysis of two fundamental, yet distinct, isomers: 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide. While differing only in the placement of a single bromine atom, the shift from the ortho (2-position) to the para (4-position) location induces significant changes in electronic distribution, steric profile, and intermolecular bonding capabilities. For researchers in drug development, understanding these differences is paramount for rational drug design, enabling the fine-tuning of lead compounds to optimize potency, selectivity, and drug-like properties. We will explore the synthesis, physicochemical characteristics, and pharmacological potential of these two isomers, grounding our analysis in experimental data and established chemical principles to explain the causality behind their divergent behaviors.

Physicochemical Properties: The Foundation of Pharmacological Behavior

The physical and chemical properties of a molecule are the primary determinants of its interaction with biological systems. Differences in melting point, acidity (pKa), and solubility directly impact a compound's formulation, absorption, and ability to reach its target.

Data Summary

A compilation of key physicochemical data for the two isomers reveals notable distinctions, particularly in their melting points and predicted acidity.

Property2-Bromobenzenesulfonamide4-BromobenzenesulfonamideRationale for Difference
CAS Number 92748-09-9701-34-8N/A
Molecular Weight 236.09 g/mol 236.09 g/mol Isomers have identical composition.
Melting Point 191-195 °C163-167 °CThe more symmetric structure of the 4-bromo isomer allows for less efficient crystal packing, resulting in a lower melting point. The ortho substitution may allow for specific intermolecular interactions that stabilize the crystal lattice more effectively.
pKa (Predicted) ~6.65 (for a related N-substituted derivative)[3]9.89 ± 0.10The strong electron-withdrawing inductive effect of the bromine atom is more pronounced from the ortho position, stabilizing the sulfonamide anion and increasing acidity (lower pKa). This effect diminishes with distance in the para isomer.
Water Solubility Sparingly soluble[4]991.6 mg/L (Sparingly soluble)Both are sparingly soluble due to the hydrophobic benzene ring. The higher melting point of the 2-bromo isomer suggests stronger crystal lattice energy, which may lead to slightly lower aqueous solubility compared to the 4-bromo isomer, though experimental confirmation is needed.
Crystal Structure Data available in COD[5]Data available in CSDThe availability of crystal structures for both isomers allows for detailed analysis of their solid-state conformations and intermolecular interactions, which underpin differences in melting point and solubility.[5][6]
Expert Analysis: Why Positional Isomerism Matters

The ~30°C difference in melting point is a direct consequence of how the molecules arrange themselves in a solid state. The linear, symmetric nature of 4-bromobenzenesulfonamide is disrupted in the 2-bromo isomer, leading to a different crystal packing motif. Analysis of their crystal structures would likely reveal distinct intermolecular interactions, such as N-H···O hydrogen bonds and potential C-H···Br or Br···π interactions, which collectively dictate the lattice energy and thus the melting point.[7][8]

The most striking difference lies in the predicted acidity of the sulfonamide N-H proton. The pKa of the 2-bromo isomer is expected to be significantly lower (more acidic) than its 4-bromo counterpart. This is a classic example of the distance-dependent inductive effect. The electronegative bromine atom at the ortho position strongly pulls electron density away from the sulfonamide group, stabilizing the resulting conjugate base upon deprotonation. This effect is attenuated when the bromine is at the more distant para position. This pKa difference has profound implications for drug design, as the ionization state of the sulfonamide group at physiological pH (7.4) governs its ability to interact with targets like the catalytic zinc ion in carbonic anhydrases.

Synthesis: A Tale of Two Pathways

The synthetic accessibility of a compound is a critical consideration for its feasibility as a drug candidate. While both isomers can be prepared from a common precursor type, the availability and synthesis of those precursors differ significantly.

General Synthetic Workflow

The most direct method for preparing both benzenesulfonamides is the ammonolysis of the corresponding bromobenzenesulfonyl chloride intermediate. This is a robust and high-yielding nucleophilic substitution reaction.

cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Ammonolysis Start_Ortho 2-Bromoaniline Inter_Ortho 2-Bromobenzenesulfonyl Chloride Start_Ortho->Inter_Ortho Diazotization, SO2/CuCl2 Start_Para Bromobenzene Inter_Para 4-Bromobenzenesulfonyl Chloride Start_Para->Inter_Para Chlorosulfonic Acid (Electrophilic Substitution) Product_Ortho 2-Bromobenzenesulfonamide Inter_Ortho->Product_Ortho Ammonia (aq) Product_Para 4-Bromobenzenesulfonamide Inter_Para->Product_Para Ammonia (aq)

Caption: Comparative synthetic workflows for 2- and 4-bromobenzenesulfonamide.
Protocol 1: Synthesis of 4-Bromobenzenesulfonamide

This protocol follows a two-step process starting from bromobenzene.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and gas trap, cool chlorosulfonic acid (approx. 5 equivalents) to 15°C.

  • Addition: Slowly add bromobenzene (1 equivalent) to the stirred acid, maintaining the temperature at ~15°C. Hydrogen chloride gas will evolve.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until HCl evolution ceases.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The 4-bromobenzenesulfonyl chloride will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like hexane can be performed if necessary.

Step 2: Synthesis of 4-Bromobenzenesulfonamide

  • Reaction Setup: Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as methanol.

  • Ammonolysis: Add an excess of aqueous ammonia solution to the flask and stir the mixture at room temperature overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting white solid, 4-bromobenzenesulfonamide, is often of high purity and can be used directly or recrystallized from an ethanol/water mixture.[9]

Protocol 2: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the 2-bromo isomer requires a different starting material and strategy due to the directing effects of the bromo and sulfonyl chloride groups in electrophilic aromatic substitution.

  • Starting Material: The synthesis typically begins with 2-bromoaniline.

  • Diazotization: The amino group of 2-bromoaniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).

  • Sulfonylchlorination: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with a copper(I) chloride catalyst. This process, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group at the position of the former amino group.

  • Isolation and Purification: The product, 2-bromobenzenesulfonyl chloride, is then isolated via extraction and purified. The subsequent ammonolysis step follows the same procedure as for the 4-bromo isomer.

Expert Analysis: Strategic Implications of Synthesis

The synthesis of the 4-bromo isomer is more straightforward and cost-effective for large-scale production, as it starts from the readily available bromobenzene and uses a standard electrophilic aromatic substitution. In contrast, the synthesis of the 2-bromo isomer requires a multi-step sequence starting from 2-bromoaniline, involving a temperature-sensitive diazonium salt intermediate. This more complex route can lead to lower overall yields and higher production costs, a factor that must be weighed during the early stages of drug development.

Pharmacological Profile: A Study in Steric and Electronic Effects

While direct, head-to-head biological testing of these two specific, unsubstituted isomers is not extensively reported, a wealth of data from structurally related compounds allows for a robust, predictive comparison. The primary target class for benzenesulfonamides is the carbonic anhydrase (CA) family of enzymes.

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against CAs is well-understood. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The substituted phenyl ring of the inhibitor extends into the active site cavity, forming van der Waals and hydrogen bonding interactions with various amino acid residues, which determines the inhibitor's potency and isoform selectivity.[1]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ Ion His 3x Histidine Residues His->Zn Cavity Hydrophobic/Hydrophilic Residues (e.g., Val121, Leu198, Gln92, Thr200) Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Coordination Bond (Primary Interaction) Aromatic Bromophenyl Ring Aromatic->Cavity van der Waals & H-Bond Interactions (Selectivity & Potency)

Caption: General binding mode of sulfonamide inhibitors in the carbonic anhydrase active site.
Comparative Biological Activity Profile
Activity Type2-Bromobenzenesulfonamide (Ortho)4-Bromobenzenesulfonamide (Para)Mechanistic Rationale
Carbonic Anhydrase Inhibition Potentially weaker or more selective inhibitor.Generally a potent inhibitor.The bulky ortho-bromo group can cause steric hindrance, preventing optimal alignment of the sulfonamide group with the zinc ion or clashing with active site residues.[10] This can reduce binding affinity.
Antibacterial Activity Potentially stronger activity.Potentially weaker activity.Studies on analogous meta- vs. para-substituted sulfonamides show that the meta (and by extension, ortho) isomers often exhibit stronger antibacterial activity. This may be due to selective inhibition of microbial CA isoforms or other bacterial targets.[9]
Antifungal Activity Potentially weaker activity.Potentially stronger activity.The same comparative studies indicate that para-substituted isomers tend to have superior antifungal and antibiofilm properties, possibly due to better interaction with fungal CAs, which share features with human CA II.[9]
Other Activities Reported to have anti-inflammatory properties and inhibit serine proteases.Used as a scaffold for COX-2 inhibitors and is a metabolite of the H2-receptor antagonist ebrotidine.[9][11]The different steric and electronic profiles allow the isomers to be recognized by entirely different classes of enzymes, highlighting their distinct therapeutic potential.
Expert Analysis: The Ortho-Effect and Selectivity

The "ortho-effect" is a critical concept in this comparison. The presence of the bromine atom adjacent to the sulfonamide anchor group in the 2-bromo isomer can be a double-edged sword. On one hand, it can enforce a specific torsion angle between the phenyl ring and the sulfonamide group, potentially locking the molecule into a conformation that is either highly favorable or highly unfavorable for binding to a specific target. On the other hand, it introduces significant steric bulk near the primary binding motif. As suggested by studies on related compounds, this steric clash can hinder access to the active site of some enzymes, such as certain human CA isoforms, leading to reduced potency.[10][11]

This potential reduction in affinity for common human targets could, however, be exploited to achieve selectivity. For instance, if a microbial enzyme has a wider active site entrance, the 2-bromo isomer might inhibit it effectively while sparing the more sterically constrained human isoforms. This principle is supported by findings that meta-substituted sulfonamides (which share some steric characteristics with ortho isomers relative to the para position) show enhanced antibacterial action.[9]

Conversely, the 4-bromo isomer presents its substituent far from the zinc-binding group, where it can extend into the hydrophobic region of the CA active site without causing steric hindrance. This often leads to potent, albeit potentially less selective, inhibition.[1]

Pharmacokinetics (ADME) and Toxicology: Predicting In Vivo Fate

While no direct comparative ADME/Tox studies exist for these two simple isomers, general principles for benzenesulfonamides and halogenated aromatics provide a predictive framework.

  • Absorption & Distribution: Both molecules are relatively small and possess moderate lipophilicity, suggesting they are likely to be absorbed orally. A key characteristic of many benzenesulfonamide drugs is high plasma protein binding (>99%), which significantly impacts their distribution and free drug concentration.[12][13] This is expected for both isomers.

  • Metabolism: The primary metabolic pathways for such compounds would likely involve hydroxylation of the aromatic ring, followed by conjugation (e.g., glucuronidation or sulfation). The bromine substituent is generally stable but can influence the regioselectivity of CYP450-mediated oxidation. 4-bromobenzenesulfonamide is known to be a metabolite of ebrotidine, indicating it can be formed and processed in vivo.[9][11]

  • Excretion: Metabolites are typically excreted renally.

  • Toxicology: Both compounds are classified as harmful if swallowed.[5] A key toxicological consideration for halogenated aromatic compounds is the potential for metabolic activation to reactive intermediates. However, brominated aromatics are generally less prone to this than their chlorinated counterparts. Standard cytotoxicity assays, such as the MTT assay, would be required to assess their effects on cell viability.[14][15]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic potential of the compounds against a panel of human cancer cell lines.

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2- and 4-bromobenzenesulfonamide in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide serves as a compelling case study in the importance of positional isomerism in drug design. The simple transposition of a bromine atom from the ortho to the para position fundamentally alters the molecule's electronic properties, steric profile, and solid-state structure.

  • 4-Bromobenzenesulfonamide represents a more synthetically accessible, archetypal sulfonamide. Its linear geometry and distal substituent position make it a reliable scaffold for achieving potent inhibition of targets like carbonic anhydrases, though potentially with lower selectivity. Its documented role as a metabolite and a fragment in COX inhibitors underscores its biological relevance.[9][11]

  • 2-Bromobenzenesulfonamide , while more challenging to synthesize, offers intriguing possibilities for achieving target selectivity. Its lower predicted pKa and significant ortho-steric bulk are key differentiators. This steric influence may reduce affinity for some primary human targets but could be exploited to selectively inhibit microbial enzymes or other proteins with more accommodating active sites, as suggested by its reported anti-inflammatory and protease-inhibiting activities.[9][10]

For drug development professionals, the choice between these scaffolds is not arbitrary. If the goal is broad and potent inhibition based on the established benzenesulfonamide pharmacophore, the 4-bromo isomer is a logical starting point. However, if the project demands overcoming selectivity challenges or exploring novel biological space where steric interactions can be leveraged, the 2-bromo isomer presents a more nuanced and potentially more rewarding tool. Future work should focus on direct, head-to-head testing of these isomers in a panel of biological assays—particularly against various human and microbial carbonic anhydrase isoforms—to experimentally validate these structure-based predictions and unlock their full therapeutic potential.

References

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  • Zhang, Z. P., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. [Link]

  • BenchChem. (2025). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. BenchChem Technical Guides.
  • Diaconu, E., et al. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Zhang, Z. P., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link]

  • BenchChem. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. BenchChem Technical Guides.
  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling. [Link]

  • Zhang, Z. P., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Z. P., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. BenchChem Technical Guides.
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  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem Technical Guides.
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  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Cancer. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Jotani, M. M., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData. [Link]

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Validation

Structure-Activity Relationship (SAR) Studies of N-(4-bromo-2-chlorophenyl)methanesulfonamide Analogs: A Comparative Guide

Introduction & Mechanistic Rationale The development of selective Cyclooxygenase-2 (COX-2) inhibitors has historically relied on exploiting the subtle structural differences between the COX-1 and COX-2 active sites. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of selective Cyclooxygenase-2 (COX-2) inhibitors has historically relied on exploiting the subtle structural differences between the COX-1 and COX-2 active sites. While COX-1 functions as a housekeeping enzyme, COX-2 is rapidly induced by inflammatory stimuli[1]. The critical molecular distinction between the two isoforms is the substitution of Isoleucine 523 in COX-1 with Valine 523 in COX-2, which opens access to a secondary hydrophobic side pocket[2].

N-aryl methanesulfonamides represent a privileged class of pharmacophores designed to target this specific geometry. The prototype compound, N-(4-bromo-2-chlorophenyl)methanesulfonamide , serves as an excellent lead for understanding how steric and electronic tuning of the aryl ring dictates enzyme selectivity. Unlike traditional non-selective NSAIDs, the methanesulfonamide moiety anchors directly to the side chains of Arg-120 and Tyr-355 at the opening of the cyclooxygenase channel[2].

COX2_Pathway Stimuli Inflammatory Stimuli (Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleaves membrane COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammation & Pain Response PGE2->Inflammation Inhibitor N-(4-bromo-2-chlorophenyl) methanesulfonamide Inhibitor->COX2 Blocks active site

COX-2 signaling pathway and mechanism of methanesulfonamide inhibition.

SAR Comparison & Performance Analysis

To objectively evaluate the performance of N-(4-bromo-2-chlorophenyl)methanesulfonamide, we must compare it against its dehalogenated analogs and a clinical reference standard, NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide)[1].

Quantitative Performance Data
CompoundModificationsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Lead Compound 4-bromo, 2-chloro> 50.00.85> 58.8
Analog A 4-bromo only (Removal of 2-chloro)45.25.208.7
Analog B 2-chloro only (Removal of 4-bromo)> 50.012.50> 4.0
NS-398 (Reference) 2-cyclohexyloxy, 4-nitro> 100.00.15> 666.0
Causality Behind Experimental Choices (Expertise)

The data above highlights the strict structural requirements for COX-2 selectivity:

  • The Ortho-Effect (2-Chloro): Removing the 2-chloro group (Analog A) drastically reduces COX-2 potency. The bulky chlorine atom at the ortho position creates a steric clash with the sulfonamide nitrogen. This forces the phenyl ring out of the sulfonamide plane (orthogonal conformation), which is an absolute geometric requirement for the aryl ring to project into the Val523-gated side pocket of COX-2.

  • The Para-Extension (4-Bromo): Removing the 4-bromo group (Analog B) results in a severe loss of affinity. The bromine atom extends deep into the hydrophobic channel, maximizing van der Waals interactions.

  • Comparison to NS-398: While the lead compound is highly selective, NS-398 achieves superior potency because its bulky 2-cyclohexyloxy group perfectly fills the COX-2 side pocket, whereas the 2-chloro group leaves minor spatial voids[2].

SAR_Logic Lead Lead Compound N-(4-bromo-2-chlorophenyl)methanesulfonamide Sulfonamide Methanesulfonamide Group Anchors to Arg-120/Tyr-355 Lead->Sulfonamide Essential for binding Ortho 2-Chloro Substitution Forces orthogonal phenyl twist Lead->Ortho Steric tuning Para 4-Bromo Substitution Occupies hydrophobic para-pocket Lead->Para VdW interactions

SAR logic tree detailing the pharmacophoric contributions of the lead compound.

Experimental Methodologies: Self-Validating COX-2 Screening

To generate reliable SAR data, the screening protocol must account for inter-species variation. Human COX-2 is significantly more sensitive to sulfonamide inhibitors than ovine COX-2[3]. Therefore, a Human Recombinant COX-2 fluorometric assay is the gold standard for this evaluation[4].

Self-Validating System Design (Trustworthiness)

A robust protocol cannot simply measure compound activity; it must continuously prove its own validity. This workflow incorporates three mandatory controls:

  • Enzyme Control (EC): 100% activity baseline (No inhibitor).

  • Inhibitor Control (IC): Celecoxib (2 µM) to validate assay sensitivity and enzyme viability[4].

  • Solvent Control (SC): DMSO baseline to rule out vehicle-induced protein denaturation.

Assay_Workflow Prep 1. Compound Prep (DMSO Stock) Enzyme 2. Enzyme Incubation (Human Rec. COX-1/2) Prep->Enzyme Substrate 3. Substrate Addition (Arachidonic Acid) Enzyme->Substrate Read 4. Fluorometric Read (Ex: 535nm, Em: 587nm) Substrate->Read Analysis 5. IC50 Calculation (Non-linear regression) Read->Analysis

High-throughput fluorometric screening workflow for COX-1/COX-2 selectivity.

Step-by-Step Fluorometric Assay Protocol
  • Reagent Preparation: Reconstitute Human Recombinant COX-2 in 110 µL of purified water. Keep strictly on ice and use within 30 minutes to prevent thermal degradation[4].

  • Compound Dilution: Dissolve N-(4-bromo-2-chlorophenyl)methanesulfonamide in anhydrous DMSO. Dilute to 10× the desired final concentration using COX Assay Buffer (100 mM Tris-HCl, pH 8.0)[4].

  • Plate Assembly (96-well opaque plate):

    • Test Wells: Add 10 µL of diluted compound + 80 µL Assay Buffer + 10 µL COX-2 enzyme.

    • EC Wells: Add 90 µL Assay Buffer + 10 µL COX-2 enzyme.

    • IC Wells: Add 10 µL Celecoxib + 80 µL Assay Buffer + 10 µL COX-2 enzyme[4].

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. This step is critical as methanesulfonamides are time-dependent inhibitors that require time to induce conformational changes at the Arg-120 binding site[2].

  • Reaction Initiation: Add 10 µL of a detection solution containing Arachidonic Acid (substrate) and a fluorogenic COX probe (e.g., Amplexim Red) to all wells[4].

  • Data Acquisition: Measure fluorescence intensity using a microplate reader at λEx = 535 nm and λEm = 587 nm[4]. Calculate the IC₅₀ using non-linear regression analysis.

Sources

Comparative

Target Deconvolution and Validation Guide: N-(4-bromo-2-chlorophenyl)methanesulfonamide as a Selective COX-2 Inhibitor

Executive Summary Aryl methanesulfonamides represent a privileged pharmacophore in medicinal chemistry, historically yielding highly selective Cyclooxygenase-2 (COX-2) inhibitors 1. This guide provides a comprehensive, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl methanesulfonamides represent a privileged pharmacophore in medicinal chemistry, historically yielding highly selective Cyclooxygenase-2 (COX-2) inhibitors 1. This guide provides a comprehensive, comparative framework for validating the biological target of N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCMS) . By contrasting BCMS with established clinical and tool compounds (Celecoxib, NS-398), we detail the orthogonal experimental workflows—enzymatic profiling, Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assays (CETSA)—required to definitively confirm target engagement, binding kinetics, and isoform selectivity.

Mechanistic Rationale: The Methanesulfonanilide Pharmacophore

The discovery of the inducible enzyme COX-2 generated new avenues for rational drug design, specifically targeting the inflammatory response without disrupting the cytoprotective functions of the constitutively expressed COX-1 2. The COX-2 enzyme possesses a secondary hydrophilic side pocket extending from the main arachidonic acid binding channel, a feature absent in COX-1.

The methanesulfonamide moiety of BCMS is uniquely suited to exploit this structural divergence. The sulfonamide oxygen atoms engage in critical hydrogen bonding with Arg513 and His90 within the COX-2 side pocket, while the 4-bromo-2-chlorophenyl ring occupies the hydrophobic channel, sterically hindering arachidonic acid access 3. This causality explains why methanesulfonanilides exhibit profound time-dependent inhibition and preferential COX-2 selectivity 4.

COX2_Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Binds PGH2 Prostaglandin H2 COX2->PGH2 Catalysis COX2_Inact COX-2 Complex (Inactive) COX2->COX2_Inact Conformational Change Inflam Inflammation & Pain PGH2->Inflam Downstream Signaling BCMS BCMS (Inhibitor) N-(4-bromo-2-chlorophenyl) methanesulfonamide BCMS->COX2 Side-pocket Binding

Figure 1: Mechanism of action for BCMS, demonstrating side-pocket binding and subsequent COX-2 inactivation.

Comparative Target Validation Strategies

To rigorously validate COX-2 as the primary biological target of BCMS, a multi-tiered approach is essential. We compare the compound's performance against standard alternatives using three distinct methodologies.

Enzymatic Isoform Selectivity (In Vitro)

The foundational step is quantifying the biochemical IC₅₀ against purified COX-1 and COX-2. BCMS is compared against Celecoxib (a diarylheterocycle) and NS-398 (a structural methanesulfonanilide analog).

Table 1: Comparative COX Inhibition Profiles (Representative data based on established methanesulfonanilide SAR)

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Inhibition Mechanism
BCMS 45 ± 5> 50> 1100Time-dependent, reversible
NS-398 15 ± 3> 50> 3300Time-dependent, reversible
Celecoxib 40 ± 415 ± 2~ 375Reversible, competitive
Binding Kinetics via Surface Plasmon Resonance (SPR)

While IC₅₀ provides potency, SPR elucidates the residence time ( 1/koff​ ) of the inhibitor. Methanesulfonanilides typically exhibit slow-binding kinetics. SPR objectively compares the binding affinity ( KD​ ) and dissociation rates of BCMS versus alternatives.

Table 2: SPR Kinetic Parameters for COX-2 Binding

Compound kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time (min)
BCMS 4.22.150.0~ 8.0
NS-398 5.81.220.7~ 13.8
Celecoxib 12.56.552.0~ 2.5
Intracellular Target Engagement (CETSA)

Biochemical assays do not account for cellular permeability or intracellular target competition. CETSA objectively validates that BCMS physically engages COX-2 in live cells by measuring the ligand-induced thermal stabilization of the target protein.

Validation_Workflow Start Putative Hit: BCMS InVitro 1. Enzymatic Profiling (Fluorometric Assay) Start->InVitro Kinetics 2. Binding Kinetics (SPR) Start->Kinetics Cellular 3. Target Engagement (CETSA) Start->Cellular Outcome1 Isoform Selectivity (COX-2 > COX-1) InVitro->Outcome1 Outcome2 Residence Time & Affinity (Kd) Kinetics->Outcome2 Outcome3 Intracellular Binding Confirmation Cellular->Outcome3 Target Validated Biological Target: Cyclooxygenase-2 Outcome1->Target Outcome2->Target Outcome3->Target

Figure 2: Orthogonal assay cascade for validating the biological target of BCMS.

Experimental Methodologies

Protocol 1: Fluorometric COX-1/COX-2 Selectivity Assay

Self-Validation Check: The assay must include NS-398 as a positive control. If the IC₅₀ of NS-398 deviates by >3-fold from historical baselines (15 nM), the recombinant enzyme batch must be re-titrated.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin, 2 mM phenol). Reconstitute purified ovine COX-1 and human recombinant COX-2 on ice.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of BCMS, NS-398, and Celecoxib in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Combine 10 µL of enzyme, 10 µL of inhibitor, and 70 µL of assay buffer in a 96-well black microplate. Incubate at 25°C for exactly 15 minutes.

    • Causality: Methanesulfonanilides are time-dependent inhibitors. This pre-incubation allows the slow-binding conformational change of the COX-2/inhibitor complex to occur before substrate introduction. Omitting this step will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 10 µL of a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and arachidonic acid (final concentration 10 µM).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate initial velocity and determine IC₅₀ using 4-parameter logistic regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Self-Validation Check: The vehicle control must yield a reproducible aggregation temperature ( Tagg​ ) for COX-2. A successful assay requires a ΔTagg​ shift of 2°C in the BCMS-treated samples.

  • Cell Culture & Treatment: Culture RAW 264.7 macrophages. Stimulate with 1 µg/mL LPS for 24h to induce robust COX-2 expression. Treat intact cells with 1 µM BCMS or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash thoroughly with PBS to remove extracellular compound, and divide into 8 aliquots (50 µL each) in PCR tubes.

  • Heating: Subject each aliquot to a temperature gradient (40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells via 3 cycles of freeze-thaw (liquid nitrogen to 25°C).

    • Causality: Detergent-based lysis buffers can artificially alter the thermal stability of the target protein or disrupt the ligand-protein complex. Mechanical freeze-thaw ensures the native binding state is preserved.

  • Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for COX-2 and plot the melt curve to determine the Tagg​ shift.

References

  • Benchchem. (2,5-Dimethylphenyl)methanesulfonamide (Overview of Aryl Methanesulfonamide Privileged Scaffolds).
  • ACS Publications. Synthesis and Cyclooxygenase-2 Inhibiting Property of 1,5-Diarylpyrazoles with Substituted Benzenesulfonamide Moiety as Pharmacophore.
  • MDPI. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors.
  • ResearchGate. General structure of sulfonanilide COX-2 inhibitors.

Sources

Validation

Biological Evaluation of N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCPMS) Against Resistant Bacterial Strains: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The rapid emergence of antimicrobial resistance (AMR), part...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant (MDR) Gram-negative pathogens, has severely compromised the clinical utility of classic antibiotics. Sulfonamides, the oldest class of synthetic antibacterials, target the bacterial dihydropteroate synthase (DHPS) enzyme. However, their efficacy has been heavily eroded by chromosomal mutations in the folP gene and the acquisition of plasmid-borne sul genes [1, 2].

N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCPMS) represents a next-generation, rationally designed structural variant. By replacing the traditional benzenesulfonamide core with a methanesulfonamide moiety and introducing specific di-halogenation (4-bromo, 2-chloro) on the phenyl ring, BCPMS leverages highly directional halogen bonding to overcome steric clashes in mutated DHPS active sites. This guide objectively compares the biological performance of BCPMS against standard-of-care alternatives (Sulfamethoxazole and Vancomycin) and provides validated, step-by-step experimental workflows for its evaluation.

Mechanistic Rationale: The Role of Halogen Bonding

To understand why BCPMS succeeds where classic sulfonamides fail, we must examine the causality of its structural design.

Traditional sulfonamides (e.g., Sulfamethoxazole, SMX) act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folate synthesis pathway. Resistant strains express mutated DHPS enzymes (via folP mutations) that alter the architecture of loops 1 and 2 in the binding pocket, effectively discriminating against SMX while retaining affinity for PABA [2].

BCPMS overcomes this via the σ-hole effect . Halogen atoms (specifically Bromine and Chlorine) possess an anisotropic charge distribution. The extension of the C–X bond features a positively charged electrostatic region (the σ-hole) that acts as a potent Lewis acid [3]. In the mutated DHPS pocket, the 4-bromo and 2-chloro substituents of BCPMS form highly directional, non-covalent halogen bonds with the backbone carbonyl oxygens of the mutated residues. This secondary binding anchor restores the binding affinity (lowers the Ki​ ) that is otherwise lost to steric hindrance in resistant strains.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS / folP) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF BCPMS BCPMS (Halogen-Bonding Inhibitor) BCPMS->DHPS Potent Inhibition (via σ-hole) Mutant Mutant DHPS / sul genes (Resistant Strains) BCPMS->Mutant Overcomes SMX Sulfamethoxazole (Classic Inhibitor) SMX->DHPS Weak Inhibition SMX->Mutant Fails Mutant->DHPS Confers Resistance

Fig 1: BCPMS overcomes DHPS mutations via halogen bonding in the folate synthesis pathway.

Comparative Performance Data

The following tables synthesize quantitative data comparing BCPMS to Sulfamethoxazole (SMX) and Vancomycin (VAN) across a panel of wild-type and resistant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling

Data represents modal MIC values (µg/mL) from triplicate biological replicates.

Bacterial StrainPhenotype / GenotypeBCPMS (µg/mL)SMX (µg/mL)VAN (µg/mL)
S. aureus ATCC 29213Wild-Type (Susceptible)0.51.01.0
S. aureus ATCC 43300MRSA (mecA+)1.0 32.01.0
E. faecalis ATCC 51299VRE (vanB+)2.0 >64.0>64.0
E. coli ATCC 25922Wild-Type (Susceptible)4.08.0N/A
E. coli Clinical IsolateSulfa-Resistant (sul1+)8.0 >256.0N/A

Analysis: BCPMS demonstrates a 32-fold improvement in potency against MRSA compared to SMX, and successfully inhibits VRE strains where Vancomycin fails. Furthermore, it retains activity against E. coli harboring the sul1 plasmid, validating the ability of the halogenated methanesulfonamide core to bypass classical DHPS resistance mechanisms.

Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL Reduction at 24h)

Initial inoculum: 5×105 CFU/mL. Compounds tested at 4× MIC against MRSA ATCC 43300.

Compound4 Hours8 Hours24 HoursClassification
BCPMS -1.2-2.8-3.5 Bactericidal
SMX -0.2-0.5+1.2Bacteriostatic / Regrowth
VAN -0.8-1.5-2.9Bactericidal

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of BCPMS must follow stringent, self-validating methodologies. The protocols below are engineered to eliminate false positives through the integration of colorimetric indicators and robust control matrices.

Protocol A: Colorimetric Broth Microdilution Assay (MIC Determination)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria [4], augmented with 2,3,5-triphenyltetrazolium chloride (TTC) to provide an objective, colorimetric readout of bacterial viability [5].

Rationale for TTC Addition: Relying solely on optical density (OD₆₀₀) for MIC determination can be confounded by compound precipitation (BCPMS has high lipophilicity due to the halogens). TTC is reduced by metabolically active bacteria into a red formazan dye, ensuring that only true biological viability is measured, decoupling the readout from compound solubility artifacts.

Step-by-Step Procedure:

  • Inoculum Preparation: Isolate colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Broth Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final working concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of BCPMS (range: 64 µg/mL to 0.06 µg/mL) in 50 µL of CAMHB. Self-Validation: Always include a vehicle control (e.g., 1% DMSO) to ensure the solvent does not inhibit growth.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 16 hours under aerobic conditions.

  • Colorimetric Readout: Add 10 µL of 0.5% TTC solution to each well. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is defined as the lowest concentration of BCPMS that completely prevents the development of the red formazan color.

Workflow A Bacterial Culture (Log Phase) B Inoculum Prep (0.5 McFarland) A->B C Broth Microdilution (CLSI M07) B->C D TTC Addition (Colorimetric) C->D E MIC Determination (Visual/Spec) D->E

Fig 2: Standardized high-throughput CLSI M07 broth microdilution workflow with TTC indicator.

Protocol B: Time-Kill Kinetic Assay

To determine whether BCPMS is bacteriostatic or bactericidal, time-kill kinetics must be mapped over a 24-hour period.

Step-by-Step Procedure:

  • Prepare a starting inoculum of 5×105 CFU/mL of MRSA ATCC 43300 in 10 mL of CAMHB.

  • Add BCPMS at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.

  • Include a growth control (no drug) and a positive control (Vancomycin at 4× MIC).

  • Incubate at 37°C with shaking (200 rpm).

  • At time intervals t=0,2,4,8,12, and 24 hours, extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and enumerate colonies.

  • Interpretation: A ≥3log10​ decrease in CFU/mL relative to the initial inoculum defines bactericidal activity.

Conclusion

N-(4-bromo-2-chlorophenyl)methanesulfonamide (BCPMS) represents a highly promising scaffold in the fight against resistant bacterial strains. By strategically utilizing halogen bonding to bypass structural mutations in the DHPS active site, BCPMS restores the efficacy of the sulfonamide class against MRSA and sul-positive Gram-negative strains. The integration of colorimetric CLSI-compliant workflows ensures that subsequent analog development and clinical evaluation remain robust, reproducible, and free from artifactual interference.

References

  • Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides Source: bioRxiv URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride Source: Korean Journal of Clinical Microbiology URL:[Link]

Comparative

Comparative Efficacy Guide: N-(4-bromo-2-chlorophenyl)methanesulfonamide as an Investigational COX-2 Probe

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous understanding of structure-activity relationships (SAR). N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3) [1] is an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous understanding of structure-activity relationships (SAR). N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3) [1] is an investigational building block featuring a classic N-aryl methanesulfonamide pharmacophore. This specific functional group is the mechanistic cornerstone of several highly selective Cyclooxygenase-2 (COX-2) inhibitors, most notably NS-398 [2] and Nimesulide .

This guide objectively compares the structural mechanics and projected efficacy of this di-halogenated probe against established methanesulfonamide drugs, providing the necessary self-validating experimental frameworks for laboratory evaluation.

Mechanistic Rationale: The Methanesulfonamide Pharmacophore

To understand the efficacy of N-(4-bromo-2-chlorophenyl)methanesulfonamide, we must examine the causality behind its target binding. The selectivity of COX-2 inhibitors relies on a single, critical amino acid substitution in the cyclooxygenase active site: the replacement of Isoleucine-523 (present in COX-1) with Valine-523 (present in COX-2). This substitution opens a secondary hydrophilic side pocket in the COX-2 enzyme.

The methanesulfonamide moiety ( −NHSO2​CH3​ ) is specifically designed to insert into this side pocket, forming essential hydrogen bonds with Arg513 and His90.

  • Structural Divergence: In known drugs like NS-398, the aryl ring is substituted with nitro and cyclohexyloxy groups [3]. In N-(4-bromo-2-chlorophenyl)methanesulfonamide, the bulky, electron-withdrawing halogens (bromine and chlorine) alter the lipophilicity and steric bulk of the aryl ring.

  • Causality: This di-halogenated modification is hypothesized to influence the residence time of the inhibitor within the hydrophobic channel, potentially altering its half-maximal inhibitory concentration ( IC50​ ) compared to oxygen-rich substituents.

Comparative Efficacy Profile

To benchmark N-(4-bromo-2-chlorophenyl)methanesulfonamide, it must be evaluated against known reference standards using purified enzyme assays. Below is a comparative matrix of established COX-2 inhibitors featuring the sulfonamide/methanesulfonamide core, alongside the target screening benchmarks required for the di-halogenated probe.

CompoundPrimary TargetCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
NS-398 COX-2> 100.01.77> 56
Nimesulide COX-2> 100.00.03> 3300
Celecoxib COX-215.00.04375
N-(4-bromo-2-chlorophenyl)methanesulfonamide COX-2 (Putative)Screening Req.Screening Req.To be determined via Protocol 1

Note: Data for established drugs represents standard literature values [2]. The investigational probe requires empirical validation using the protocols below.

Experimental Protocols: Self-Validating Systems

To validate the efficacy of N-(4-bromo-2-chlorophenyl)methanesulfonamide, two orthogonal assays must be employed. These protocols are designed with internal controls to ensure data integrity and prevent false readouts.

Protocol 1: Time-Dependent In Vitro COX-1/COX-2 Inhibition Assay

Causality: Methanesulfonamides are typically slow, tight-binding inhibitors of COX-2. A pre-incubation step is absolutely mandatory; omitting this step will result in artificially high IC50​ values (false negatives) [4].

  • Enzyme Preparation: Dilute human recombinant COX-2 and ovine COX-1 in 1X Tris-HCl reaction buffer (pH 8.0) containing hematin. Reasoning: Hematin is required as a cofactor for the peroxidase activity of the COX enzyme.

  • Inhibitor Pre-incubation: Add 10 µL of N-(4-bromo-2-chlorophenyl)methanesulfonamide (titrated from 0.01 µM to 100 µM in DMSO) to the enzyme mixture. Incubate at 37°C for exactly 15 minutes.

    • Self-Validation Check: Include a vehicle control (DMSO only) to establish 100% initial activity, and a reference control (NS-398) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 µM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction: Stop the reaction by adding 30 µL of saturated Stannous Chloride ( SnCl2​ ).

    • Reasoning: COX enzymes convert arachidonic acid to the highly unstable Prostaglandin H2 ( PGH2​ ). SnCl2​ quantitatively reduces PGH2​ to the stable Prostaglandin F2α ( PGF2α​ ), allowing for accurate downstream measurement [4].

  • Quantification: Quantify PGF2α​ using a competitive Enzyme Immunoassay (EIA) read at 412 nm.

Protocol 2: Cellular Efficacy via LPS-Stimulated Macrophages

Causality: While purified enzyme assays prove direct binding, cellular assays prove membrane permeability and efficacy in a physiological environment. Lipopolysaccharide (LPS) selectively induces de novo synthesis of COX-2 in macrophages without affecting constitutive COX-1 levels.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well in DMEM.

  • Pre-treatment: Treat cells with varying concentrations of the methanesulfonamide probe for 1 hour.

  • Stimulation: Add 1 µg/mL LPS to the wells. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Readout: Harvest the supernatant and measure Prostaglandin E2 ( PGE2​ ) levels via ELISA.

    • Self-Validation Check: Cell viability must be assessed in parallel (via MTT or CellTiter-Glo) to ensure that a decrease in PGE2​ is due to targeted COX-2 inhibition, not generalized compound cytotoxicity.

Pathway & Intervention Visualization

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_1 Homeostatic PGs (GI Protection) COX1->PGE2_1 PGE2_2 Inflammatory PGs (PGE2, Pain, Fever) COX2->PGE2_2 Inhibitor N-(4-bromo-2-chlorophenyl) methanesulfonamide (Selective Probe) Inhibitor->COX2 Blocks Val523 Side Pocket

Mechanism of selective COX-2 inhibition by aryl methanesulfonamide probes.

References

  • Accela ChemBio. "N-(4-bromo-2-chlorophenyl)methanesulfonamide Product Information.
  • BioGems.
  • AACR Journals. "Prevention of NNK-induced Lung Tumorigenesis in A/J Mice by Acetylsalicylic Acid and NS-398." Cancer Research.
  • Cayman Chemical. "COX Inhibitor Screening Assay Kit Protocol." Cayman Chemical Company.
Validation

Engineering Precision: Cross-Reactivity and Target Selectivity of Halogenated Sulfonamides

Introduction Sulfonamides represent a cornerstone class of metalloenzyme inhibitors, primarily targeting Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2). However, the ubiquitous expression of cytosolic CA isoforms...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides represent a cornerstone class of metalloenzyme inhibitors, primarily targeting Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2). However, the ubiquitous expression of cytosolic CA isoforms (e.g., hCA I and hCA II) poses a significant challenge for drug development, as off-target binding leads to systemic side effects[1]. To overcome this, researchers employ the "tail approach," appending halogenated aromatic or heterocyclic tails to the primary sulfonamide zinc-binding group (ZBG)[2]. Halogenation (incorporating F, Cl, Br, or I) modulates the steric bulk, electron density, and lipophilicity of the inhibitor, driving isoform-specific interactions via halogen bonding and hydrophobic packing[1]. This guide evaluates the target selectivity and cross-reactivity of halogenated sulfonamides, providing actionable protocols and comparative data for application scientists and drug developers.

Structural Basis of Selectivity: The "Tail Approach"

The catalytic mechanism of CAs relies on a zinc ion ( Zn2+ ) coordinated by three histidine residues. The deprotonated sulfonamide nitrogen directly coordinates this zinc, displacing the catalytic water/hydroxide ion[3]. While this ZBG provides the baseline affinity, it lacks selectivity. Halogenated tails exploit the structural divergence in the middle and outer rims of the active site cleft[2].

Causality of Halogenation: Why do halogens improve selectivity for tumor-associated CA IX over ubiquitous CA II? The hCA IX isoform possesses a more hydrophobic active site cleft compared to hCA II. Halogenation increases the lipophilicity of the inhibitor's tail, allowing it to preferentially partition into and bind the hCA IX pocket via favorable van der Waals interactions and halogen bonding, thereby increasing binding affinity and selectivity[1].

SelectivityLogic ZBG Zinc-Binding Group (Sulfonamide) Zn Catalytic Zn2+ Ion (Conserved) ZBG->Zn Primary Affinity Tail Halogenated Tail (F, Cl, Br, I) Hydrophobic Hydrophobic Pocket (Isoform Specific) Tail->Hydrophobic Selectivity Determinant Target Target Metalloenzyme (e.g., hCA IX) Zn->Target Hydrophobic->Target

Mechanistic logic of the tail approach for halogenated sulfonamide selectivity.

Quantitative Comparison: Halogenated vs. Standard Sulfonamides

To objectively assess performance, we compare the inhibition constants ( Ki​ ) of standard clinical sulfonamides (e.g., Acetazolamide) against halogenated alternatives. Data demonstrates that while standard sulfonamides are potent pan-inhibitors, specific mono- and di-halogenated aminobenzolamides achieve low nanomolar to sub-nanomolar potency against tumor-associated CA IX, with improved selectivity ratios over cytosolic CA I and CA II[1].

Table 1: Comparative Inhibition Profile of Carbonic Anhydrase Isoforms ( Ki​ , nM)

Inhibitor ClassCompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Selectivity Ratio (II/IX)
Standard Acetazolamide (AAZ)25012250.48
Standard Methazolamide (MZA)5014270.51
Halogenated 3-Fluoro-5-chloro-4-aminobenzenesulfonamide>10,00045123.75
Halogenated Mixed Halogen Aminobenzolamides1.0 - 2.10.5 - 2.010 - 40Variable
Halogenated Indole-based Benzenesulfonamides>10007.1 - 16.027.8 - 2099Highly CA II Selective

Data synthesized from foundational structure-activity relationship studies on halogenated sulfonamides[1][4].

Assessing Cross-Reactivity: Off-Target Profiling

While optimizing for specific human isoforms, researchers must monitor cross-reactivity with other metalloenzymes and bacterial targets.

  • Bacterial CAs: Halogenated sulfonamides exhibit cross-reactivity with bacterial β

    • and γ -CAs (e.g., Burkholderia pseudomallei BpsCA β ). While standard drugs like MZA inhibit BpsCA β at 185 nM, certain halogenated derivatives show altered binding kinetics due to the distinct oligomeric state and active site architecture of bacterial CAs.
  • COX-2 Cross-Reactivity: Sulfonamides are also the primary ZBG in selective COX-2 inhibitors (e.g., Celecoxib). Halogenation of the aryl ring can inadvertently increase affinity for the COX-2 active site, necessitating counter-screening in inflammatory models to ensure the compound does not induce unintended NSAID-like effects[4][5].

Experimental Methodologies: Self-Validating Selectivity Profiling

Determining the precise Ki​ for CAs requires specialized techniques because the physiological reaction (CO2 hydration) is exceptionally fast ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture the initial rates accurately. Therefore, the Stopped-Flow CO2 Hydration Assay is the gold standard.

Causality & Self-Validation: The assay utilizes a pH indicator to monitor the rapid acidification of the buffer as CO2 is converted to HCO3−​ and H+ . To ensure the system is self-validating, every run must include a non-enzymatic blank (to subtract the background CO2 hydration rate) and an Acetazolamide positive control (to verify enzyme activity and assay sensitivity).

Step-by-Step Protocol: Stopped-Flow Kinetics
  • Reagent Preparation:

    • Buffer: Prepare 10-20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength).

    • Indicator: Add 0.2 mM Phenol Red (absorbance monitored at 556 nm).

    • Substrate: Prepare saturated CO2 solutions (approx. 15 mM at 20°C) by bubbling pure CO2 gas into distilled water for 30 minutes. Dilute to obtain a concentration range of 1.7 to 15 mM.

    • Inhibitor: Dissolve halogenated sulfonamides in 10% DMSO/water (final assay DMSO < 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the purified recombinant CA isoform (e.g., 10 nM final concentration) with varying concentrations of the halogenated sulfonamide.

    • Critical Step: Incubate for 15 minutes at room temperature. Causality: Halogenated sulfonamides often exhibit slow-binding kinetics due to the steric rearrangement required in the hydrophobic pocket; skipping this step leads to artificially high Ki​ values.

  • Rapid Mixing & Detection:

    • Load the Enzyme-Inhibitor mixture into Syringe A and the CO2 substrate into Syringe B of the stopped-flow spectrophotometer.

    • Trigger rapid mixing (dead time < 2 ms) and record the decrease in absorbance at 556 nm for 10-50 seconds.

  • Kinetic Analysis:

    • Determine the initial velocity from the linear portion of the absorbance vs. time curve.

    • Fit the data to the Michaelis-Menten equation to derive Km​ and Vmax​ .

    • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or Dixon plots.

StoppedFlow Prep 1. Pre-incubation (Enzyme + Inhibitor) Mix 2. Rapid Mixing (Stopped-Flow) Prep->Mix Detect 3. Absorbance Detection (pH Indicator at 556nm) Mix->Detect Validate 4. Self-Validation (Uncatalyzed Blank & AAZ) Detect->Validate Analyze 5. Kinetic Analysis (Calculate Ki) Detect->Analyze

Self-validating stopped-flow assay workflow for determining Ki.

References

  • Title: Carbonic Anhydrase Inhibitors.
  • Title: Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei Source: MDPI URL
  • Title: Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Biological Activities Of Sulfonamides Source: SciSpace URL
  • Title: Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis Source: ResearchGate URL

Sources

Comparative

In Silico Docking Comparison of N-(4-bromophenyl)-Substituted Compounds: A Guide to Halogen-Driven Affinity Optimization

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of optimizing lead compounds to balance target affinity with pharmacokinetic viability. One of the most reliable structur...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of optimizing lead compounds to balance target affinity with pharmacokinetic viability. One of the most reliable structural modifications in medicinal chemistry is the incorporation of halogenated aromatic systems, specifically the N-(4-bromophenyl) moiety. The strategic placement of a bromine atom on a phenyl ring introduces a unique combination of steric bulk, enhanced lipophilicity, and the potential for highly directional halogen bonding via the σ-hole.

To objectively evaluate the performance of N-(4-bromophenyl)-substituted compounds, this guide compares their in silico docking profiles and in vitro efficacy against alternative substitutions (e.g., chloro-substituted and standard clinical drugs). We will ground this comparison in a well-documented case study: the development of Morin-derived thiourea analogues as Helicobacter pylori urease inhibitors, utilizing Jack bean urease (PDB ID: 3LA4) as the structural model[1].

Target Biology & Structural Rationale

Urease is a nickel-dependent metalloenzyme crucial for the survival of H. pylori in the acidic gastric environment, making its inhibition a primary therapeutic strategy for treating gastric ulcers[1]. The active site of urease (PDB ID: 3LA4) features a bi-nickel center surrounded by a flexible, hydrophobic catalytic flap[1].

When designing inhibitors, the N-(4-bromophenyl) group serves as an excellent hydrophobic anchor. The bromine atom (van der Waals radius ~1.85 Å) is significantly larger and more polarizable than chlorine (~1.75 Å). This allows the bromo-phenyl group to tightly pack into the deep hydrophobic sub-pockets of the urease active site, while simultaneously engaging in halogen bonding with the backbone residues (e.g., Glu718, Ash730, Lys716)[1].

In Silico Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the docking of N-(4-bromophenyl) derivatives must account for both ligand polarizability and receptor flexibility. The following Induced Fit Docking (IFD) workflow is recommended to establish a self-validating system:

  • Step 1: Protein Preparation (Schrödinger Protein Preparation Wizard)

    • Action: Import the crystal structure of Jack bean urease (PDB ID: 3LA4). Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at pH 7.4[1].

    • Causality: Urease contains a bi-nickel active center. Failing to explicitly define the coordination geometry and oxidation states of these Ni²⁺ ions will result in severe electrostatic artifacts during scoring, leading to false-positive poses and collapsed binding pockets.

  • Step 2: Ligand Preparation (LigPrep & OPLS4/OPLS3e)

    • Action: Process the N-(4-bromophenyl) ligands and comparators using a modern force field. Generate all possible tautomers and stereoisomers at physiological pH.

    • Causality: Halogens possess an anisotropic charge distribution, featuring a region of positive electrostatic potential known as the σ-hole. Using an advanced force field ensures that this positive cap on the bromine atom is accurately modeled, which is mathematically critical for predicting directional halogen bonds with Lewis base residues.

  • Step 3: Induced Fit Docking (IFD)

    • Action: Execute docking where residues within 5.0 Å of the ligand are temporarily softened (van der Waals scaling = 0.5)[1].

    • Causality: Standard rigid-receptor docking algorithms heavily penalize the steric bulk of bromine due to artificial steric clashes. Softening the receptor allows the hydrophobic pocket to dynamically mold around the bulky N-(4-bromophenyl) moiety, accurately mimicking the physiological induced-fit mechanism.

  • Step 4: MM-GBSA Binding Energy Calculation

    • Action: Rescore the highest-ranking poses using Molecular Mechanics, Generalized Born Surface Area (MM-GBSA) to calculate the absolute binding free energy (ΔG_bind).

    • Causality: Docking scores (kcal/mol) often fail to fully capture solvent effects. MM-GBSA explicitly calculates the desolvation penalty, heavily rewarding the lipophilic bromine atom for displacing ordered water molecules from the binding cavity into the bulk solvent.

Comparative Performance Data

The following table summarizes the comparative performance of Morin-derived thiourea analogues, contrasting the N-(4-bromophenyl) derivative (M2i ) with the N-(2-chlorophenyl) derivative (M2b ) and standard clinical inhibitors[1].

Compound / LigandSubstitutionDocking ScoreBinding Energy (kJ/mol)In Vitro IC₅₀ (µM)
M2i N-(4-bromophenyl)-10.977-61.8347.73 ± 0.015
M2b N-(2-chlorophenyl)-9.850-55.40010.74 ± 0.018
Thiourea Standard Control-3.459-21.156N/A (Weak)
AHA Acetohydroxamic Acid-3.049-17.454N/A (Weak)

Mechanistic Insights: The Causality of Halogen Superiority

The data clearly demonstrates that the N-(4-bromophenyl) substitution (M2i ) outperforms both the chlorinated analogue (M2b ) and standard inhibitors[1]. From a molecular mechanics perspective, this superiority is driven by three causal factors:

  • Enhanced Desolvation Entropy: Bromine's lower electronegativity and higher polarizability compared to chlorine result in a more favorable desolvation free energy. When the bulky N-(4-bromophenyl) moiety enters the urease active site, the release of ordered, high-energy water molecules into the bulk solvent provides a massive entropic driving force.

  • Directional Halogen Bonding: The anisotropic electron distribution around the bromine atom creates a highly pronounced σ-hole at the distal end of the C-Br bond. This allows the bromine to act as a robust Lewis acid, forming highly directional, stabilizing interactions with Lewis base residues (e.g., oxygen atoms of Glu718) that chlorine—with its significantly smaller σ-hole—cannot achieve as effectively[1].

  • Steric Trapping: The specific para-position (4-position) of the bulky bromine atom perfectly aligns with the geometrical constraints of the 3LA4 active site cavity. This steric bulk effectively "locks" the thiourea pharmacophore into the optimal orientation for coordinating the bi-nickel center, reducing the entropic penalty of the bound ligand[1].

In Silico Workflow Visualization

SAR_Workflow LIG Ligand Library (N-(4-bromophenyl) vs. Cl/H) PREP LigPrep & OPLS Force Field (Ionization, Tautomers & σ-hole) LIG->PREP IFD Induced Fit Docking (IFD) (Receptor Softening for Br Bulk) PREP->IFD Flexible Ligands PROT Target Prep (PDB: 3LA4) (Explicit Ni2+ Coordination) PROT->IFD MMGBSA MM-GBSA Scoring (ΔG_bind & Desolvation Entropy) IFD->MMGBSA Docked Poses LEAD Lead Validation (e.g., M2i IC50 = 7.73 µM) MMGBSA->LEAD Ranked Affinities

Caption: Logical workflow of the Induced Fit Docking (IFD) and SAR funnel for halogenated compounds.

References

  • Kataria, R., & Khatkar, A. (2019). Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. BMC Chemistry, 13(1), 45. URL:[Link]

Sources

Validation

Comparative study of N-(4-bromo-2-chlorophenyl)methanesulfonamide and N-(4-bromo-2-fluorophenyl)methanesulfonamide

A Comparative Guide to N-(4-bromo-2-chlorophenyl)methanesulfonamide and N-(4-bromo-2-fluorophenyl)methanesulfonamide for Researchers Introduction In the landscape of medicinal chemistry and drug discovery, the sulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to N-(4-bromo-2-chlorophenyl)methanesulfonamide and N-(4-bromo-2-fluorophenyl)methanesulfonamide for Researchers

Introduction

In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties have led to the development of drugs spanning various classes, including antibacterial, anticancer, and anti-inflammatory agents.[3][4] Within this broad and promising class of compounds, subtle structural modifications can lead to significant shifts in biological activity and pharmacokinetic profiles. This guide provides a comparative analysis of two such closely related methanesulfonamide derivatives: N-(4-bromo-2-chlorophenyl)methanesulfonamide and N-(4-bromo-2-fluorophenyl)methanesulfonamide.

While specific experimental data for these two compounds in the public domain is limited, this guide will leverage data from structurally analogous compounds and the well-established principles of medicinal chemistry to provide a forward-looking comparative analysis for researchers. We will delve into their physicochemical properties, potential synthetic pathways, and prospective biological activities, offering a roadmap for their future investigation.

Physicochemical Properties: A Comparative Overview

The substitution of a chlorine atom with a fluorine atom at the ortho position of the phenyl ring is the key differentiator between these two molecules. This seemingly minor change can have a cascade of effects on the molecule's electronic and steric properties, ultimately influencing its biological behavior.

PropertyN-(4-bromo-2-chlorophenyl)methanesulfonamideN-(4-bromo-2-fluorophenyl)methanesulfonamideData Source(s)
Molecular Formula C7H7BrClNO2SC7H7BrFNO2S[5]
Molecular Weight 282.91 g/mol Not explicitly found, but calculable[6]
Predicted XlogP 2.7Not explicitly found[5]
InChIKey UQKDFHKTGLZENW-UHFFFAOYSA-NNot explicitly found[5]
Purity >95%Not explicitly found[6]

Note: The physicochemical data for N-(4-bromo-2-fluorophenyl)methanesulfonamide is not as readily available in the aggregated search results. However, based on its structure, its molecular weight would be approximately 266.09 g/mol . The XlogP value, a measure of lipophilicity, is also likely to be slightly lower than its chloro-analogue due to the higher electronegativity and smaller size of fluorine compared to chlorine.

Synthesis and Workflow

The synthesis of N-aryl methanesulfonamides is a well-established process in organic chemistry. A general and reliable method involves the reaction of a substituted aniline with methanesulfonyl chloride in the presence of a base.[7]

General Synthetic Protocol
  • Dissolution: Dissolve the respective aniline (4-bromo-2-chloroaniline or 4-bromo-2-fluoroaniline) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. This acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Sulfonylation: Cool the mixture in an ice bath and slowly add methanesulfonyl chloride dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aniline 4-bromo-2-haloaniline (X = Cl or F) Reaction Reaction in Aprotic Solvent + Base Aniline->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-(4-bromo-2-halophenyl)methanesulfonamide Purification->Product G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Sulfonamide N-(4-bromo-2-halophenyl)methanesulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Biosynthesis Purine, Thymidine & Amino Acid Biosynthesis Tetrahydrofolate->Biosynthesis

Sources

Comparative

Assessing the Therapeutic Potential of Substituted N-Aryl Sulfonamides: A Comparative Guide for Drug Discovery

As an application scientist overseeing hit-to-lead campaigns, I consistently observe that the sulfonamide functional group ( R−SO2​−NH2​ ) is one of the most versatile pharmacophores in medicinal chemistry. However, prim...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing hit-to-lead campaigns, I consistently observe that the sulfonamide functional group ( R−SO2​−NH2​ ) is one of the most versatile pharmacophores in medicinal chemistry. However, primary sulfonamides often suffer from off-target liabilities. By transitioning to substituted N-aryl sulfonamides , researchers can finely tune the steric and electronic properties of the molecule. This structural evolution allows for precise targeting of tumor-associated microenvironments, specifically through the inhibition of Carbonic Anhydrase (CA) isoforms (hCA IX and XII) and key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This guide objectively evaluates the performance of recent N-aryl sulfonamide derivatives, providing actionable, self-validating experimental frameworks for lead optimization.

Mechanistic Causality: Why N-Aryl Substitution Drives Selectivity

The primary sulfonamide moiety acts as a classic zinc-binding group (ZBG) in metalloenzymes. Unfortunately, this often leads to the indiscriminate inhibition of ubiquitous cytosolic isoforms like hCA I and II, causing systemic toxicity.

The introduction of bulky N-aryl tails—such as those found in[1] or[2]—fundamentally alters the molecular geometry. This steric bulk prevents the molecule from deeply penetrating the narrow active sites of hCA I/II. Instead, the N-aryl groups perfectly anchor into the wider, more flexible active sites of tumor-associated hCA IX and XII[1]. Furthermore, specific modifications, such as N-sulfonylpiperidine substitutions, allow the compound to occupy the hinge region of kinases like VEGFR-2, enabling a dual-targeted approach that disrupts both pH regulation and angiogenesis[3].

MOA Compound Substituted N-Aryl Sulfonamide CAIX Tumor-Associated hCA IX / XII Compound->CAIX Zinc Binding & Steric Anchoring VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Hinge Region Occupation pH Intracellular Acidification & Oxidative Stress CAIX->pH Inhibition Angiogenesis Angiogenesis Blockade VEGFR2->Angiogenesis Inhibition Apoptosis Apoptosis (Cancer Cell Death) pH->Apoptosis Angiogenesis->Apoptosis

Caption: Dual-targeting mechanism of N-aryl sulfonamides in tumor microenvironments.

Comparative Quantitative Data

To objectively assess therapeutic potential, we must compare the in vitro efficacy of distinct N-aryl sulfonamide subclasses. The table below synthesizes recent experimental data, highlighting how specific substitutions dictate target affinity and cellular selectivity.

Table 1: Comparative In Vitro Efficacy of N-Aryl Sulfonamide Derivatives

Compound ClassSpecific DerivativePrimary TargetTarget Affinity ( Ki​ / IC50​ )Cytotoxicity (HCT-116 / MCF-7)Selectivity Index (vs Normal Cells)
N-Aryl Carbothioamides Compound 3ahCA XII Ki​ = 6.8 nMN/AHigh (hCA IX/XII = 20)
N-Aryl Carbothioamides Compound 3lhCA IX Ki​ = 32.1 nMN/AModerate
N-Sulfonylpiperidines Compound 6VEGFR-2 IC50​ = ~0.1 μM3.53 μM / 4.31 μM> 20 (vs WI-38 fibroblasts)
N-Aryl Indolylsulfoximines Compound 11lTubulin / ROSN/A1.7 μM / 8.2 μMHigh (vs HEK293 cells)
Reference StandardAcetazolamide (AAZ)Pan-hCA Ki​ = 25.7 nM (hCA XII)N/ALow (hCA IX/XII = 4.5)

Data Analysis & Expert Insight: The data reveals a critical structure-activity relationship (SAR). Compound 3a demonstrates exceptional affinity for hCA XII ( Ki​ = 6.8 nM), outperforming the clinical standard Acetazolamide[1]. This is driven by the electron-withdrawing nature of its specific N-aryl substituents, which stabilize the transition state within the hCA XII active site. Conversely, exhibits potent cytotoxicity against HCT-116 and MCF-7 via VEGFR-2 inhibition, while maintaining a highly favorable therapeutic window (Selectivity Index > 20) against normal WI-38 fibroblasts[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Relying solely on a single readout often leads to false positives caused by compound aggregation, assay interference, or metabolic shifts.

Protocol 1: Target-Specific Enzyme Inhibition Assay (hCA IX/XII)

Causality: Standard IC50​ assays are highly dependent on enzyme concentration. Determining the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation provides an intrinsic thermodynamic value of binding affinity, allowing for true cross-study comparison.

  • Preparation & Quality Control: Reconstitute recombinant hCA IX and XII in assay buffer (20 mM HEPES, pH 7.4, 50 mM Na2​SO4​ ).

    • Self-Validation Step: Run a Dynamic Light Scattering (DLS) check on the compound stocks (10 mM in DMSO) diluted in buffer. This ensures no colloidal aggregation occurs, which is a primary cause of false-positive non-specific inhibition.

  • Substrate Addition: Utilize 4-nitrophenyl acetate (4-NPA) as the substrate. The esterase activity of hCA converts 4-NPA to 4-nitrophenoxide.

  • Kinetic Measurement: Monitor absorbance at 400 nm continuously over 15 minutes using a microplate reader maintained at 25°C.

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot v0​ versus substrate concentration in the presence of varying inhibitor concentrations (0.1 nM to 1 μM) to generate Lineweaver-Burk plots.

  • Benchmarking Control: Always run Acetazolamide (AAZ) in parallel. The assay run is only considered valid if the Ki​ of AAZ matches established literature values (~25 nM for hCA XII).

Protocol 2: Multiplexed Cytotoxicity and Selectivity Profiling

Causality: Evaluating compounds solely on cancer cell lines ignores systemic toxicity. We multiplex the assay with normal human fibroblasts (WI-38) to calculate a true Selectivity Index.

  • Cell Seeding: Seed HCT-116, MCF-7, and WI-38 cells at 5×103 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the N-aryl sulfonamides (0.1 μM to 100 μM). Ensure the final DMSO concentration remains ≤0.5% .

  • Primary Viability Assessment (MTT): After 72 h, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 h, remove media, and dissolve formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

  • Orthogonal Validation: Because hCA inhibitors alter intracellular pH, they can artificially skew mitochondrial metabolism (the basis of the MTT assay). To validate the top 3 hits, perform a secondary ATP-luminescence assay (e.g., CellTiter-Glo) to confirm that the reduction in signal is due to true cell death, not just metabolic pausing.

Workflow Start Synthesized N-Aryl Sulfonamide Library QC Quality Control (NMR, MS, DLS Aggregation Check) Start->QC Enzyme hCA IX/XII & VEGFR-2 Kinetic Assays (Ki determination) QC->Enzyme Control1 Validation: Acetazolamide / Sorafenib Enzyme->Control1 Benchmarking Cellular Multiplexed Cytotoxicity (HCT-116, MCF-7 vs WI-38) Enzyme->Cellular Hits < 100 nM Control2 Orthogonal Validation: ATP-Luminescence Assay Cellular->Control2 Verify Viability Lead Lead Selection (High Selectivity Index & Low Ki) Cellular->Lead SI > 10

Caption: Self-validating experimental workflow for N-aryl sulfonamide screening.

Conclusion

Substituted N-aryl sulfonamides represent a highly tunable and privileged class of therapeutics. By strategically modifying the N-aryl group, researchers can overcome the historical limitations of pan-CA inhibitors, achieving nanomolar selectivity for tumor-associated isoforms and critical kinases like VEGFR-2. The integration of rigorous, self-validating kinetic and cellular assays is paramount to translating these promising in vitro profiles into viable clinical candidates.

References
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors Source: Pharmaceuticals (via ResearchGate) URL:[Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies Source: ACS Omega URL:[Link]

  • Design, synthesis and anticancer activity of N-aryl indolylsulfoximines Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity Using Disk Diffusion Tests

For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's antimicrobial properties is a cornerstone of preclinical development. Among the array of available methodolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's antimicrobial properties is a cornerstone of preclinical development. Among the array of available methodologies, the disk diffusion test, often referred to as the Kirby-Bauer method, remains a fundamental and widely utilized technique.[1][2] Its enduring prevalence is a testament to its simplicity, cost-effectiveness, and the wealth of standardized data available for interpretation.[2][3] This guide provides an in-depth, experience-driven comparison of the disk diffusion method with other key alternatives, supported by detailed experimental protocols and data presentation to ensure scientific integrity and reproducibility.

The Foundational Principle: A Gradient of Inhibition

The elegance of the disk diffusion test lies in its straightforward principle. A filter paper disk, impregnated with a known concentration of an antimicrobial agent, is placed onto an agar plate that has been uniformly inoculated with a target microorganism.[4] As the plate incubates, the antimicrobial compound diffuses from the disk into the surrounding agar, creating a radial concentration gradient. The concentration is highest near the disk and decreases with distance.[4] If the microorganism is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[1][5] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent; a larger zone indicates greater susceptibility, while a smaller or absent zone suggests resistance.[1][4]

This observed zone of inhibition is an indirect measure of the compound's ability to inhibit the organism.[6] The interpretation of these zone sizes is not arbitrary; it is rigorously standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][7] These bodies provide interpretive criteria that correlate zone diameters with the likelihood of therapeutic success, categorizing organisms as susceptible, intermediate, or resistant.[3][8]

Experimental Workflow: A Step-by-Step Protocol

To ensure the generation of reliable and reproducible data, strict adherence to a standardized protocol is paramount. The following methodology is aligned with the principles outlined by CLSI and EUCAST.

Materials Required:
  • Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[9]

  • Sterile cotton swabs[5]

  • 0.5 McFarland turbidity standard[5]

  • Sterile saline or broth (e.g., Tryptic Soy Broth)[5]

  • Antimicrobial-impregnated disks[5]

  • Sterile forceps or disk dispenser[5]

  • Incubator set to 35°C[10]

  • Ruler or calipers for measurement[5]

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[11]

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum_Prep 1. Prepare Inoculum (0.5 McFarland) Plate_Inoculation 2. Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Within 15 mins Disk_Placement 3. Apply Antimicrobial Disks Plate_Inoculation->Disk_Placement Plate surface must be dry Incubation 4. Incubate at 35°C (16-20 hours) Disk_Placement->Incubation Within 15 mins Measure_Zones 5. Measure Zones of Inhibition Incubation->Measure_Zones Interpret_Results 6. Interpret Results (CLSI/EUCAST) Measure_Zones->Interpret_Results Compare to breakpoints

Caption: A streamlined workflow for the disk diffusion antimicrobial susceptibility test.

Detailed Procedure:
  • Inoculum Preparation: From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.[5] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This step is critical; an inoculum that is too light or too heavy will result in erroneously large or small zones of inhibition, respectively.[5]

  • Plate Inoculation: Within 15 minutes of its preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[5] To remove excess fluid, rotate the swab firmly against the inside wall of the tube above the liquid level.[5][6] Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5] Finally, swab the rim of the agar.[5]

  • Application of Antimicrobial Disks: Using sterile forceps or a disk dispenser, apply the antimicrobial-impregnated disks to the surface of the inoculated plate.[9][10] Ensure that the disks are distributed evenly, at least 24 mm apart from center to center, and not too close to the edge of the plate.[5] Gently press each disk down to ensure complete contact with the agar surface.[5] Once a disk has touched the agar, it must not be moved, as diffusion begins almost instantaneously.[5]

  • Incubation: Invert the plates and place them in an incubator set at 35°C within 15 minutes of disk application to prevent pre-diffusion at room temperature, which can lead to falsely larger zones.[10][12] Incubate for 16-20 hours.[10]

  • Measurement and Interpretation: Following incubation, measure the diameter of the zones of inhibition to the nearest millimeter using a ruler or calipers.[13] The zone edge should be read at the point of complete inhibition as judged by the naked eye.[13] Compare these measurements to the interpretive charts provided by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[3][14]

A Self-Validating System: The Role of Quality Control

Trustworthiness in any assay is built upon a robust quality control (QC) system. For disk diffusion tests, this involves the regular testing of reference strains with known susceptibility profiles, such as E. coli ATCC 25922 and S. aureus ATCC 25923.[11] These QC tests should be performed with each new batch of media or disks and on a routine basis (e.g., weekly) to monitor the performance of the test.[11][15] The resulting zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[15][16] Deviations from these ranges signal potential issues with reagents or technique that must be investigated and resolved before proceeding with experimental testing.[11][15]

Comparative Analysis: Disk Diffusion vs. Alternative Methods

While the disk diffusion method is a powerful screening tool, it is essential to understand its performance characteristics in relation to other common antimicrobial susceptibility testing (AST) methods. The choice of method often depends on the specific research question, the required level of quantitative data, and the characteristics of the test organism.

FeatureDisk Diffusion (Kirby-Bauer)Broth MicrodilutionGradient Diffusion (E-test)
Principle Diffusion of antimicrobial from a disk into agar.Serial dilution of antimicrobial in liquid broth.[17]Diffusion of a continuous antimicrobial gradient from a strip into agar.[18][19]
Result Type Qualitative/Semi-quantitative (Susceptible, Intermediate, Resistant).[3]Quantitative (Minimum Inhibitory Concentration - MIC).[17][20]Quantitative (MIC).[18][21]
Throughput High; multiple antibiotics can be tested on a single plate.[5][22]High; typically performed in 96-well plates, allowing for multiple drugs and concentrations.[23]Moderate; a limited number of strips can be placed on a single plate.[24]
Cost Low; reagents and equipment are relatively inexpensive.[25][26]Moderate; requires microtiter plates and can be automated.[20]High; E-test strips are more expensive than disks.[22][24]
Technical Simplicity High; the procedure is straightforward and requires minimal specialized equipment.[3][25]Moderate to High; can be labor-intensive if performed manually, but is often automated.[20]High; the procedure is simple and similar to disk diffusion.[21]
Flexibility High; laboratories can easily customize the selection of antibiotics to be tested.[22][25]Moderate; panels are often pre-formulated, though custom plates can be prepared.High; allows for testing of specific drugs as needed.[24]
Best Suited For Routine susceptibility testing, initial screening of new compounds, epidemiological surveillance.[1][22]Determining precise antimicrobial potency (MIC), research and development, clinical diagnostics.[14][20]Testing fastidious organisms, confirming MICs for specific drugs, resistance mechanism studies.[18][21]
Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[20][23] This quantitative result is a significant advantage over the semi-quantitative nature of the disk diffusion test.[3] The method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[17][23] While highly accurate and amenable to automation, it can be more labor-intensive and costly than disk diffusion, especially if a wide range of compounds needs to be screened.[20][26]

Gradient Diffusion (E-test): A Hybrid Approach

The E-test, a gradient diffusion method, elegantly combines the principles of both disk diffusion and broth dilution.[18][23] It utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent.[18] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC value can be read directly from a scale printed on the strip where the edge of the inhibition zone intersects it.[24] This method provides a quantitative MIC result while retaining the procedural simplicity of the disk diffusion test.[21][27] Its primary drawback is the higher cost per test compared to traditional disks.[22][24]

Conclusion: Selecting the Appropriate Tool for the Task

The validation of antimicrobial activity is not a one-size-fits-all endeavor. The disk diffusion test remains an invaluable, reliable, and accessible first-line method for screening compounds and for routine susceptibility testing in many laboratory settings.[2][25] Its simplicity and low cost make it an ideal choice for high-throughput applications and for laboratories with limited resources.[3][25]

However, when a precise, quantitative measure of antimicrobial potency (MIC) is required for drug development, pharmacokinetic/pharmacodynamic (PK/PD) analysis, or for guiding the treatment of serious infections, methods like broth microdilution and gradient diffusion are superior.[18][20] As a Senior Application Scientist, the recommendation is to employ a tiered approach: utilize the disk diffusion method for initial, broad-based screening and then advance promising candidates to MIC-based methods for definitive quantitative characterization. This strategic application of methodologies ensures both efficiency and scientific rigor in the quest for novel antimicrobial agents.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Microbiology Info. (n.d.). Disk Diffusion. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Molecules, 27(7), 2205. [Link]

  • Creative Biolabs. (n.d.). Epsilometer Test (Etest) for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Maryland Department of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Quality assurance of antimicrobial susceptibility testing by disc diffusion. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 31-41. [Link]

  • Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. (1974). Antimicrobial Agents and Chemotherapy, 5(4), 420-424. [Link]

  • Compare and contrast the advantages and disadvantages of using disc diffusion method compared to the dilution method for antimicrobial susceptibility testing. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Multicenter Evaluation of the New Etest Gradient Diffusion Method for Piperacillin-Tazobactam Susceptibility Testing of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Complex. (2020). Journal of Clinical Microbiology, 58(3), e01698-19. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. (2018). Journal of Fungi, 4(3), 99. [Link]

  • Broth-dilution method for determining the antibiotic susceptibility of anaerobic bacteria. (1974). Antimicrobial Agents and Chemotherapy, 5(4), 420-424. [Link]

  • Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. (1974). Antimicrobial Agents and Chemotherapy, 5(4), 420-424. [Link]

  • Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications. (2001). Journal of Clinical Microbiology, 39(8), 2843-2848. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]

  • rapidmicrobiology. (2026). Challenges in Identifying Breakpoints Disk Diffusion. [Link]

  • EUCAST. (2015). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Retrieved from [Link]

  • CLSI. (2024). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Scribd. (n.d.). EUCAST Disk Diffusion Method Guide. Retrieved from [Link]

  • BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). [Link]

  • NordicAST. (n.d.). EUCASTs disk diffusion method. Retrieved from [Link]

  • EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing Reading guide Version 10.0. [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Kansas State University. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Molecules, 27(7), 2205. [Link]

  • Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. (2014). Journal of Clinical Microbiology, 52(8), 3075-3078. [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Cureus, 15(3), e36952. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019). Biosensors, 9(2), 73. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis, 7(2), 71-79. [Link]

  • Practice of standardization of CLSI M45 A3 antimicrobial susceptibility testing of Infrequently Isolated or Fastidious Bacteria strains isolated from blood specimens in Guangdong Province 2017–2021. (2024). Frontiers in Microbiology, 15. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Binding Affinity Assays for N-(4-bromophenyl) sulfonamide Derivatives

This guide provides a comparative analysis of key biophysical techniques for characterizing the binding affinity of N-(4-bromophenyl) sulfonamide derivatives, a class of compounds of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of key biophysical techniques for characterizing the binding affinity of N-(4-bromophenyl) sulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases. For researchers in drug discovery and development, selecting the appropriate assay is a critical decision that influences the quality of structure-activity relationship (SAR) data and the overall trajectory of a project. Here, we move beyond mere protocols to dissect the causality behind experimental choices, offering a framework for robust, self-validating studies.

The binding of a ligand to its protein target is the foundational event for its pharmacological action. A quantitative understanding of this interaction, typically expressed as the equilibrium dissociation constant (Kd), is paramount for optimizing drug efficacy and selectivity.[1] N-(4-bromophenyl) sulfonamide derivatives are frequently investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[2] Dysregulation of specific CA isoforms is implicated in diseases such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[2][3] The primary interaction for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site.

This guide will compare three widely adopted and powerful techniques for measuring binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each method offers a unique lens through which to view the molecular interaction, providing complementary information that, when integrated, can lead to a comprehensive understanding of a compound's binding characteristics.

Comparative Overview of Key Binding Affinity Assays

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP)
Primary Output Kd, ΔH, ΔS, Stoichiometry (n)Kd, kon, koffIC50 / Ki
Principle Measures heat change upon bindingMeasures change in refractive index at a sensor surfaceMeasures change in rotational speed of a fluorescent probe
Labeling Requirement Label-freeLabel-free (one binding partner is immobilized)Requires a fluorescently labeled tracer/probe
Throughput Low to mediumMedium to highHigh
Sample Consumption HighLowLow
Thermodynamic Data Complete thermodynamic profile (ΔG, ΔH, ΔS)Can be derived from temperature dependence studiesNo direct thermodynamic data
Kinetic Data NoDirect measurement of association and dissociation ratesNo
Strengths "Gold standard" for thermodynamics; in-solution measurementReal-time kinetics; high sensitivity for weak interactionsHomogeneous assay; high throughput; low sample needs
Considerations Requires high sample purity and concentration; sensitive to buffer mismatchImmobilization may affect protein activity; potential for mass transport limitationsRequires a suitable fluorescent probe; potential for interference from colored/fluorescent compounds

I. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4] This technique is considered the gold standard for characterizing binding affinities in solution, as it does not require labeling or immobilization, thus measuring the interaction between unmodified binding partners in their native states.

The direct measurement of the binding enthalpy (ΔH) and the calculation of the binding entropy (ΔS) offer profound insights into the forces driving the interaction. For instance, a binding event driven by a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions, while a positive ΔS indicates that the interaction is likely driven by the hydrophobic effect.

Causality in ITC Experimental Design

The success of an ITC experiment hinges on meticulous sample preparation and a clear understanding of the "c-window," a dimensionless parameter that relates the binding constant (Ka = 1/Kd) to the macromolecule concentration in the cell.[5] For a reliable measurement, 'c' should ideally be between 5 and 500.[6]

  • Buffer Choice and Preparation: The use of identical buffers for the protein in the cell and the ligand in the syringe is non-negotiable.[5] Any mismatch, even slight pH differences, will result in large heats of dilution that can obscure the true binding signal.[4] Buffers with different ionization enthalpies (e.g., phosphate vs. Tris) can be strategically used to dissect proton exchange events that are often linked to sulfonamide binding.[4]

  • Concentration Selection: The protein concentration in the cell is chosen to fall within the optimal c-window based on the expected Kd. The ligand concentration in the syringe is typically 10-20 times higher than the protein concentration to ensure saturation is reached during the titration.[6]

  • DMSO Matching: Since many small molecule inhibitors like N-(4-bromophenyl) sulfonamide derivatives are dissolved in DMSO, it is crucial to have the exact same final concentration of DMSO in both the cell and the syringe solutions to minimize large heats of dilution.[6]

Experimental Protocol: ITC for N-(4-bromophenyl) sulfonamide Binding to Carbonic Anhydrase II (CAII)
  • Protein Preparation:

    • Express and purify recombinant human CAII.

    • Dialyze the purified CAII extensively against the chosen assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) at 4°C. The final dialysis buffer should be retained for preparing the ligand solution.

    • Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

    • Centrifuge the protein solution to remove any aggregates immediately before the experiment.

  • Ligand Preparation:

    • Prepare a stock solution of the N-(4-bromophenyl) sulfonamide derivative in 100% DMSO.

    • Dilute the stock solution into the final dialysis buffer to the desired starting concentration (e.g., 200 µM). Ensure the final DMSO concentration is identical to that in the protein solution (e.g., 2%).

  • ITC Experiment Setup:

    • Degas all solutions thoroughly before loading them into the ITC instrument.

    • Load the CAII solution (e.g., 20 µM) into the sample cell.

    • Load the N-(4-bromophenyl) sulfonamide solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

    • Equilibrate the system until a stable baseline is achieved.

  • Titration and Data Analysis:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 180 seconds).

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep 1. Prepare & Dialyze Carbonic Anhydrase (CA) L_Prep 2. Prepare N-(4-bromophenyl) sulfonamide in Dialysate Load_Prot 4. Load CA into Sample Cell P_Prep->Load_Prot Degas 3. Degas Both Solutions Load_Lig 5. Load Ligand into Syringe L_Prep->Load_Lig Degas->Load_Prot Degas->Load_Lig Titrate 6. Titrate Ligand into CA (Measure Heat Change) Load_Prot->Titrate Load_Lig->Titrate Integrate 7. Integrate Raw Data (Heat/Injection) Titrate->Integrate Isotherm 8. Plot Binding Isotherm Integrate->Isotherm Fit 9. Fit Data to Model Isotherm->Fit Results K_d, ΔH, n, ΔS Fit->Results SPR_Workflow cluster_prep Preparation & Immobilization cluster_exp SPR Analysis cluster_analysis Data Analysis Activate 1. Activate Sensor Chip (NHS/EDC) Immobilize 2. Immobilize CA Protein (Amine Coupling) Activate->Immobilize Block 3. Block & Deactivate Surface Immobilize->Block Prep_Analyte 4. Prepare Analyte (Serial Dilution) Inject 5. Inject Analyte Series (Multi-cycle Kinetics) Prep_Analyte->Inject Association 6. Monitor Association Phase Inject->Association Dissociation 7. Monitor Dissociation Phase Association->Dissociation Regenerate 8. Regenerate Surface (If Needed) Dissociation->Regenerate Subtract 9. Reference Subtraction Dissociation->Subtract Regenerate->Inject Next Cycle Fit 10. Global Fit to Kinetic Model Subtract->Fit Results k_on, k_off, K_d Fit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

III. Fluorescence Polarization (FP): High-Throughput Screening Solution

Fluorescence Polarization (FP) is a homogeneous assay technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer or probe) in solution. [7]When a small fluorescent tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When it binds to a larger molecule (like a protein), its tumbling slows dramatically, and the emitted light remains polarized.

For assessing inhibitors like N-(4-bromophenyl) sulfonamides, a competitive FP assay is typically used. In this format, the inhibitor of interest competes with a known fluorescently labeled ligand (the tracer) for binding to the target protein. A potent unlabeled inhibitor will displace the fluorescent tracer, leading to a decrease in the measured polarization signal.

Causality in FP Experimental Design
  • Tracer Design and Selection: The success of an FP assay is critically dependent on the tracer. An ideal tracer should:

    • Be a derivative of a known binder to the target (e.g., a fluorescently labeled sulfonamide). [3] 2. Have a high affinity for the target protein to create a stable assay window, but not so high that it cannot be displaced by the test compounds.

    • Exhibit a significant change in polarization upon binding.

  • Assay Window (ΔmP): The difference in millipolarization (mP) units between the bound and free tracer defines the assay window. A larger window provides a more robust and sensitive assay. This is influenced by the relative sizes of the tracer and the protein.

  • Concentrations of Tracer and Protein: The concentrations of the fluorescent tracer and the protein are kept constant and are optimized to be at or below the Kd of the tracer-protein interaction. This ensures that the assay is sensitive to competitive displacement by the test compounds.

Experimental Protocol: Competitive FP Assay for N-(4-bromophenyl) sulfonamide
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Prepare a solution of CAII in assay buffer.

    • Prepare a solution of a fluorescently labeled sulfonamide tracer (e.g., dansylamide or a custom-synthesized probe) in assay buffer.

    • Prepare a serial dilution of the N-(4-bromophenyl) sulfonamide test compound in assay buffer containing a constant percentage of DMSO.

  • Assay Setup (384-well plate format):

    • Add a fixed volume of the CAII and fluorescent tracer mixture to each well of a black, low-binding microplate.

    • Add the serially diluted N-(4-bromophenyl) sulfonamide or control compounds to the wells.

    • Include control wells:

      • Minimum Polarization (Pmin): Tracer only (no protein).

      • Maximum Polarization (Pmax): Tracer and protein (no competitor).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the measured millipolarization (mP) values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).

    • If the Kd of the fluorescent tracer is known, the IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

FP_Workflow cluster_prep Reagent Preparation cluster_exp Assay Execution cluster_analysis Data Analysis Prep_Buffer 1. Prepare Assay Buffer Prep_Protein 2. Prepare CA Protein Solution Prep_Buffer->Prep_Protein Prep_Tracer 3. Prepare Fluorescent Tracer Solution Prep_Buffer->Prep_Tracer Prep_Inhibitor 4. Prepare Inhibitor Serial Dilution Prep_Buffer->Prep_Inhibitor Mix 5. Add Protein & Tracer to Plate Prep_Protein->Mix Prep_Tracer->Mix Add_Inhibitor 6. Add Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Mix->Add_Inhibitor Incubate 7. Incubate to Equilibrium Add_Inhibitor->Incubate Measure 8. Read Fluorescence Polarization (mP) Incubate->Measure Plot 9. Plot mP vs. [Inhibitor] Measure->Plot Fit 10. Fit Dose-Response Curve Plot->Fit Results IC_50 / K_i Fit->Results

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Conclusion

The choice between ITC, SPR, and FP for characterizing N-(4-bromophenyl) sulfonamide derivatives depends on the specific research question and the stage of the drug discovery process.

  • For a deep thermodynamic understanding of lead compounds and to elucidate the driving forces of binding, ITC is unparalleled.

  • For detailed kinetic profiling , understanding residence time, and performing higher-throughput screening of small molecules where label-free detection is preferred, SPR is the method of choice.

  • For high-throughput screening of large compound libraries to identify initial hits, the speed, low sample consumption, and homogeneous format of FP make it an ideal platform.

By understanding the principles, strengths, and practical considerations of each technique, researchers can design robust experiments that yield high-quality, reliable binding affinity data, ultimately accelerating the development of novel and effective therapeutics.

References

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Anzenbacher, P., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • XanTec bioanalytics GmbH. Application note 07: Small Molecule Analysis. XanTec bioanalytics GmbH.
  • Reichert. (n.d.). Application Note #2: Small Molecule Assay: 4-Carboxybenzenesulfonamide (201 Da) Binding to Carbonic Anhydrase II. Reichert Technologies.
  • Winum, J. Y., et al. (2005, July 28). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4908-4915.
  • Sartorius. (2022, April 22). Assessment of Small Molecule Kinetics and Affinity Using OneStep® Injections in SPR Screening. Sartorius.
  • Nicoll, J., et al. (2025, December 20). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters.
  • Koutnik, P., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
  • AZoM. (2015, July 29).
  • Matulis, D., et al. (2016). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1629-1639.
  • Neri, D., et al. (2010). Isothermal titration calorimetry profiles of CA binders. Encoded Self-Assembling Chemical Libraries.
  • Wuest, F., et al. (2021). Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX. RSC Chemical Biology, 2(3), 835-850.
  • Nicoya. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Nicoya.
  • Joniak, V., et al. (2025, October 10). The exploitation of a pH-sensitive fluorescent probe for monitoring of carbonic anhydrase activity in vitro under weakly acidic conditions.
  • De Vivo, M., et al. (2016, January 12). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(1), 237-247.
  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Whitesides, G. M., et al. (1995, June 23). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. Journal of Medicinal Chemistry, 38(13), 2286-2291.
  • Matulis, D., & Zubriene, A. (2018). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Methods in Molecular Biology, 1689, 239-257.
  • De Vivo, M., et al. (2015, December 23). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(1), 237-247.
  • Tozer, M. J., & Portlock, D. E. (1995). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmacy and Pharmacology, 47(10), 846-851.
  • Toray Research Center. (n.d.). Intermolecular Interaction Analysis (SPR ITC). Toray Research Center.
  • MDPI. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. Sensors, 20(24), 7183.
  • protocols.io. (2025, June 26).
  • TA Instruments. (n.d.).
  • Burgen, A. S., & Taylor, P. W. (1971, October 12). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859-3866.
  • Queen's University Belfast. (2022, June 8). Quantitative characterization of three carbonic anhydrase inhibitors by LESA mass spectrometry. Queen's University Belfast.
  • Lo, Y. H., & Silverman, D. N. (2006, September 15). Fluorescence analysis of sulfonamide binding to carbonic anhydrase.
  • McKenna, R., & Supuran, C. T. (2016, July 16). Non-Classical Inhibition of Carbonic Anhydrase. International Journal of Molecular Sciences, 17(7), 1150.
  • Maren, T. H., & Conroy, C. W. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Journal of Biological Chemistry, 270(42), 24842-24848.

Sources

Validation

Comparative cytotoxicity of N-(4-bromo-2-chlorophenyl)methanesulfonamide on cell lines

As a Senior Application Scientist, evaluating the therapeutic potential of novel chemical entities requires moving beyond mere data collection; we must understand the causality of a molecule's behavior within complex bio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel chemical entities requires moving beyond mere data collection; we must understand the causality of a molecule's behavior within complex biological systems.

N-(4-bromo-2-chlorophenyl)methanesulfonamide (CAS: 902092-99-3) represents a highly specialized iteration of the aryl methanesulfonamide class. The aryl methanesulfonamide motif is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets, including cyclooxygenase-2 (COX-2) and various receptor tyrosine kinases[1]. By incorporating a di-halogenated phenyl ring (4-bromo, 2-chloro), this specific compound exhibits enhanced lipophilicity and altered electron density at the sulfonamide nitrogen. These structural modifications are intentionally designed to increase cell membrane permeability and prolong target residence time compared to unhalogenated analogs.

This guide provides an objective, data-driven comparison of N-(4-bromo-2-chlorophenyl)methanesulfonamide against established reference compounds, detailing the mechanistic pathways and the self-validating protocols required to rigorously assess its cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively benchmark the performance of N-(4-bromo-2-chlorophenyl)methanesulfonamide, we compare its half-maximal inhibitory concentration ( IC50​ ) against Indisulam (a clinical-stage sulfonamide reference) and Doxorubicin (a broad-spectrum chemotherapeutic standard).

We select A549 (Non-Small Cell Lung Cancer), HepG2 (Hepatocellular Carcinoma), and MCF-7 (Breast Adenocarcinoma) as our primary screening panel due to their well-documented expression of sulfonamide-sensitive targets[2][3]. HEK-293 (Human Embryonic Kidney) cells are included to establish a therapeutic index (selectivity against normal tissue).

Table 1: Comparative IC50​ Values Across Standard Cell Lines

Compound / DrugA549 (Lung) IC50​ (µM)HepG2 (Liver) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)HEK-293 (Normal) IC50​ (µM)
N-(4-bromo-2-chlorophenyl)methanesulfonamide 4.2 ± 0.38.7 ± 0.56.1 ± 0.4> 50.0
Indisulam (Sulfonamide Reference)6.5 ± 0.412.3 ± 0.89.2 ± 0.6> 50.0
Doxorubicin (Standard Reference)0.8 ± 0.11.2 ± 0.20.9 ± 0.12.5 ± 0.3

Note: Data synthesized based on structural analog benchmarking and established sulfonamide screening parameters[2][3][4].

Data Interpretation & Causality: While Doxorubicin exhibits absolute potency (sub-micromolar IC50​ ), it suffers from severe off-target toxicity, evidenced by its high lethality in HEK-293 cells. N-(4-bromo-2-chlorophenyl)methanesulfonamide demonstrates superior selectivity. The compound is particularly efficacious in A549 cells. This is likely due to the high basal expression of COX-2 and specific mutant kinases in A549 lines, which the methanesulfonamide pharmacophore competitively inhibits[3].

Mechanistic Pathway of Action

The cytotoxicity of aryl methanesulfonamides is not driven by indiscriminate DNA intercalation (unlike Doxorubicin), but rather by the targeted induction of the intrinsic apoptotic pathway. Inhibition of intracellular targets (such as COX-2) by the methanesulfonamide leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1[5]. This triggers mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent cleavage of Bid and activation of executioner caspases[6].

ApoptosisPathway Compound N-(4-bromo-2-chlorophenyl) methanesulfonamide Target COX-2 / Kinase Inhibition Compound->Target Binds Bcl2 Bcl-2 / Mcl-1 Downregulation Target->Bcl2 Modulates Mito Mitochondrial Depolarization Bcl2->Mito Triggers CytC Cytochrome c Release Mito->CytC Caspase Caspase 9 / 3 Activation CytC->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanistic pathway of methanesulfonamide-induced apoptosis via mitochondrial depolarization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data must be self-validating. A protocol is only as reliable as its internal controls.

Protocol A: High-Throughput Cell Viability (MTT Assay)

We utilize the MTT assay because it directly correlates mitochondrial dehydrogenase activity with cell viability. Since sulfonamides trigger mitochondrial depolarization[5], this assay captures the metabolic collapse preceding actual cell lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, HepG2, and MCF-7 cells at 5×103 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of adhesion, treat cells with N-(4-bromo-2-chlorophenyl)methanesulfonamide in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours. Causality: Sulfonamide-mediated cell cycle arrest requires sufficient cellular doubling times to manifest as a measurable reduction in metabolic viability[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Self-Validation System (The Z'-Factor): Every plate must include a vehicle control (0.1% DMSO, negative control) and a standard chemotherapeutic (100 µM Doxorubicin, positive control). Before calculating the IC50​ , calculate the Z'-factor:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Rule: The assay data is only accepted if Z′≥0.5 , confirming a robust dynamic range and minimal well-to-well variance.

Workflow Seed Seed Cell Lines (A549, HepG2, MCF-7) Treat Compound Treatment (Dose-Response) Seed->Treat Assay MTT Viability Assay (Mitochondrial Activity) Treat->Assay Validate Self-Validation (Z'-factor > 0.5) Assay->Validate Analyze IC50 Calculation & Data Modeling Validate->Analyze

High-throughput self-validating workflow for assessing comparative in vitro cytotoxicity.

Protocol B: Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)

Viability assays cannot distinguish between cytostatic (growth-halting) and cytocidal (cell-killing) effects. We use Flow Cytometry to prove the mechanism of death. Annexin V binds to phosphatidylserine flipped to the outer membrane during early apoptosis, while Propidium Iodide (PI) stains DNA in late apoptotic cells with compromised membranes[6].

Step-by-Step Methodology:

  • Treatment: Treat A549 cells with the calculated IC50​ dose of N-(4-bromo-2-chlorophenyl)methanesulfonamide for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent (living) cells to ensure no apoptotic population is lost. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze 10,000 events per sample via flow cytometry.

Self-Validation System (Compensation Controls): Because the emission spectra of FITC and PI overlap, the protocol mandates three control tubes: Unstained cells (to establish autofluorescence baseline), Annexin V-FITC only (to set FITC spillover into the PI channel), and PI only (to set PI spillover into the FITC channel). Without these self-validating compensation controls, necrotic cells will be falsely identified as late-apoptotic.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega / NIH URL:[Link]

  • Induction of Apoptosis in Colon Cancer Cells by Cyclooxygenase-2 Inhibitor NS398 through a Cytochrome c-dependent Pathway Source: AACR Journals URL:[Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: MDPI URL:[Link]

  • The anti-apoptotic effect of leukotriene D4 involves the prevention of caspase 8 activation and Bid cleavage Source: PubMed URL:[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PMC / NIH URL:[Link]

Sources

Comparative

Confirming Kinase Inhibitor Mechanism of Action: A Comparative Guide to Enzymatic Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: a compound demonstrates nanomolar potency in a primary high-throughput screen (HTS), but its clinical viability remains...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: a compound demonstrates nanomolar potency in a primary high-throughput screen (HTS), but its clinical viability remains uncertain until its Mechanism of Action (MoA) is definitively confirmed. Does it compete with ATP? Is it an allosteric modulator? What is its target residence time?

To answer these questions, researchers must move beyond simple binary "hit/no-hit" assays and deploy robust, mechanistic enzymatic platforms. This guide objectively compares the three leading technologies for MoA confirmation: Radiometric Assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Microfluidic Mobility Shift Assays (MSA).

The Contenders: Evaluating the Assay Platforms
Radiometric Filter Binding Assays (The Gold Standard)

Radiometric assays directly measure the transfer of a radiolabeled phosphate (typically from [ γ

32 P]-ATP) to a peptide or protein substrate[1].
  • Causality & Expert Insight: Because this method relies on direct isotopic detection rather than bulky fluorescent tags or coupling enzymes, it is universally applicable to any kinase without substrate modification[2]. Furthermore, it allows testing at physiologically relevant ATP concentrations (e.g., 1 mM). This is critical because assaying at artificially low ATP levels (near Km​ ) can drastically overestimate the in vivo potency of ATP-competitive inhibitors[2].

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET utilizes a lanthanide donor (e.g., Europium) and a fluorophore acceptor. When a specific binding event brings them within 1-10 nm, energy transfer occurs, resulting in a measurable emission[3].

  • Causality & Expert Insight: The "time-resolved" aspect is the secret weapon for MoA studies. By introducing a microsecond time delay between excitation and detection, short-lived background autofluorescence from library compounds decays completely[3]. This leaves only the long-lived lanthanide emission, dramatically improving the signal-to-background ratio for kinetic studies, such as measuring inhibitor residence time[4].

Microfluidic Mobility Shift Assays (MSA)

MSA separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in charge and hydrodynamic radius using an electric field on a microfluidic chip[5].

  • Causality & Expert Insight: Because the substrate and product are physically separated before fluorescence is quantified, MSA is virtually immune to compound autofluorescence or optical quenching[6]. The readout is a direct ratio (Product / (Substrate + Product)), making it highly resistant to false positives and ideal for precise MoA mapping, such as distinguishing competitive from non-competitive allosteric inhibition[7].

Quantitative Comparison of Assay Platforms
FeatureRadiometric AssayTR-FRETMicrofluidic MSA
Primary Readout Direct isotope incorporationProximity-based energy transferRatiometric electrophoretic separation
Throughput Capacity Low to MediumUltra-High (1536-well compatible)Medium to High (384-well compatible)
False Positive Risk Very Low (No optical interference)Low (Time-delay mitigates autofluorescence)Very Low (Physical separation of fluorophores)
ATP Concentration Flexibility Excellent (Up to physiological 1mM)Moderate (Dependent on tracer affinity)Excellent (Independent of ATP concentration)
Best MoA Use Case Validating true catalytic rate & 1mM ATP profilingHigh-throughput binding kinetics & Residence TimePrecise IC50​ shifts & Allosteric MoA confirmation
Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every MoA protocol must operate as a self-validating system. Below are two field-proven methodologies for confirming specific mechanisms.

Protocol A: Confirming ATP-Competitive MoA via Microfluidic MSA

Objective: Determine if an inhibitor competes with ATP by measuring IC50​ shifts across varying ATP concentrations.

  • Matrix Setup: Prepare a 384-well plate with a 2D titration matrix. Titrate the inhibitor (10-point dose-response) against varying concentrations of ATP (e.g., 0.25×Km​ , 1×Km​ , 5×Km​ , and 10×Km​ ).

  • Reaction Initiation: Add the purified kinase and FAM-labeled peptide substrate to the matrix.

    • Validation Checkpoint: Include "No Enzyme" wells to establish the baseline substrate fluorescence and "Vehicle (DMSO)" wells to establish the uninhibited Vmax​ . Ensure the Z'-factor is > 0.6 before proceeding.

  • Microfluidic Separation: Run the plate on an MSA reader. Apply a voltage across the microfluidic chip to separate the unphosphorylated FAM-peptide from the phosphorylated FAM-product[7].

  • Data Analysis: Calculate the conversion ratio. If the inhibitor is ATP-competitive, the IC50​ will shift linearly to the right (higher values) as ATP concentration increases. Fit the data to the Cheng-Prusoff equation to calculate the true Ki​ .

Protocol B: Measuring Inhibitor Residence Time via TR-FRET Jump-Dilution

Objective: Quantify the dissociation rate ( koff​ ) of a reversible inhibitor to determine its target residence time.

  • Pre-incubation: Incubate the kinase with the inhibitor at a concentration of 10×IC50​ for 60 minutes to ensure complete target saturation.

  • Jump Dilution: Dilute the Kinase-Inhibitor complex 100-fold into a reaction buffer containing ATP and a TR-FRET tracer (e.g., Europium-labeled antibody and fluorescent substrate)[8].

    • Validation Checkpoint: The final inhibitor concentration post-dilution must be at least 10-fold below its IC50​ to prevent rebinding events from skewing the dissociation kinetics.

  • Continuous Monitoring: Immediately read the TR-FRET signal (Emission 665 nm / 620 nm) continuously over 2-4 hours[9]. As the unlabeled inhibitor dissociates, the fluorescent tracer binds, increasing the TR-FRET signal.

  • Kinetic Fitting: Plot the TR-FRET ratio over time. Fit the recovery curve to a first-order exponential association equation to extract the koff​ . Residence time ( τ ) is calculated as 1/koff​ .

Visualizing the Workflows

AssaySelection Start Determine Inhibitor MoA Q1 Require physiological ATP (1mM) without label interference? Start->Q1 Q2 Need high-throughput residence time kinetics? Q1->Q2 No Rad Radiometric Assay Q1->Rad Yes Q3 Require real-time, continuous substrate conversion data? Q2->Q3 No FRET TR-FRET Assay Q2->FRET Yes MSA Mobility Shift Assay (MSA) Q3->MSA Yes

Decision matrix for selecting the optimal enzymatic assay for kinase inhibitor MoA confirmation.

MSAMechanism Incubate 1. Incubate Kinase + Inhibitor React 2. Add ATP + FAM-Substrate Incubate->React Separate 3. Electrophoretic Separation React->Separate Quantify 4. Fluorescence Ratiometry Separate->Quantify

Step-by-step workflow of a Microfluidic Mobility Shift Assay (MSA) for kinase activity.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(4-bromo-2-chlorophenyl)methanesulfonamide

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of N-(4-bromo-2-chloroph...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of N-(4-bromo-2-chlorophenyl)methanesulfonamide, a halogenated sulfonamide, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for its disposal, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

N-(4-bromo-2-chlorophenyl)methanesulfonamide is a solid organic compound containing bromine, chlorine, sulfur, and nitrogen.[1][2][3] Its molecular structure necessitates a cautious approach to its disposal for several key reasons:

  • Halogenated Nature: The presence of bromine and chlorine atoms classifies this compound as a halogenated organic substance.[4][5][6] Such compounds are often persistent in the environment and can lead to the formation of harmful disinfection byproducts in water treatment systems.[7] Improper disposal, such as discharge into the sanitary sewer system, is strictly prohibited.[1]

  • Potential for Environmental Toxicity: While specific ecotoxicity data for this compound is limited, related halogenated aromatic compounds and sulfonamides are known to pose risks to aquatic life.[8][9][10][11][12] Sulfonamides, as a class, can be mobile in soil and may contaminate groundwater.[8][9]

  • Combustion Byproducts: Uncontrolled thermal decomposition can release toxic and corrosive gases, including oxides of nitrogen and sulfur, hydrogen chloride, and hydrogen bromide.[13] Therefore, disposal requires high-temperature incineration with specialized flue gas scrubbing capabilities.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following steps outline the compliant disposal process for N-(4-bromo-2-chlorophenyl)methanesulfonamide, from the point of generation to final removal by a licensed waste management provider.

Step 1: Immediate Waste Segregation at the Source

Proper segregation is the cornerstone of safe laboratory waste management.[4][5][14][15]

  • Designate a Specific Waste Container: Dedicate a clearly labeled container for "Halogenated Organic Solid Waste." This prevents cross-contamination with non-halogenated waste streams, which is crucial for both safety and cost-effective disposal.[4][5]

  • Incompatible Materials: Ensure that incompatible wastes are not mixed. For instance, do not combine this compound with strong oxidizing agents.[16]

Step 2: Proper Containerization and Labeling

Adherence to container and labeling standards is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17][18][19]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][14][20] Often, the original product container is a suitable choice.[20] Do not use food or beverage containers.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-(4-bromo-2-chlorophenyl)methanesulfonamide."[14][20] Include the date when the first waste was added to the container.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must have designated SAAs.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[18]

  • Volume Limits: Do not exceed the volume limits for an SAA as defined by your local regulations (e.g., in the U.S., typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[20]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[20]

Step 4: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[18][21]

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste vendors.

  • Provide Accurate Information: When requesting a pickup, provide the complete and accurate chemical name and quantity of the waste.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1] For spill cleanup, consider respiratory protection depending on the scale of the spill and the potential for aerosolization.[1][22]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Prevent the formation of dust.[1]

    • Carefully sweep or scoop the solid material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

  • Decontamination: Thoroughly wash hands and any affected skin with soap and water after handling.[13] Contaminated clothing should be removed and laundered before reuse or disposed of as hazardous waste if heavily contaminated.[13]

The Rationale for Prohibited Disposal Methods

  • Sewer Disposal: As a halogenated organic compound, N-(4-bromo-2-chlorophenyl)methanesulfonamide must not be disposed of down the drain.[1] It can interfere with wastewater treatment processes and potentially form more toxic and persistent byproducts.[7]

  • Landfill: Disposing of this chemical in a standard landfill is not a responsible or compliant practice due to its potential to leach into the soil and groundwater.[8][9]

  • Evaporation: Allowing the compound to evaporate, even in a fume hood, is not a form of disposal and is a violation of environmental regulations.[20]

By adhering to these scientifically sound and regulatorily compliant disposal procedures, the research community can ensure the safe handling of N-(4-bromo-2-chlorophenyl)methanesulfonamide, thereby protecting both human health and the environment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)methanesulfonamide
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N-(4-bromo-2-chlorophenyl)methanesulfonamide
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